Bisnoryangonin

Catalog No.
S1778334
CAS No.
13709-27-8
M.F
C13H10O4
M. Wt
230.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisnoryangonin

CAS Number

13709-27-8

Product Name

Bisnoryangonin

IUPAC Name

4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one

Molecular Formula

C13H10O4

Molecular Weight

230.219

InChI

InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+

InChI Key

ORVQWHLMVLOZPX-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O

Synonyms

bisnoryangonin

Bis-noryangonin is a member of styrenes.
Bisnoryangonin is a natural product found in Cortinarius abnormis, Phaeolepiota aurea, and other organisms with data available.

A Framework for Structure Elucidation

Author: Smolecule Technical Support Team. Date: February 2026

The general process for determining the structure of a compound like bisnoryangonin involves a multi-technique approach. The workflow below outlines the key stages and decision points.

G cluster_initial Initial Analysis & Purification cluster_core Core Structural Elucidation cluster_conf Data Integration & Confirmation Start Isolated Compound Purify Purification (Chromatography) Start->Purify Purity Purity Assessment Purify->Purity InitialMS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, 2D experiments) InitialMS->NMR Purity->InitialMS UV UV-Vis Spectroscopy Confirm chromophore NMR->UV IR IR Spectroscopy Identify functional groups UV->IR Integrate Integrate All Spectral Data IR->Integrate Compare Compare with Literature Data Integrate->Compare Confirm Confirmed Structure Compare->Confirm

Detailed Experimental Protocols

Based on standard practices in natural product chemistry [1] [2], here are the detailed methodologies for the key experiments outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the complete structure of an unknown compound in solution [1].

  • Objective: To determine the carbon skeleton, identify functional groups, and establish the connectivity between atoms through through-bond correlations.
  • Sample Preparation: Dissolve 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to a high-quality 5 mm NMR tube.
  • Key Experiments & Data Analysis:
    • ¹H NMR: Provides information on the number, type, and environment of hydrogen atoms.
    • ¹³C NMR: Reveals the number and type of carbon atoms (e.g., aromatic, carbonyl).
    • 2D Experiments:
      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (through-bond neighbors), establishing spin systems.
      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each hydrogen atom directly to the carbon atom it is bonded to. This is crucial for assigning CH, CH₂, and CH₃ groups.
      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds apart. This is critical for connecting structural fragments across heteroatoms or quaternary carbons.
Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of the compound [1].

  • Objective: To confirm the exact molecular mass and propose a molecular formula.
  • Sample Preparation: A very dilute solution (pg-ng/µL) of the compound in a suitable solvent (e.g., methanol, acetonitrile), often with a volatile additive (e.g., formic acid).
  • Protocol:
    • Introduce the sample via direct infusion or coupled with a separation technique like Liquid Chromatography (LC-MS).
    • Use a high-resolution mass spectrometer (HRMS) such as Q-TOF (Time-of-Flight) or Orbitrap.
    • Ionize the sample using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to observe the molecular ion peak [M+H]⁺.
  • Data Analysis: The exact mass of the molecular ion is used to calculate possible elemental compositions. The data should be analyzed in conjunction with NMR-derived information for validation.
Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique is particularly informative for compounds like this compound that contain a chromophore.

  • Objective: To characterize the conjugated system (chromophore) in the molecule.
  • Sample Preparation: Prepare a dilute solution in a spectrometric-grade solvent (e.g., methanol, ethanol).
  • Protocol:
    • Fill a quartz cuvette with the solvent blank and run a baseline correction.
    • Replace with the sample solution and acquire the spectrum typically over a range of 200-400 nm.
  • Data Analysis: The wavelength of maximum absorption (λmax) provides key information about the extent and nature of the conjugation in the molecule, which can be compared to known pyrones or chalcones.

Summary of Analytical Data

The table below summarizes the expected outcomes from each analytical technique for a compound like this compound.

Technique Primary Information Obtained Role in Structure Elucidation
NMR Spectroscopy Carbon skeleton, functional groups, atom connectivity, stereochemistry. Primary tool for determining the complete planar structure and relative configuration [1].
Mass Spectrometry Exact molecular mass, molecular formula, fragmentation pattern. Provides the molecular formula and confirms the overall mass of the molecule [1].
UV-Vis Spectroscopy Wavelength of maximum absorption (λmax), confirms chromophore presence. Characterizes the conjugated π-electron system, vital for comparing to known chromophores.
IR Spectroscopy Characteristic functional groups (e.g., O-H, C=O, C-O). Supports identification of key functional groups suggested by NMR and MS.

A Practical Workflow for Your Research

To apply this framework specifically to this compound, I suggest the following steps:

  • Literature Comparison: Once you have your own spectral data (especially ¹H and ¹³C NMR), the most critical step is to compare it directly with published data for this compound or its analogs in scientific literature or specialized databases.
  • Leverage Specialized Software: Use software tools like ACD/Labs or MestReNova to process your NMR data and help predict chemical shifts and assist with structure verification [1].
  • Consult Specialized Databases: Search spectral databases such as SciFinder, Reaxys, or MassBank to find reference spectra for this compound [1].

References

Experimental Protocol for Microbial Production

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to replicate or build upon this work, here is a summary of the key experimental methodology based on the referenced study [1].

  • 1. Plasmid Construction: The biosynthetic genes are typically cloned into two expression vectors.
    • pET-opT5M: Contains the genes optal, sam5, and com for the production of ferulic acid from L-tyrosine. (Kanamycin resistance [1]).
    • pET22-4P: Contains the genes 4cl2nt and pnpks for the conversion of ferulic acid to 11-methoxy-bisnoryangonin. (Ampicillin resistance [1]).
  • 2. Host Strain and Culture:
    • The plasmids are co-transformed into an engineered E. coli ∆COS1 strain, which is optimized for L-tyrosine overproduction [1].
    • The production strain is cultured in a minimal glucose medium supplemented with kanamycin and ampicillin [1].
    • Culture is typically carried out for 24 hours [1].
  • 3. Analytical Methods:
    • Product identification and quantification can be performed using High-Performance Liquid Chromatography (HPLC) [1].
    • Standards for ferulic acid and other intermediates are commercially available for comparison [1].

Production Optimization Data

Engineering the microbial host is crucial for achieving high titers. The following table compares the production levels reported in the study, demonstrating the impact of strain engineering [1].

E. coli Strain Relevant Genotype / Characteristics Production Titer of 11-Methoxy-bisnoryangonin
Parental Strain C41(DE3) with pET-opT5M & pET22-4P Low (Approx. 6.2 mg/L)
Engineered Strain ∆COS1 (L-tyrosine overproducer) with pET-opT5M & pET22-4P 52.8 mg/L

Pathway Diagram

The following diagram illustrates the complete de novo biosynthetic pathway for 11-methoxy-bisnoryangonin in engineered E. coli, from glucose to the final product.

Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Engineered Host (E. coli ∆COS1) Coumaric_Acid Coumaric_Acid L_Tyrosine->Coumaric_Acid TAL (optal) Caffeic_Acid Caffeic_Acid Coumaric_Acid->Caffeic_Acid C3H (sam5) Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT (com) Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL (4cl2nt) 11-Methoxy-\nBisnoryangonin 11-Methoxy- This compound Feruloyl_CoA->11-Methoxy-\nthis compound SPS (pnpks) + 2 Malonyl-CoA

De novo biosynthetic pathway of 11-methoxy-bisnoryangonin from glucose in engineered E. coli.

Drug Development Applications & Significance

  • Sustainable and Scalable Production: This microbial biosynthesis offers a reliable and scalable method to produce styrylpyrone compounds, overcoming challenges associated with plant extraction, such as complex mixtures and low yields [1].
  • Foundation for Novel Derivatives: The engineered pathway provides a platform to biosynthesize the core styrylpyrone structure. This enables the generation of novel analogs through techniques like precursor-directed biosynthesis or further pathway engineering [1].
  • Direct Relevance to Bioactive Compounds: this compound is a documented precursor to other families of pharmaceutically relevant natural products, such as the endiandric acids, which exhibit notable antibacterial activity [2]. A reliable source of this compound facilitates research into these complex downstream molecules.

The diagram below shows how this compound serves as a branch point for the biosynthesis of other compound classes.

Shikimate_Pathway Shikimate_Pathway 4-Hydroxycinnamoyl-CoA\n(2) 4-Hydroxycinnamoyl-CoA (2) Shikimate_Pathway->4-Hydroxycinnamoyl-CoA\n(2) Precursor Acetate_Pathway Acetate_Pathway Polyketide Intermediate\n(3) Polyketide Intermediate (3) Acetate_Pathway->Polyketide Intermediate\n(3) +2 Malonyl-CoA This compound This compound Polyketide Intermediate\n(3)->this compound Reduction & Tautomerization Yangonin Yangonin This compound->Yangonin Methylation (SAM) Reduced Derivative\n(7) Reduced Derivative (7) This compound->Reduced Derivative\n(7) Dehydrogenase Polyene Precursor\n(8) Polyene Precursor (8) Reduced Derivative\n(7)->Polyene Precursor\n(8) Endiandric_Acid_C Endiandric_Acid_C Polyene Precursor\n(8)->Endiandric_Acid_C Spontaneous Electrocyclizations

This compound as a biosynthetic precursor to yangonin and endiandric acids.

References

Comprehensive Technical Guide: Styrylpyrone Biosynthesis in Fungi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Fungal Styrylpyrones

Styrylpyrones represent a structurally diverse class of fungal polyketide-derived natural products characterized by a distinctive α-pyrone ring linked to a styryl group at the 6-position. These compounds have attracted significant research interest due to their wide spectrum of biological activities and medicinal potential. Fungal styrylpyrones are predominantly found in medicinal mushrooms belonging to the genera Phellinus and Inonotus (Hymenochaetaceae family), including species such as P. linteus, P. igniarius, P. ribis, I. obliquus, and I. xeranticus [1]. These fungi have been extensively utilized in traditional medicine systems across Russia, Baltic countries, and Asia for treating various conditions including cancer, diabetes, bacterial and viral infections, and gastric ulcers [1].

The pharmaceutical relevance of styrylpyrone compounds is evidenced by their demonstrated anti-oxidative, anti-inflammatory, cytotoxic, anti-platelet aggregation, anti-diabetic, anti-dementia, and anti-viral effects in experimental systems [1]. Notably, styrylpyrone polyphenols from Inonotus obliquus have shown promising antitumor proliferation inhibition activities, making them attractive candidates for anticancer drug development [2]. Hispidin, one of the most extensively studied fungal styrylpyrones, has been reported to exhibit protein kinase C (PKC) inhibitory activity and β-secretase (BACE1) inhibition, suggesting potential applications in neurodegenerative disorders [1]. The unique and unprecedented carbon skeleton of fused styrylpyrone represents an attractive molecular scaffold for pharmacological applications and drug discovery efforts.

Core Biosynthetic Pathway and Key Enzymes

Central Biosynthetic Route

The biosynthesis of styrylpyrones in fungi follows the general phenylpropanoid pathway, with key modifications specific to fungal systems. The core pathway involves sequential enzymatic transformations that convert the aromatic amino acid phenylalanine into various styrylpyrone scaffolds:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid, representing the initial commitment step in phenylpropanoid metabolism.
  • Cinnamate-4-Hydroxylase (C4H): Converts cinnamic acid to p-coumaric acid through aromatic hydroxylation.
  • 4-Coumarate:CoA Ligase (4CL): Activates hydroxycinnamic acids to their corresponding CoA thioesters (e.g., p-coumaroyl-CoA, feruloyl-CoA) using ATP and Coenzyme A.
  • Styrylpyrone Synthase (SPS): A polyketide synthase that condenses one molecule of hydroxycinnamoyl-CoA starter unit with two molecules of malonyl-CoA extender substrate, followed by lactonization to form the styrylpyrone scaffold [3] [4].

Table 1: Key Enzymes in Fungal Styrylpyrone Biosynthesis

Enzyme EC Number Reaction Catalyzed Cofactors/Requirements
PAL 4.3.1.25 L-Phenylalanine → trans-Cinnamic acid + NH₃ -
C4H 1.14.14.91 trans-Cinnamic acid + O₂ + NADPH → p-Coumaric acid + H₂O + NADP⁺ NADPH, O₂, Cytochrome P450
4CL 6.2.1.12 p-Coumaric acid + ATP + CoA → p-Coumaroyl-CoA + AMP + PPi ATP, CoA, Mg²⁺
SPS 2.3.1.- Hydroxycinnamoyl-CoA + 2 Malonyl-CoA → Styrylpyrone + 2CO₂ + CoA Malonyl-CoA

The SPS enzyme belongs to the type III polyketide synthase (PKS) family and shares significant sequence homology with plant chalcone synthases (CHS) [3]. However, unlike typical CHS enzymes that catalyze Claisen condensation to form chalcone backbones, SPS facilitates lactonization of the linear triketide intermediate to yield the characteristic pyrone ring structure [3]. This key difference in cyclization mechanism highlights the functional diversification within the type III PKS family.

Diversity of Styrylpyrone Structures

Fungal styrylpyrones exhibit considerable structural diversity, primarily through variations in hydroxylation patterns, O-methylation, prenylation, and oxidative coupling reactions that occur after formation of the basic styrylpyrone scaffold. The most fundamental styrylpyrone compounds include hispidin and bisnoryangonin, which serve as precursors for more complex derivatives:

  • Hispidin: 6-(3,4-Dihydroxystyryl)-4-hydroxy-2-pyrone
  • This compound: 6-(4-Hydroxystyryl)-4-hydroxy-2-pyrone

These core structures can undergo further enzymatic modifications including dimerization (e.g., 3,14'-bihispidinyl), prenylation, and oxidative cyclization to produce more complex molecules such as phelligridins, inotilones, and other derivatives with enhanced biological activities [1].

Table 2: Representative Fungal Styrylpyrone Compounds and Their Sources

Compound Fungal Source Structural Features Reported Bioactivities
Hispidin P. hispidus, P. linteus, I. obliquus 3,4-Dihydroxystyryl, 4-OH pyrone Antioxidant, PKC inhibitor, BACE1 inhibitor
This compound P. hispidus, G. spectabilis 4-Hydroxystyryl, 4-OH pyrone Antioxidant, anti-inflammatory
3,14'-Bihispidinyl P. pomaceus Hispidin dimer Antioxidant
Inotilone Inonotus spp. Additional fused ring systems COX and XO inhibition
Phelligridins P. igniarius Fused pyrano-benzopyrandione Cytotoxic

Regulation of Styrylpyrone Biosynthesis

Nitric Oxide-Mediated Regulation

The biosynthesis of styrylpyrones in fungi is subject to complex regulatory mechanisms, with nitric oxide (NO) emerging as a key signaling molecule. Research using Inonotus obliquus as a model system has demonstrated that coculture with Phellinus morii triggers a transient NO burst that enhances the expression of PAL, 4CL, and SPS genes, leading to increased production of styrylpyrone polyphenols [2]. However, this NO burst also results in S-nitrosylation of these key enzymes, which modifies reactive cysteine thiols to form S-nitrosothiols (SNOs), consequently inhibiting their catalytic activities [2] [5].

This S-nitrosylation represents a post-translational feedback mechanism that prevents overproduction of styrylpyrone compounds following induction. The regulation is bidirectional, as inhibition of S-nitrosoglutathione reductase (GSNOR) leads to reduced S-nitrosylation of PAL, 4CL, and SPS, enhancing their activities and increasing styrylpyrone accumulation [2]. Conversely, inhibition of thioredoxin reductase (TrxR) increases S-nitrosylation of these enzymes, reducing their activities and decreasing styrylpyrone production [2].

G Coculture Coculture with Phellinus morii NO_burst NO Burst Coculture->NO_burst Gene_expr ↑ Expression of PAL, 4CL, SPS genes NO_burst->Gene_expr S_nitrosylation S-nitrosylation of PAL, 4CL, SPS NO_burst->S_nitrosylation Enzyme_act Enzyme Activity (PAL, 4CL, SPS) Gene_expr->Enzyme_act Product_form Styrylpyrone Production Enzyme_act->Product_form S_nitrosylation->Enzyme_act Inhibits Trx_system Thioredoxin System (Denitrosylation) S_nitrosylation->Trx_system Activates Trx_system->S_nitrosylation Reverses GSNOR GSNOR Activity GSNOR->Trx_system Regulates

Regulatory Network of NO Signaling in Styrylpyrone Biosynthesis

Thioredoxin-Mediated Denitrosylation

The thioredoxin (Trx) system plays a crucial role in reversing NO-mediated enzyme inhibition through denitrosylation of S-nitrosylated PAL, 4CL, and SPS. In Inonotus obliquus, thioredoxin proteins (IoTrx1, IoTrx2, IoTrx3) demonstrate denitrosylation activity toward S-nitrosylated biosynthetic enzymes via trans-denitrosylation or mixed disulfide intermediates [2]. This denitrosylation activity is potentiated following S-nitrosylation of Trx proteins at non-catalytic cysteine residues (Cys40 in IoTrx1, Cys60 in IoTrx3) [2].

The interplay between Trx and GSNOR creates a fine-tuned regulatory circuit that maintains redox homeostasis and controls styrylpyrone biosynthesis. Trx-mediated denitrosylation is counterbalanced by Trx-dependent transnitrosylation of GSNOR, creating a feedback loop that modulates the denitrosylation capacity of the Trx system [2]. This sophisticated regulatory mechanism ensures appropriate production of styrylpyrone compounds in response to environmental stimuli while preventing metabolic overload.

Photoregulation in Polyporus hispidus

Early studies on Polyporus hispidus revealed that styrylpyrone biosynthesis is photoregulated, with specific action spectra showing maximal response to light at 380 nm and 440 nm [6] [7]. Low energies of white light effectively induce styrylpyrone formation, along with increased activities of phenylpropanoid pathway enzymes [6] [8]. This photoregulation represents an additional layer of control that connects styrylpyrone production to environmental light conditions, possibly as an adaptive response in natural habitats.

Heterologous Production and Metabolic Engineering

Microbial Host Engineering

Recent advances in synthetic biology and metabolic engineering have enabled the heterologous production of styrylpyrone compounds in microbial hosts, providing alternative platforms for large-scale production beyond traditional extraction from native fungal sources:

  • E. coli Systems: Successful production of 11-methoxy-bisnoryangonin (52.8 mg/L) has been achieved in engineered E. coli ∆COS1 strains harboring a five-gene artificial biosynthetic pathway (optal, sam5, com, 4cl2nt, pnpks) from Piper nigrum [3]. The strategy involved engineering L-tyrosine overproduction and assembling the pathway across two vectors (pET-opT5M and pET22-4P) for optimal expression [3].

  • Yeast Systems: Saccharomyces cerevisiae has been engineered for de novo biosynthesis of diverse plant-derived styrylpyrones, including 7,8-dihydro-5,6-dehydrokavain (DDK, 4.40 μM), desmethoxyyangonin (DMY, 1.28 μM), and yangonin (Y, 0.10 μM) [4] [9]. This was achieved by reconstructing the styrylpyrone biosynthetic pathway with high substrate promiscuity and engineering yeast endogenous metabolism, including aromatic amino acid biosynthesis and double bond reductases [4].

Table 3: Heterologous Production of Styrylpyrones in Microbial Systems

Host System Engineered Pathway Components Target Compound Titer Achieved Key Engineering Strategies
E. coli ∆COS1 optal, sam5, com, 4cl2nt, pnpks 11-Methoxy-bisnoryangonin 52.8 mg/L L-Tyrosine overproduction, two-vector system
S. cerevisiae kava SPS, 4CL, endogenous reductases DDK, DMY, Yangonin 4.40 μM, 1.28 μM, 0.10 μM CRISPR δ-integration, aromatic amino acid engineering
E. coli C41(DE3) 4cl2nt, pnpks 11-Methoxy-bisnoryangonin ~6.2 mg/L (parental strain) Heterologous expression of SPS and 4CL
Pathway Optimization Strategies

Effective metabolic engineering for enhanced styrylpyrone production involves multiple optimization strategies:

  • Precursor Pathway Engineering: Amplification of the L-tyrosine biosynthetic pathway to increase flux toward hydroxycinnamic acid precursors.
  • Enzyme Screening and Engineering: Identification of SPS enzymes with broad substrate specificity and high catalytic efficiency [3] [4].
  • Co-factor Balancing: Ensuring adequate supply of malonyl-CoA, a key extender substrate for SPS-catalyzed condensation reactions.
  • Genomic Integration: Stable chromosomal integration of pathway genes using CRISPR-based methods to avoid plasmid instability and antibiotic selection [4].
  • Modular Pathway Optimization: Fine-tuning expression of individual pathway modules to balance flux and minimize intermediate accumulation.

Experimental Methods and Protocols

Gene Identification and Enzyme Characterization

The identification of styrylpyrone biosynthetic genes typically involves transcriptome analysis of producing fungi under inducing conditions, followed by homology-based screening using known type III PKS sequences as queries:

  • Transcriptome Sequencing: RNA extraction from fungal mycelia, cDNA library construction, and Illumina sequencing.
  • Homology Screening: BLAST searches using conserved type III PKS domains (e.g., Chalcone synthase sequences).
  • Gene Cloning: RT-PCR amplification with gene-specific primers, cloning into expression vectors (e.g., pET-28a, pET-22b) [3].
  • Heterologous Expression: Transformation into expression hosts (e.g., E. coli BL21(DE3)), protein induction with IPTG, and purification via affinity chromatography.

For functional characterization of SPS enzymes, in vitro enzyme assays are performed using purified recombinant protein incubated with potential starter substrates (hydroxycinnamoyl-CoAs) and malonyl-CoA in appropriate buffer systems [3]. Reaction products are typically analyzed by HPLC and LC-MS to identify the specific styrylpyrone compounds formed.

Analysis of Protein S-Nitrosylation

Investigating the regulatory role of NO in styrylpyrone biosynthesis requires specialized techniques for detecting protein S-nitrosylation:

  • SNO-RAC (S-Nitrosothiol Resin-Assisted Capture): Proteins are extracted under dark conditions in HENS buffer (250 mM HEPES pH 7.7, 1 mM EDTA, 0.1 mM neocuproine, 1% SDS). Free thiols are blocked with methyl methanethiosulfonate (MMTS), followed by selective reduction of SNOs with ascorbate and capture onto thiopropyl sepharose beads. Captured proteins are identified by Western blotting with specific antibodies [2].

  • Biotin-Switch Technique: Free thiols are blocked with MMTS, SNOs are reduced with ascorbate and biotinylated with biotin-HPDP, followed by affinity purification using streptavidin-agarose and detection by immunoblotting [5].

  • Enzyme Activity Assays: Comparison of enzyme activities (PAL, 4CL, SPS) under denitrosylating conditions (with DTT) versus S-nitrosylating conditions (with GSNO) to assess functional impact of S-nitrosylation [2] [5].

Metabolic Engineering Workflows

G Start Host Strain Selection (E. coli or S. cerevisiae) Step1 Pathway Design and Gene Selection Start->Step1 Step2 Vector Construction and Pathway Assembly Step1->Step2 Sub1 Gene source: Fungal/plant transcriptomes Step1->Sub1 Step3 Host Transformation and Screening Step2->Step3 Sub2 Promoter engineering RBS optimization Step2->Sub2 Step4 Pathway Optimization (Precursors, Cofactors) Step3->Step4 Step5 Genomic Integration (CRISPR/δ-integration) Step4->Step5 Sub3 Precursor pathway engineering Step4->Sub3 Step6 Fermentation Optimization Step5->Step6 Step7 Product Analysis (HPLC, LC-MS) Step6->Step7 Sub4 Fed-batch fermentation Scale-up Step6->Sub4 End High-Titer Production Step7->End

Metabolic Engineering Workflow for Styrylpyrone Production

Conclusion and Future Perspectives

The biosynthesis of styrylpyrones in fungi represents a sophisticated metabolic pathway that integrates primary metabolism with specialized metabolite production through complex regulatory networks. Significant progress has been made in elucidating the core enzymatic steps, regulatory mechanisms, and strategies for heterologous production of these valuable compounds.

Future research directions should focus on several key areas:

  • Complete Pathway Elucidation: Identification and characterization of all tailoring enzymes responsible for structural diversification of styrylpyrone scaffolds.
  • Systems-Level Understanding: Integration of multi-omics data to develop comprehensive models of pathway regulation and metabolic flux.
  • Advanced Metabolic Engineering: Application of cutting-edge synthetic biology tools (CRISPR, enzyme engineering, dynamic regulation) to enhance production titers in industrial hosts.
  • Bioprocess Optimization: Development of scalable fermentation and downstream processing strategies for commercial-scale production.

References

PnPKS Gene Characterization and Function

Author: Smolecule Technical Support Team. Date: February 2026

The PnPKS gene (also referred to as pnpks in studies) was identified from a black pepper leaf transcriptome through homology search with chalcone synthase (CHS)-like type III polyketide synthases (PKS) [1].

  • Gene Origin: Isolated from leaves of Piper nigrum (black pepper) [1].
  • Protein Function: The encoded PnPKS protein is a styrylpyrone synthase (SPS)-like type III PKS. It catalyzes a specific reaction involving feruloyl-CoA and two malonyl-CoA molecules, leading to lactonization and formation of the styrylpyrone compound 11-methoxy-bisnoryangonin, instead of forming chalcones or stilbenes like typical CHS enzymes [1].
  • Key Discovery: This finding showed that PnPKS encodes a functionally distinct enzyme within the type III PKS family, specialized for styrylpyrone production [1].

Constructing the Artificial Biosynthetic Pathway

To achieve de novo synthesis of 11-methoxy-bisnoryangonin from simple sugar in E. coli, researchers constructed an artificial biosynthetic pathway using five genes housed in two plasmids [1].

The table below summarizes the components of this engineered system:

Component Description Role in Pathway
Host Strain Engineered L-tyrosine overproducing E. coli ∆COS1 [1] Provides abundant precursor (L-tyrosine) from glucose.
Plasmid 1: pET-opT5M Contains genes: optal (TAL), sam5 (C3H), com (COMT) [1] Converts L-tyrosine to ferulic acid.
Plasmid 2: pET22-4P Contains genes: 4cl2nt (4CL), pnpks (PnPKS) [1] Activates ferulic acid to feruloyl-CoA and catalyzes condensation and lactonization to form 11-methoxy-bisnoryangonin.
Culture Conditions Minimal glucose medium; antibiotics (Ampicillin, Kanamycin); 24-hour culture [1] -
Production Titer Up to 52.8 mg/L in the engineered ∆COS1 strain (P3) [1] An ~8.5-fold increase over the parental strain.

This pathway illustrates a multi-step enzymatic conversion from a simple carbon source to a valuable secondary metabolite. The diagram below outlines the logical flow of this process.

cluster_plasmids Plasmid System Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Engineered E. coli ∆COS1 Ferulic_Acid Ferulic_Acid L_Tyrosine->Ferulic_Acid pET-opT5M Enzymes Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA pET22-4P 4cl2nt Product Product Feruloyl_CoA->Product pET22-4P pnpks pET_opT5M Plasmid pET-opT5M (optal, sam5, com) pET22_4P Plasmid pET22-4P (4cl2nt, pnpks)

Artificial biosynthetic pathway for 11-methoxy-bisnoryangonin production in E. coli.

Key Experimental Protocols

The following methodology is adapted from the research paper, detailing the core experiments for the heterologous production of 11-methoxy-bisnoryangonin [1].

1. Gene Cloning and Plasmid Construction

  • Isolation: The pnpks gene was cloned from a P. nigrum leaf cDNA library into the pMD19-T vector, creating pMD-PnPKS.
  • Expression Vector Assembly: The pnpks gene was then subcloned into the pET-28a(+) vector to create pET-PnPKS for protein expression and study.
  • Pathway Assembly: For the full biosynthetic pathway, the five key genes (optal, sam5, com, 4cl2nt, pnpks) were assembled into two expression vectors: pET-opT5M (Kanamycin-resistant) and pET22-4P (Ampicillin-resistant).

2. Heterologous Expression in E. coli

  • Strains Used: The study used several E. coli C41(DE3) derivative strains, including the parental strain and the engineered L-tyrosine overproducer ∆COS1.
  • Transformation: Competent cells of the chosen strain were co-transformed with the two plasmids (pET-opT5M and pET22-4P).
  • Culture Conditions:
    • Transformed cells were cultured in a minimal glucose medium.
    • Antibiotics were added (Kanamycin 50 mg/L, Ampicillin 100 mg/L) for plasmid selection.
    • Culture was typically carried out for 24 hours.
  • Yield Measurement: Production of 11-methoxy-bisnoryangonin was analyzed and quantified using techniques like High-Performance Liquid Chromatography (HPLC).

3. In vitro Enzyme Activity Assay

  • To confirm PnPKS function, the purified PnPKS protein was incubated with the starter substrate (e.g., ferulic acid) and the extender substrate (malonyl-CoA).
  • The assay mixture included Coenzyme A (CoA) and Adenosine Triphosphate (ATP) to facilitate the activation of the starter acid by 4CL when testing the full pathway or intermediate conversion.
  • The new product was characterized and identified as 11-methoxy-bisnoryangonin, confirming the SPS activity of PnPKS.

Quantitative Data Summary

The table below consolidates key quantitative findings from the study for quick reference [1].

Parameter Value / Description Context / Strain
Production Titer 52.8 mg/L Engineered E. coli ∆COS1 (P3) strain
Fold Increase ~8.5-fold Compared to parental E. coli C41(DE3) (P2) strain
Culture Duration 24 hours Time to achieve reported titer
Antibiotics Kanamycin (50 mg/L), Ampicillin (100 mg/L) For maintaining plasmids in culture medium
Key Substrate Feruloyl-CoA Starter substrate for PnPKS enzyme
Extender Substrate Malonyl-CoA (2 molecules) Substrate for polyketide chain elongation

Research Context and Significance

  • Styrylpyrone Bioactivities: Styrylpyrone compounds, like 11-methoxy-bisnoryangonin, are of high interest due to reported biological effects, including anti-oxidative, anti-inflammatory, anti-cancer, and antiviral activities [1]. They are also known for interactions with the nervous system, suggesting potential for neurological applications [1].
  • Advantage of Microbial Production: These compounds are typically found in complex mixtures in plants and mushrooms, making isolation difficult. The successful engineering of E. coli for de novo production provides a scalable platform to obtain single compounds in significant quantities, which is valuable for pharmaceutical and food industries [1].

References

Compound Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

11-Methoxy-bisnoryangonin is classified as a styrylpyrone, a type of plant metabolite known for various biological activities [1]. The table below summarizes its core characteristics.

Characteristic Description
Chemical Classification Styrylpyrone [1]
Biosynthetic Origin Found in plants like Piper nigrum (black pepper) and Piper methysticum (kava) [1] [2].
Enzyme Responsible Styrylpyrone synthase (SPS)-like type III polyketide synthase (PKS) [1].
Core Biosynthetic Action Lactonization of a linear triketide intermediate formed from a feruloyl-CoA starter substrate and two malonyl-CoA extender units [1].
Primary Research Significance Produced as a single compound in engineered E. coli, avoiding complex mixtures from plant extracts [1].

Biosynthesis and Production in Engineered E. coli

Producing 11-methoxy-bisnoryangonin in a heterologous host like E. coli provides a pure and scalable supply. The established artificial pathway uses five key genes integrated into two plasmids within an engineered L-tyrosine overproducing E. coli strain (∆COS1) [1].

f cluster_plasmids Plasmid System Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine E. coli ΔCOS1 Metabolism Coumaric_Acid Coumaric_Acid L_Tyrosine->Coumaric_Acid optal Caffeic_Acid Caffeic_Acid Coumaric_Acid->Caffeic_Acid sam5 Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid com Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4cl2nt 11-Methoxy-Bisnoryangonin 11-Methoxy-Bisnoryangonin Feruloyl_CoA->11-Methoxy-Bisnoryangonin pnpks + Malonyl-CoA pET_opT5M pET-opT5M (optal, sam5, com) pET_opT5M->Coumaric_Acid pET_opT5M->Caffeic_Acid pET_opT5M->Ferulic_Acid pET22_4P pET22-4P (4cl2nt, pnpks) pET22_4P->Feruloyl_CoA pET22_4P->11-Methoxy-Bisnoryangonin

Artificial biosynthetic pathway for 11-methoxy-bisnoryangonin production in engineered E. coli. [1]

Detailed Experimental Protocol

For researchers aiming to replicate this microbial production, the table below outlines the key experimental components and conditions.

Experimental Component Description / Specification
Production Host Strain Engineered E. coli ∆COS1 (derivative of C41(DE3)), with mutations for L-tyrosine overproduction (ΔtyrR::tyrAfbr, aroGfbr) [1].
Expression Vectors Two plasmids: pET-opT5M (KanR) and pET22-4P (AmpR) [1].
Culture Medium Minimal glucose medium [1].
Antibiotics Kanamycin (50 mg/L) and Ampicillin (100 mg/L) [1].
Culture Duration 24 hours [1].
Reported Production Titer Up to 52.8 mg/L in the ∆COS1 strain, which is an 8.5-fold increase over the parental E. coli strain harboring the same plasmids [1].

Pharmacological Potential and Research Outlook

11-Methoxy-bisnoryangonin is a styrylpyrone, and compounds in this class demonstrate a range of significant pharmacological activities [1]. While detailed mechanistic studies for 11-methoxy-bisnoryangonin are ongoing, its structural analog yangonin provides strong insights into its potential mechanisms and applications [2].

f Yangonin Yangonin CB1 CB1 Yangonin->CB1 Agonist Ki = 0.72 μM MAO_B MAO_B Yangonin->MAO_B Inhibitor IC₅₀ = 0.085 μM MAO_A MAO_A Yangonin->MAO_A Inhibitor IC₅₀ = 1.29 μM GABA_A GABA_A Yangonin->GABA_A Modulator COX_II COX_II Yangonin->COX_II Inhibitor Analgesia Analgesia CB1->Analgesia Anxiolytic Effects Anxiolytic Effects MAO_B->Anxiolytic Effects Anti-inflammatory Anti-inflammatory COX_II->Anti-inflammatory

Established molecular targets and potential therapeutic effects of the structural analog yangonin. [2]

Based on the known activities of yangonin and the styrylpyrone class, the following table outlines the promising research directions for 11-methoxy-bisnoryangonin.

Research Area Rationale & Supporting Evidence from Analogues
Analgesia Yangonin significantly reduces nociception and inflammatory hyperalgesia via spinal CB1 receptors in rat models [2].
Neuroprotection / Anxiolytics Styrylpyrones are linked to anxiolytic effects. Yangonin is a potent MAO-B inhibitor, which may contribute to central nervous system effects [1] [2].
Anti-inflammatory Yangonin is the strongest COX-II inhibitor among major kavalactones, suggesting potential for 11-methoxy-bisnoryangonin [2].
Antimicrobial / Antifungal Yangonin displays activity against several fungal species, indicating a potential research direction for this compound [2].
Anticancer / Antiviral Various styrylpyrones from mushrooms have shown anti-cancer and antiviral activities in preliminary studies [1].

The established method for its production in engineered E. coli provides a reliable and scalable system for yielding a single, pure compound, facilitating further pharmacological testing and development [1].

References

Comprehensive Technical Review: Styrylpyrone Class Compounds in Phellinus Fungi - Structural Diversity, Biological Activities, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Styrylpyrone-class compounds represent a structurally diverse group of natural products predominantly found in medicinal fungi belonging to the genera Phellinus and Inonotus. These fungi, including species such as P. linteus, P. igniarius, P. ribis, I. obliquus, and I. xeranticus, have been extensively utilized in traditional medicine systems across various cultures for the treatment of cancer, diabetes, bacterial and viral infections, and ulcers [1] [2]. Notably, these medicinal mushrooms have demonstrated an exceptional safety profile, with no adverse effects reported in traditional use, indicating their safe nature for therapeutic applications [1]. While polysaccharides, particularly β-glucan, have historically been considered the primary bioactive constituents responsible for the therapeutic effects of medicinal mushrooms, emerging evidence suggests that low molecular weight compounds, including the yellow polyphenol pigments composed of styrylpyrone classes, play crucial pharmacological roles [1] [2].

The significance of styrylpyrone compounds extends beyond their direct medicinal applications to their ecological functions within fungal organisms. These pigments are thought to perform roles analogous to those of flavonoids in plants, serving as protective agents against environmental stressors and contributing to the organism's defensive mechanisms [1]. The unique and unprecedented carbon skeleton of fused styrylpyrone presents an attractive molecular scaffold for pharmacological applications, stimulating considerable research interest in both understanding their biological effects and exploring their potential as lead compounds for drug development [1] [2]. Recent years have witnessed accelerated research efforts focused on identifying and characterizing these active low-MW compounds from medicinal mushrooms, with particular emphasis on their diverse therapeutic properties and underlying mechanisms of action.

Structural Diversity and Classification

Fundamental Structural Classes

Styrylpyrones in Phellinus species exhibit remarkable structural diversity, yet they all share a common molecular framework centered on the styrylpyrone core structure. This fundamental architecture consists of a pyrone ring linked to a phenolic moiety through an ethylene bridge [1]. The simplest members of this class include hispidin and bisnoryangonin, which serve as foundational structures from which more complex derivatives are synthesized through various biochemical modifications [3]. The structural variations among styrylpyrones arise primarily through differences in substitution patterns on the aromatic rings, oxidation states, and the formation of dimeric or oligomeric structures through oxidative coupling [1].

The most significant structural distinction within the styrylpyrone class lies in their oxidation patterns and degree of saturation. Fungal styrylpyrones typically feature a 7,8-unsaturated double bond in the pyrone ring, while plant-derived analogs often exhibit additional modifications including saturation at the 7,8-position and methylation at the C-4 position [3]. These structural differences not only influence their physicochemical properties but also their biological activities and potential therapeutic applications. The table below summarizes the key structural features and representatives of each major class:

Table: Structural Classification of Major Styrylpyrone Compounds

Structural Class Representative Compounds Key Structural Features Natural Sources
Simple Monomers Hispidin, this compound Basic styrylpyrone skeleton with varying hydroxylation patterns P. linteus, P. igniarius, I. obliquus
Complex Monomers Phelligridins, Inotilone Fused ring systems, additional oxygenation, substituents P. igniarius, Inonotus species
Dimers & Oligomers 3,14'-Bihispidinyl, Phellinins Oxidative coupling products of monomeric units Phellinus sp. KACC93057P
Plant-derived Yangonin, Desmethoxyyangonin C-4 methylation, varied saturation patterns Piper methysticum
Notable Derivatives and Quantitative Data

The structural complexity of styrylpyrones expands significantly through the formation of dimeric structures and highly oxygenated derivatives. Compounds such as phellinins A1 and A2, isolated from the culture broth of Phellinus sp. KACC93057P, demonstrate the molecular diversity achievable within this class [4]. These compounds are characterized by their orange coloration, specific solubility profiles (readily soluble in DMSO and methanol, poorly soluble in CHCl₃ and water, and insoluble in hexane), and distinctive UV absorption maxima at 257 and 391 nm, indicative of the characteristic styrylpyrone moiety [4]. Their structural elucidation revealed molecular formulas of C₂₈H₃₂O₅, with a molecular mass of 448, as determined by ESI-mass measurements [4].

Further complexity is observed in compounds such as phelligridimer A, which features a highly oxygenated and unsaturated 26-membered macrocyclic structure, representing one of the most architecturally sophisticated members of this class [1]. The diversity of these structures is further enriched by derivatives such as phelligridins C-F, which incorporate pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one frameworks, demonstrating the extensive chemical space encompassed by styrylpyrone derivatives [1]. The quantitative physicochemical parameters for several key styrylpyrone compounds are summarized in the table below:

Table: Physicochemical Properties of Selected Styrylpyrone Compounds

Compound Molecular Formula Molecular Weight UV Maxima (nm) Solubility Characteristics
Phellinin A1 C₂₈H₃₂O₅ 448 257, 391 Soluble in DMSO, MeOH; poorly soluble in CHCl₃, H₂O; insoluble in hexane
Hispidin C₁₃H₁₀O₅ 246 ~370 (approx.) Similar polarity profile
This compound C₁₂H₁₀O₄ 218 ~350 (approx.) Similar polarity profile

Biological Activities and Mechanisms of Action

Antioxidant and Anti-inflammatory Mechanisms

Styrylpyrone compounds demonstrate potent antioxidant activities, primarily attributed to their ability to scavenge free radicals and mitigate oxidative stress through multiple pathways. The mechanism underlying these effects involves direct free radical neutralization and modulation of endogenous antioxidant systems [1]. Research has revealed that specific styrylpyrones, including hispidin and its derivatives, exhibit significant radical scavenging capacity against various reactive oxygen and nitrogen species [1]. This antioxidant potential is further enhanced in dimeric structures such as 3,14'-bihispidinyl, which demonstrates superior activity compared to monomeric forms due to the increased number of phenolic hydroxyl groups available for radical quenching [1].

The anti-inflammatory properties of styrylpyrones are mediated through complex interactions with key inflammatory signaling pathways. Inotilone and related phenylpropanoid polyketides from Inonotus species have been identified as potent inhibitors of both cyclooxygenase (COX) and xanthine oxidase (XO) enzymes, which are critical mediators of the inflammatory response [1]. Additional research has demonstrated that davallialactone from Inonotus xeranticus exerts anti-inflammatory effects through Src kinase-targeted mechanisms in lipopolysaccharide-activated RAW264.7 cells, suppressing the production of pro-inflammatory mediators including nitric oxide, prostaglandin E₂, and tumor necrosis factor-α [1]. These multifaceted anti-inflammatory actions position styrylpyrones as promising candidates for the development of novel anti-inflammatory therapeutics with potentially reduced side effects compared to conventional nonsteroidal anti-inflammatory drugs.

Metabolic and Hepatic Therapeutic Effects

Recent investigations have revealed significant beneficial effects of styrylpyrone compounds on metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD). In a high-fat and high-fructose diet (HFD)-induced NAFLD mouse model, the ethyl acetate fraction from P. linteus mycelia (PL-EA), rich in styrylpyrone compounds, markedly alleviated hepatic lipid accumulation and improved fasting glucose levels [5]. The therapeutic mechanisms involved comprehensive modulation of lipid and glucose metabolic homeostasis through upregulation of pgc-1α, sirt1 genes, and adiponectin, while simultaneously downregulating gck and srebp-1c expression [5]. At the protein level, PL-EA treatment increased PPARγ, pAMPK, and PGC-1α expression while suppressing SREBP-1 and NF-κB in the livers of HFD-fed mice [5].

The individual styrylpyrone compounds, hispidin and hypholomine B, have been identified as primary active constituents responsible for these observed metabolic benefits. In HepG2 cells exposed to oleic and palmitic acids (O/P) to induce lipid accumulation, both hispidin and hypholomine B significantly reduced lipid accumulation through inhibition of upregulated lipogenesis and modulation of energy metabolism-related genes, including ampk and pgc-1α [5]. These findings elucidate the molecular mechanisms through which styrylpyrone compounds ameliorate NAFLD, involving coordinated regulation of key metabolic pathways that control hepatic lipid synthesis, oxidation, and overall energy homeostasis. The diagram below illustrates the principal metabolic pathways modulated by styrylpyrone compounds in NAFLD:

G cluster_upregulated Upregulated by Styrylpyrones cluster_downregulated Downregulated by Styrylpyrones HFD HFD LipidAccumulation LipidAccumulation HFD->LipidAccumulation InsulinResistance InsulinResistance HFD->InsulinResistance Styrylpyrones Styrylpyrones PGC1α PGC1α Styrylpyrones->PGC1α Sirt1 Sirt1 Styrylpyrones->Sirt1 Adiponectin Adiponectin Styrylpyrones->Adiponectin pAMPK pAMPK Styrylpyrones->pAMPK PPARγ PPARγ Styrylpyrones->PPARγ SREBP1c SREBP1c Styrylpyrones->SREBP1c GK GK Styrylpyrones->GK NFκB NFκB Styrylpyrones->NFκB PGC1α->LipidAccumulation Sirt1->LipidAccumulation pAMPK->LipidAccumulation SREBP1c->LipidAccumulation NFκB->LipidAccumulation

Figure 1: Metabolic pathways modulated by styrylpyrone compounds in NAFLD treatment. Solid arrows represent activation/induction, dashed arrows indicate inhibition/suppression.

Cytotoxic and Anti-Cancer Activities

Styrylpyrone compounds demonstrate remarkable cytotoxic properties against various cancer cell lines, positioning them as promising candidates for anti-cancer drug development. The cytotoxic mechanisms are multifaceted, involving induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at specific checkpoints, and inhibition of metastatic processes [1]. Specific derivatives such as phelligridins C-F have shown pronounced cytotoxic effects against multiple cancer cell models, with their potency influenced by structural features including the degree of oxygenation and the presence of specific functional groups [1]. The unique molecular architecture of these compounds enables interactions with diverse cellular targets, contributing to their anti-cancer efficacy.

The anti-cancer mechanisms of styrylpyrones have been partially elucidated through studies on specific Phellinus species. P. linteus extracts containing styrylpyrone components have been shown to activate different pathways to induce apoptosis in prostate cancer cells, while also modulating lung cancer growth arrest and apoptosis through specific molecular signatures [1]. Further evidence demonstrates that protein-bound polysaccharide from Phellinus linteus induces G2/M phase arrest and apoptosis in SW480 human colon cancer cells, suggesting that synergistic interactions between polysaccharides and low molecular weight compounds like styrylpyrones may contribute to the overall medicinal effects of these fungi [1]. The diverse cytotoxic profiles of styrylpyrone compounds across different cancer types highlight their potential as versatile scaffolds for developing targeted anti-cancer therapies.

Additional Pharmacological Activities

Beyond the major therapeutic areas discussed above, styrylpyrone compounds exhibit a broad spectrum of additional pharmacological activities. These include anti-platelet aggregation effects, which may benefit cardiovascular health by reducing thrombosis risk [1] [2]. Anti-diabetic properties have been observed through modulation of glucose metabolism and insulin sensitivity, potentially offering new approaches for managing type 2 diabetes [1] [2]. Significant anti-dementia effects have been reported, with hispidin identified as a β-secretase (BACE1) inhibitor from the mycelial cultures of P. linteus, suggesting potential applications in Alzheimer's disease prevention or treatment [1].

The antiviral potential of styrylpyrones has been documented against various viral pathogens, although the precise mechanisms remain under investigation [1] [2]. The diversity of biological activities exhibited by these compounds stems from their ability to interact with multiple cellular targets, including enzymes, receptors, and signaling pathways. This polypharmacological profile enhances their therapeutic potential for complex multifactorial diseases while simultaneously presenting challenges for target identification and mechanistic studies. The table below summarizes the key biological activities and specific mechanisms for major styrylpyrone compounds:

Table: Biological Activities and Mechanisms of Styrylpyrone Compounds

Biological Activity Key Mechanisms Representative Compounds Experimental Models
Antioxidant Free radical scavenging, Metal chelation Hispidin, 3,14'-Bihispidinyl In vitro chemical assays
Anti-inflammatory COX/XO inhibition, Src kinase targeting Inotilone, Davallialactone RAW264.7 cells, enzyme assays
Anti-cancer Apoptosis induction, Cell cycle arrest Phelligridins C-F Various cancer cell lines
Anti-NAFLD AMPK/PGC-1α activation, SREBP-1c suppression Hispidin, Hypholomine B HFD-fed mice, HepG2 cells
Anti-dementia BACE1 inhibition Hispidin Enzyme inhibition assays
Anti-diabetic Glucose uptake enhancement, Insulin sensitization Various styrylpyrones In vitro and animal models

Analytical Methods and Structural Elucidation

Extraction and Isolation Techniques

The extraction of styrylpyrone compounds from Phellinus species employs systematic solvent partitioning to efficiently isolate these medium-polarity secondary metabolites. The standard protocol begins with preparation of a methanolic extract from fungal mycelia or fruiting bodies, followed by sequential partitioning with solvents of increasing polarity [5]. The ethyl acetate fraction (PL-EA) typically contains the highest concentration of styrylpyrone compounds and demonstrates significant biological activity, as evidenced in studies on NAFLD models [5]. This fraction is particularly rich in hispidin and hypholomine B, which have been identified as major active constituents through bioactivity-guided fractionation approaches.

Further purification of individual styrylpyrone compounds employs advanced chromatographic techniques, including centrifugal partition chromatography (CPC), which has proven highly effective for separating closely related analogs [5]. Following CPC, preparative high-performance liquid chromatography (HPLC) is utilized to obtain pure compounds for structural characterization and bioactivity testing. The extraction and isolation workflow can be visualized as follows:

G Mycelia Mycelia MethanolExtraction MethanolExtraction Mycelia->MethanolExtraction CrudeExtract CrudeExtract MethanolExtraction->CrudeExtract SolventPartitioning SolventPartitioning CrudeExtract->SolventPartitioning EAFraction EAFraction SolventPartitioning->EAFraction Ethyl acetate CPC CPC EAFraction->CPC PrepHPLC PrepHPLC CPC->PrepHPLC PureCompounds PureCompounds PrepHPLC->PureCompounds

Figure 2: Workflow for extraction and isolation of styrylpyrone compounds from Phellinus species.

Structural Characterization Methods

The structural elucidation of styrylpyrone compounds relies on comprehensive spectroscopic analyses, including ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques [4]. The characteristic UV absorption maxima between 257-391 nm provide initial evidence for the presence of the styrylpyrone chromophore, while IR spectroscopy reveals key functional groups through absorption bands at 3444 cm⁻¹ (hydroxyl group) and 1635 cm⁻¹ (conjugated carbonyl moiety) [4]. These spectroscopic signatures serve as valuable preliminary indicators for styrylpyrone compounds during phytochemical screening.

Advanced structural characterization employs multidimensional NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish complete molecular connectivity and stereochemistry [4]. For instance, the structure elucidation of phellinins A1 and A2 involved detailed analysis of ¹H and ¹³C NMR spectra, with key diagnostic signals including three aromatic protons attributed to a 1,2,4-trisubstituted phenyl moiety, a methine singlet at δ 6.14, and trans-disubstituted double bond units with characteristic coupling constants (J=15.9 Hz) [4]. Mass spectrometry, particularly high-resolution electrospray ionization (ESI) and electron impact (EI) mass measurements, provides accurate molecular mass and formula determination, completing the structural characterization process [4].

Experimental Protocols and Research Methodologies

In Vitro Bioactivity Assays

The evaluation of styrylpyrone bioactivity encompasses a range of standardized in vitro assays designed to assess specific therapeutic potentials. For antioxidant activity assessment, the commonly employed methods include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant power (FRAP) assay [1]. These assays quantify the ability of styrylpyrone compounds to neutralize free radicals or reduce oxidizing agents, providing a quantitative measure of their antioxidant capacity. The protocols typically involve incubating various concentrations of test compounds with radical solutions and measuring the decrease in absorbance at specific wavelengths, with IC₅₀ values calculated to compare potency across different compounds.

For anti-inflammatory assessment, cell-based models such as lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage systems are widely utilized [1]. The experimental protocol involves pre-treating cells with test compounds followed by LPS stimulation and subsequent measurement of inflammatory mediators including nitric oxide (using Griess reagent), prostaglandin E₂ (via ELISA), and pro-inflammatory cytokines (TNF-α, IL-6) [1]. To evaluate anti-cancer activity, standard cytotoxicity assays such as MTT or MTS assays are performed across a panel of cancer cell lines, with results expressed as IC₅₀ values or percentage inhibition at specific concentrations [1]. For more specific targets such as BACE1 inhibition relevant to anti-dementia activity, enzyme inhibition assays are conducted using recombinant enzymes and fluorogenic substrates, with hispidin demonstrating significant inhibitory potential in such systems [1].

In Vivo Evaluation Models

The in vivo efficacy of styrylpyrone compounds is typically evaluated using well-established animal models that recapitulate specific disease pathologies. For NAFLD studies, the high-fat and high-fructose diet (HFD)-fed C57BL/6 mouse model has been successfully employed to demonstrate the therapeutic effects of P. linteus mycelia extracts [5]. The standard protocol involves feeding mice an HFD for a specified period (typically 8-12 weeks) to induce obesity and hepatic steatosis, followed by administration of test compounds for 4-8 weeks while maintaining the HFD regimen [5]. Key parameters measured include body weight, fasting blood glucose levels, hepatic lipid accumulation (histologically assessed using Oil Red O or H&E staining), and expression of relevant genes and proteins in liver tissues [5].

For anti-cancer evaluation, xenograft models are commonly utilized, wherein human cancer cells are implanted into immunodeficient mice and tumor growth is monitored following treatment with test compounds or extracts [1]. Additional animal models of inflammation (e.g., carrageenan-induced paw edema), diabetes (e.g., streptozotocin-induced diabetic rodents), and memory impairment (e.g., scopolamine-induced amnesia models) provide comprehensive assessment of the diverse pharmacological activities of styrylpyrone compounds. In all in vivo studies, careful attention to dose selection, administration route (oral gavage typically preferred for translational relevance), and monitoring of potential adverse effects is essential for generating reliable, reproducible data with clinical predictive value.

Biosynthesis and Bioproduction Approaches

Recent advances in heterologous biosynthesis have enabled the production of diverse styrylpyrone compounds in engineered microbial hosts, providing sustainable alternatives to traditional extraction methods. The fundamental biosynthetic pathway involves a type III polyketide synthase called styrylpyrone synthase (SPS), which catalyzes the condensation of hydroxycinnamoyl-CoA starters with two malonyl-CoA extender units, followed by lactonization to form the styrylpyrone scaffold [3] [6]. In pioneering work, researchers have successfully reconstructed plant styrylpyrone pathways in Saccharomyces cerevisiae, resulting in de novo production of compounds including 7,8-dihydro-5,6-dehydrokavain (DDK), desmethoxyyangonin (DMY), and yangonin (Y) at concentrations of 4.40 μM, 1.28 μM, and 0.10 μM, respectively [3].

Similar approaches have been implemented in Escherichia coli systems, where engineered strains harboring a five-gene artificial biosynthetic pathway (containing optal, sam5, com, 4cl2nt, and pnpks genes) produced 11-methoxy-bisnoryangonin at titers up to 52.8 mg/L from simple glucose medium [6]. The optimization strategies included engineering yeast endogenous aromatic amino acid metabolism, employing endogenous double bond reductases, and implementing CRISPR-mediated δ-integration to overexpress rate-limiting pathway genes [3] [6]. These microbial bioproduction platforms offer compelling advantages over traditional plant extraction, including shorter production timelines, improved scalability, and simpler purification of individual compounds, thereby facilitating more extensive pharmacological evaluation and potential therapeutic development of styrylpyrone compounds.

Potential Applications and Future Perspectives

The multifaceted biological activities of styrylpyrone compounds, coupled with their favorable safety profiles, position them as promising candidates for development as therapeutic agents, functional food ingredients, and cosmetic applications. Their demonstrated effects on metabolic diseases, particularly NAFLD, suggest potential as natural hepatoprotective agents or adjunct therapies for metabolic syndrome [5]. The neuroprotective properties, including BACE1 inhibition, indicate possible applications in preventing or slowing the progression of neurodegenerative disorders such as Alzheimer's disease [1]. Additionally, the antioxidant and anti-inflammatory activities support their potential use in anti-aging formulations and skincare products aimed at mitigating oxidative stress-induced skin damage.

References

Comprehensive Technical Guide: Lactonization Mechanism in Type III Polyketide Synthases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Overview

Type III polyketide synthases (PKSs) represent a distinct class of biosynthetic enzymes that catalyze the formation of medicinally valuable secondary metabolites in plants, bacteria, and fungi. Unlike the larger modular type I and dissociable type II PKS systems, type III PKSs are homodimeric enzymes of approximately 40-45 kDa per monomer that function without acyl carrier protein (ACP) domains, instead utilizing free CoA thioesters as substrates [1]. These enzymes employ a Cys-His-Asn catalytic triad to catalyze iterative decarboxylative condensations between a starter molecule and multiple malonyl-CoA extender units, forming linear polyketide intermediates that undergo specific cyclizations to produce diverse aromatic compounds [2] [3]. The remarkable chemodiversity generated by type III PKSs stems from their differential selection of starter molecules, variation in the number of elongation cycles, and critically, their control over the cyclization fate of the reactive poly-β-keto intermediate [2].

The lactonization mechanism represents one of three principal cyclization pathways employed by type III PKSs, alongside C6-C1 Claisen condensations and C2-C7 aldol condensations [2]. This C5-O-C1 lactonization results in the formation of pyrone-ring containing compounds, which serve as important chemical scaffolds for various pharmaceutical agents and as biosynthetic precursors to more complex natural products [2] [4]. The lactonization pathway is particularly significant as it often represents a default cyclization route when other specialized cyclizations are disfavored, making it crucial to understand for engineering purposes [4] [5]. The following table summarizes the key characteristics of type III PKS cyclization types:

Table: Cyclization Mechanisms in Type III Polyketide Synthases

Cyclization Type Chemical Mechanism Representative Enzymes Primary Products
C6-C1 Claisen Condensation Nucleophilic attack by carbonyl carbon on thioester carbonyl Chalcone synthase (CHS) Chalcones, Flavonoids
C2-C7 Aldol Condensation Aldol addition between C2 and C7 carbons Stilbene synthase (STS), ArsB Stilbenes, Alkylresorcinols
C5-O-C1 Lactonization Nucleophilic attack by oxygen atom on thioester carbonyl ArsC, CHS (byproduct formation) Pyrones, CTAL, BNY

Mechanistic Fundamentals of Lactonization

Chemical Mechanism of C5-O-C1 Lactonization

The lactonization mechanism in type III PKSs involves a nucleophilic attack by the oxygen atom at the C5 position of the linear polyketide intermediate onto the thioester carbonyl carbon at C1, resulting in the formation of a cyclic ester (lactone) and release of the product from the enzyme [4]. This process begins after the type III PKS has catalyzed the sequential decarboxylative condensations that build the polyketide chain, producing a linear poly-β-keto intermediate that remains covalently bound to the active site cysteine residue via a thioester linkage [2] [1]. The electrophilic thioester carbonyl at C1 becomes susceptible to nucleophilic attack due to its activation through coordination with active site residues and the inherent strain of the enzyme-bound conformation.

The oxygen nucleophile at C5 typically originates from a keto or enol tautomer of the β-diketone functionality between C4 and C6, with the specific tautomeric state influencing the reactivity and cyclization kinetics [4]. Following nucleophilic attack, the tetrahedral intermediate collapses with cleavage of the thioester bond to the cysteine residue, releasing the cyclic product and regenerating the active site for another catalytic cycle [2]. This lactonization mechanism represents a termination strategy that competes with the alternative Claisen and aldol cyclization pathways, with the outcome determined by the specific architecture and chemical environment of the enzyme's active site cavity [4]. The following Graphviz diagram illustrates the lactonization mechanism in type III PKSs:

LactonizationMechanism cluster_pathway LinearIntermediate Linear Tetraketide Intermediate NucleophilicAttack Nucleophilic Attack C5 Oxygen on C1 Carbonyl LinearIntermediate->NucleophilicAttack Active Site Positioning TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Bond Formation Cyclization Lactone Formation & Product Release TetrahedralIntermediate->Cyclization Collapse & Thioester Cleavage PyroneProduct Pyrone Product Cyclization->PyroneProduct Product Release EnzymeRegeneration Regenerated Enzyme Cyclization->EnzymeRegeneration Active Site Regeneration StarterUnit Starter Unit (Acyl-CoA) ChainElongation Iterative Chain Elongation StarterUnit->ChainElongation Loading MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->ChainElongation Decarboxylative Condensation ChainElongation->LinearIntermediate 3-4 Rounds

Diagram: Lactonization mechanism in type III PKSs

Comparative Analysis of Cyclization Pathways

The lactonization pathway competes directly with other cyclization mechanisms in type III PKSs, with the outcome determined by subtle electronic and steric factors within the enzyme active site. In the well-characterized ArsB/ArsC system from Azotobacter vinelandii, two highly homologous type III PKSs (71% sequence identity) produce entirely different products from the same tetraketide intermediate—ArsB catalyzes aldol condensation to form alkylresorcinols, while ArsC performs lactonization to yield alkylpyrones [4]. This divergence highlights how minimal structural variations can dictate cyclization specificity. Similarly, in chalcone synthase (CHS), the default Claisen cyclization can be subverted to produce lactonized byproducts such as p-coumaroyltriacetic acid lactone (CTAL) and bis-noryangonin (BNY) when mutations alter the active site environment or when substrate channeling is disrupted [5].

The chemical logic behind cyclization specificity revolves around the stabilization of distinct folding conformations of the linear polyketide intermediate within the constrained active site cavity. For lactonization to occur, the intermediate must adopt a conformation that positions the C5 oxygen in proximity and with proper orientation to the C1 carbonyl carbon, while simultaneously preventing alternative nucleophilic attacks from C6 or C2 positions that would lead to Claisen or aldol cyclization, respectively [4]. This conformational control is primarily exerted through steric constraints imposed by the size and shape of the active site cavity, complemented by hydrogen bonding networks and electrostatic interactions that stabilize the transition state leading to lactone formation [4] [6].

Structural Determinants of Lactonization

Key Amino Acid Residues and Active Site Architecture

The structural basis for lactonization specificity in type III PKSs has been elucidated through X-ray crystallography and site-directed mutagenesis studies, revealing that the volume and topography of the active site cavity are primary determinants of cyclization outcome [4] [6]. The canonical type III PKS active site features a catalytic triad (Cys-His-Asn) responsible for the condensation reactions, surrounded by a solvent-filled cavity that accommodates the growing polyketide chain [3]. In lactonization-specialized type III PKSs, this cavity typically exhibits specific volume constraints and chemical properties that favor the folded conformation required for C5-O-C1 cyclization.

A landmark study on the ArsB and ArsC enzymes from Azotobacter vinelandii demonstrated that a single amino acid substitution could reverse cyclization specificity between lactonization and aldol condensation pathways [4] [6]. Specifically, ArsB contains tryptophan at position 281 (Trp-281) and produces alkylresorcinols via aldol condensation, while ArsC contains glycine at position 284 (Gly-284) and produces alkylpyrones via lactonization. The ArsC G284W mutant was shown to predominantly generate alkylresorcinols through aldol condensation, indicating that this single substitution is sufficient to switch the cyclization mechanism [4]. Structural analysis revealed that the bulky tryptophan side chain creates a steric wall that reduces active site cavity volume, forcing the polyketide intermediate to adopt a conformation favorable for aldol condensation rather than lactonization [4] [6].

Table: Key Structural Determinants of Lactonization in Characterized Type III PKSs

Enzyme Organism Key Residues Cavity Volume (ų) Primary Products Cyclization Type
ArsC (Wild-type) Azotobacter vinelandii Gly-284 ~1400 Alkylpyrones Lactonization
ArsC G284W Mutant Azotobacter vinelandii Trp-284 ~900 Alkylresorcinols Aldol Condensation
CHS (Wild-type) Medicago sativa Phe-215, Thr-197 ~1100 Naringenin Chalcone Claisen Condensation
CHS Byproduct Formation Petunia hybrida Various mutations Variable CTAL, BNY Lactonization
Active Site Cavity Volume and Product Specificity

The active site cavity volume has emerged as a critical parameter controlling cyclization specificity in type III PKSs, with direct implications for lactonization propensity. Comparative structural studies reveal that enzymes specialized for lactonization typically feature larger cavity volumes than those favoring aldol condensation, allowing greater conformational freedom for the polyketide intermediate to adopt the bent configuration required for C5-O-C1 cyclization [4] [6]. In the ArsC system, the wild-type enzyme with Gly-284 has a cavity volume of approximately 1400 ų and produces alkylpyrones via lactonization, whereas the G284W mutant has a significantly reduced cavity volume of approximately 900 ų and switches to producing alkylresorcinols via aldol condensation [4].

Beyond simple volume considerations, the shape and chemical properties of the active site cavity also contribute significantly to lactonization control. Specific hydrophobic patches can stabilize the non-polar regions of the polyketide intermediate, while polar residues can form hydrogen bonds with carbonyl oxygens to guide folding into lactonization-prone conformations [3]. The gatekeeper residues near the opening of the active site cavity play an additional role in controlling substrate entry and product release, indirectly influencing the kinetic parameters that favor lactonization over alternative cyclization pathways [2] [3]. The following Graphviz diagram illustrates the relationship between active site architecture and cyclization specificity:

ActiveSiteArchitecture cluster_legend Structural Determinants of Cyclization Specificity cluster_example ArsC System Example LargeCavity Large Cavity Volume (Glycine at key position) PolyketideLinear Linear Polyketide Folding LargeCavity->PolyketideLinear Permits bent conformation SmallCavity Small Cavity Volume (Tryptophan at key position) SmallCavity->PolyketideLinear Enforces extended conformation Lactonization Lactonization (Pyrone Formation) PolyketideLinear->Lactonization C5-O-C1 Cyclization AldolCondensation Aldol Condensation (Resorcinol Formation) PolyketideLinear->AldolCondensation C2-C7 Cyclization ArsC_WT ArsC Wild-type (Gly-284) Intermediate Identical Tetraketide Intermediate ArsC_WT->Intermediate Binding ArsC_Mutant ArsC G284W Mutant (Trp-284) ArsC_Mutant->Intermediate Binding PyroneProduct Alkylpyrones (via Lactonization) Intermediate->PyroneProduct Large cavity facilitates folding ResorcinolProduct Alkylresorcinols (via Aldol Condensation) Intermediate->ResorcinolProduct Small cavity constrains folding

Diagram: Active site cavity volume controls cyclization specificity

Experimental Characterization of Lactonization

In Vitro Enzyme Assays and Kinetic Analysis

The functional characterization of lactonization activity in type III PKSs employs comprehensive enzyme assays that monitor substrate consumption and product formation under controlled conditions. The standard reaction mixture typically contains 100-200 μM starter acyl-CoA (e.g., behenyl-CoA for Ars enzymes or p-coumaroyl-CoA for CHS), 100-200 μM malonyl-CoA including radiolabeled [2-¹⁴C]malonyl-CoA for detection sensitivity, 100 mM Tris-HCl buffer (pH 8.0), 150 mM sodium chloride, and 5-10 μg purified enzyme in a total volume of 100 μL [4]. The reaction mixture is incubated at 30°C for 30 minutes before termination with 6M HCl, followed by extraction with ethyl acetate and analysis of products [4].

Product identification employs multiple orthogonal techniques, including radio-thin layer chromatography (TLC) for rapid detection, high-performance liquid chromatography (HPLC) for separation efficiency, and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCIMS) for structural confirmation [4]. For lactonization-specific analysis, special attention is paid to pyrone-ring characteristic absorbance at 270-300 nm and mass spectral fragments consistent with lactone formation. Kinetic parameters including Kₘ, kcat, and catalytic efficiency (kcat/Kₘ) are determined by varying substrate concentrations while maintaining saturating conditions for co-substrates, with data fitting to appropriate kinetic models using nonlinear regression [3].

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the structural basis of lactonization in type III PKSs. The protocol involves heterologous expression of the target PKS in E. coli BL21(DE3) cells, purification using nickel-nitrilotriacetic acid (Ni-NTA) chromatography following His-tag fusion, and removal of the tag by protease cleavage [4] [6]. Crystallization typically employs the hanging-drop vapor-diffusion method with conditions optimized around 20% PEG 3350, 0.2M ammonium sulfate, and 0.1M bis-tris propane (pH 7.5) [6]. For structural studies of lactonization determinants, both wild-type enzymes and site-directed mutants with altered cyclization specificity are crystallized, with data collection at synchrotron sources achieving resolutions of 1.8-2.5 Å [6].

Structure determination by molecular replacement using known type III PKS structures as search models enables detailed analysis of active site architecture [6]. Critical insights into lactonization control come from comparative analysis of wild-type and mutant structures, particularly measurements of active site cavity volumes using programs like VOIDOO or CASTp, and identification of substrate-channeling tunnels that may influence cyclization outcomes [4] [6]. Site-directed mutagenesis of residues lining the active site cavity, followed by functional characterization, provides experimental validation of structural predictions regarding lactonization control [4] [3].

In Vivo Analysis and Metabolic Engineering

Understanding lactonization in physiological contexts requires in vivo analysis that accounts for cellular metabolite pools, substrate availability, and potential metabolic channeling. For microbial systems, this involves gene cluster expression in heterologous hosts like E. coli or S. cerevisiae, with analysis of extracellular and intracellular metabolites [5]. Recent advances in metabolic engineering have enabled the development of whole-cell catalysts optimized for lactonized product formation, exemplified by engineering E. coli to produce naringenin with significantly reduced lactonized byproducts through directed evolution of CHS and knockout of competing thioesterase genes [5].

A key innovation in this area is the development of growth selection systems based on the accumulation and derepression of toxic acyl-CoA intermediates, which enables high-throughput screening for improved lactonization efficiency or specificity [5]. This approach facilitated the identification of beneficial CHS mutants with approximately threefold improvement in naringenin production capability and discovery of the role of thioesterases in byproduct formation during type III PKS catalysis [5]. The resulting whole-cell catalyst achieved production of 1082 mg L⁻¹ naringenin in flask cultures with product specificity (E value) improved from 50.1% to 96.7%, demonstrating the practical application of understanding lactonization control mechanisms [5].

Engineering and Applications

Protein Engineering for Enhanced Lactonization

The rational engineering of type III PKSs for controlled lactonization represents a promising approach for chemoenzymatic production of valuable pyrone-containing compounds. The primary strategy involves structure-guided mutagenesis of active site residues to modulate cavity volume and properties, thereby influencing cyclization specificity [4] [3]. As demonstrated in the ArsB/ArsC system, single amino acid substitutions at critical positions can effectively switch cyclization specificity between lactonization and aldol condensation pathways [4]. Similarly, engineering of gatekeeper residues in CHS has been shown to reduce lactonized byproduct formation (CTAL and BNY) while enhancing primary product yields [5].

Directed evolution approaches coupled with sophisticated high-throughput screening methods have emerged as powerful tools for optimizing lactonization specificity without requiring comprehensive structural knowledge [5]. The implementation of growth-based selection systems that link desired lactonization activity to cellular survival enables screening of large mutant libraries (10⁴-10⁶ variants) for improved catalysts [5]. This approach has yielded CHS variants with significantly reduced byproduct formation and enhanced catalytic efficiency toward the target polyketide products [5]. Additionally, domain swapping between different type III PKSs and fusion protein strategies have been employed to create chimeric enzymes with novel lactonization activities and altered substrate specificities [3].

Pharmaceutical and Industrial Applications

Lactonized products of type III PKSs possess diverse pharmaceutical applications stemming from their intrinsic bioactivities and utility as chemical scaffolds. Pyrone-containing natural products exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities [2] [1]. Specific lactonized compounds such as tetraketide pyrones from bacterial type III PKSs serve as precursors for more complex secondary metabolites with enhanced pharmacological properties [4]. In plant systems, lactonized byproducts of flavonoid biosynthesis, though often considered side products, may play roles in plant defense and have shown interesting bioactivities when isolated and tested [5].

References

bisnoryangonin biological role in plants

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Biochemical Production

Bisnoryangonin is a styrylpyrone, a class of polyketide compounds. Its biosynthesis is catalyzed by a specialized enzyme, styrylpyrone synthase (SPS), a type III polyketide synthase (PKS) related to chalcone synthase (CHS) [1].

The diagram below illustrates the artificial biosynthetic pathway successfully engineered in E. coli for de novo production of 11-methoxy-bisnoryangonin, a specific methoxylated derivative of this compound.

biosynthesis Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Engineered E. coli Metabolism Cinnamic_Acid Cinnamic_Acid L_Tyrosine->Cinnamic_Acid TAL (optal) p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C3H (sam5) Ferulic_Acid Ferulic_Acid p_Coumaric_Acid->Ferulic_Acid COMT (com) Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL (4cl2nt) 11-Methoxy-bisnoryangonin 11-Methoxy-bisnoryangonin Feruloyl_CoA->11-Methoxy-bisnoryangonin SPS (pnpks) + 2 Malonyl-CoA

Artificial biosynthetic pathway for 11-methoxy-bisnoryangonin in E. coli [1].

A key experiment demonstrating the enzyme's function involved incubating the purified PnPKS protein (SPS from Piper nigrum) with its substrate, feruloyl-CoA, and the extender substrate malonyl-CoA. The reaction produced a linear triketide intermediate that underwent lactonization (cyclization into a pyrone ring) to form 11-methoxy-bisnoryangonin [1]. The identity of the product was confirmed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods [1].

Quantitative Production Data

The following table summarizes key quantitative data from the successful microbial production of 11-methoxy-bisnoryangonin [1].

Parameter Value / Specification Context / Strain
Production Titer 52.8 mg/L Engineered E. coli ∆COS1 strain (L-tyrosine overproducer) harboring pET-opT5M and pET22-4P plasmids, cultured for 24h.
Fold Increase ~8.5x Compared to production in the parental E. coli C41(DE3) strain.
Culture Medium Minimal glucose medium Containing ampicillin and kanamycin.
Key Genes in Pathway optal, sam5, com, 4cl2nt, pnpks Encodes for TAL, C3H, COMT, 4CL, and SPS enzymes, respectively.

Natural Occurrence and Research Context

While your question focuses on plants, it is important to know that this compound is also a known metabolite in fungi and has been identified in various mushroom species [2] [3]. This suggests that the biosynthesis of styrylpyrones might be a shared or convergent feature in different kingdoms of life.

In the context of drug development, styrylpyrone compounds are of interest due to their promising biological activities, which include anxiolytic, anti-oxidative, anti-inflammatory, anti-cancer, and antiviral effects [1]. The establishment of a heterologous production system in E. coli is a significant step forward because it enables larger-scale production of individual styrylpyrones, which are otherwise difficult to separate from complex plant extracts [1].

Research Implications and Future Directions

The discovery and engineering of the biosynthetic pathway open several avenues for research and development:

  • Scalable Production: The microbial factory approach provides a more reliable and scalable source of this compound and its derivatives for further pharmacological testing [1].
  • Structure-Activity Studies: Access to the core styrylpyrone structure allows for semi-synthesis or combinatorial biosynthesis to create analogs and study the relationship between chemical structure and biological activity.
  • Exploring the Role in Plants: Although the specific biological role in its native host, Piper nigrum, remains to be elucidated, its presence suggests a possible function in plant defense, given that many polyketides are involved in protective responses against pathogens and pests.

References

Comprehensive Application Notes and Protocols for Heterologous Production of Bisnoryangonin in Escherichia coli

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction & Background

Bisnoryangonin is a valuable styrylpyrone compound with significant pharmaceutical potential due to its role as a biosynthetic precursor to more complex bioactive molecules. This compound serves as a key intermediate in the biosynthesis of endiandric acids, which exhibit notable antibacterial properties, with endiandric acid C demonstrating better antibiotic activity than ampicillin in some assays [1]. Traditionally, styrylpyrone compounds have been obtained through extraction from natural sources such as plants and mushrooms, resulting in complex mixtures that are challenging to separate into individual components in sufficient quantities for research and development [2]. The heterologous production of this compound in engineered Escherichia coli provides a sustainable and scalable alternative that yields a single compound, eliminating the need for complex separation procedures and ensuring a consistent supply for pharmaceutical studies.

The microbial production of plant-derived natural products represents a significant advancement in biotechnological manufacturing, addressing limitations associated with traditional extraction methods, including low yields, seasonal variations, and geographical constraints. E. coli has emerged as the preferred prokaryotic host for heterologous protein production and metabolic engineering due to its well-characterized genetics, rapid growth, and the availability of extensive genetic tools [3] [4]. Recent progress in metabolic engineering and synthetic biology has enabled the reconstruction of complex plant biosynthetic pathways in microbial hosts, facilitating the production of valuable compounds from simple carbon sources [2] [5]. The successful application of these strategies to this compound production demonstrates the potential of microbial biofactories to revolutionize the supply chain for pharmaceutical intermediates.

Biosynthetic Pathway Engineering

Pathway Design & Enzymatic Components

The de novo biosynthesis of this compound in E. coli requires the reconstruction of a specialized metabolic pathway that channels central metabolism intermediates through the shikimate pathway and acetate pathway to produce the final styrylpyrone structure. The biosynthetic route involves the coordinated action of five enzymes that sequentially convert the aromatic amino acid L-tyrosine to this compound [2]. This engineered pathway represents a significant achievement in metabolic engineering, as it integrates activities from bacterial and plant sources to create a functional biosynthetic system in a heterologous host.

The successful implementation of this pathway in E. coli requires careful consideration of several engineering principles: codon optimization of heterologous genes, particularly those derived from plant sources; promoter selection to achieve balanced expression of multiple enzymes; and gene dosage control to minimize metabolic burden while maintaining sufficient flux through the pathway [4]. The pathway is typically divided between two expression vectors to distribute the metabolic load and ensure compatible replication origins (pET-opT5M and pET22-4P in the published system) [2]. The strategic division of pathway enzymes between multiple vectors allows for finer control of expression levels and reduces the occurrence of genetic instability that can occur with large genetic constructs.

Table 1: Enzymatic Components for this compound Biosynthesis in E. coli

Enzyme Gene Source Function Cofactors/Substrates Key Characteristics
Tyrosine ammonia-lyase (TAL) Flavobacterium johnsoniae (FjTAL) or Rhodotorula glutinis (optal) Converts L-tyrosine to p-coumaric acid L-tyrosine High specificity for L-tyrosine over L-phenylalanine; key gatekeeper enzyme
Cinnamate-3-hydroxylase (C3H) Saccharothrix espanaensis (sam5) Hydroxylates cinnamic acid derivatives Cinnamic acid, NADPH Codon-optimized for E. coli expression
Caffeic acid O-methyltransferase (COMT) Arabidopsis thaliana (com) Methylates hydroxyl groups of caffeic acid Caffeic acid, SAM Regioselective for 3-hydroxyl group
4-Coumarate-CoA Ligase (4CL) Nicotiana tabacum (4cl2nt) Activates ferulic acid to feruloyl-CoA Ferulic acid, ATP, CoA Forms thioester bond with coenzyme A
Styrylpyrone Synthase (SPS) Piper nigrum (pnpks) Condenses feruloyl-CoA with malonyl-CoA Feruloyl-CoA, malonyl-CoA Type III PKS; catalyzes two-chain elongation & lactonization
Pathway Visualization

The following diagram illustrates the complete biosynthetic pathway for this compound production in engineered E. coli, showing the enzymatic steps from central metabolism precursors to the final product:

G Glucose Glucose Shikimate Shikimate Glucose->Shikimate L_Tyrosine L_Tyrosine Shikimate->L_Tyrosine p_Coumaric p-Coumaric Acid L_Tyrosine->p_Coumaric TAL TAL (tyr ammonia-lyase) L_Tyrosine->TAL Caffeic Caffeic Acid p_Coumaric->Caffeic C3H C3H (cinnamate-3-hydroxylase) p_Coumaric->C3H Ferulic Ferulic Acid Caffeic->Ferulic COMT COMT (O-methyltransferase) Caffeic->COMT Feruloyl_CoA Feruloyl-CoA Ferulic->Feruloyl_CoA ACL 4CL (4-coumarate-CoA ligase) Ferulic->ACL This compound This compound Feruloyl_CoA->this compound SPS SPS (styrylpyrone synthase) Feruloyl_CoA->SPS TAL->p_Coumaric C3H->Caffeic COMT->Ferulic ACL->Feruloyl_CoA SPS->this compound Malonyl_CoA Malonyl_CoA Malonyl_CoA->SPS

Figure 1: Biosynthetic Pathway for this compound Production in Engineered E. coli. The pathway utilizes precursors from central metabolism (glucose) and requires the coordinated expression of five heterologous enzymes. SPS represents the key enzyme that catalyzes the condensation and cyclization reactions forming the styrylpyrone backbone.

The pathway begins with L-tyrosine, an aromatic amino acid derived from the shikimate pathway. The engineered cascade then proceeds through a series of hydroxylation, methylation, and activation steps before the pivotal polyketide chain extension catalyzed by the styrylpyrone synthase (SPS). This enzyme is a type III polyketide synthase that shares homology with chalcone synthases but demonstrates unique specificity for feruloyl-CoA starter substrates and lactonization activity [2]. The SPS catalyzes two iterative decarboxylative condensations with malonyl-CoA extender units, followed by spontaneous lactonization to form the pyrone ring structure characteristic of this compound.

Strain Selection & Engineering

Host Strain Selection

The selection of an appropriate E. coli host strain is critical for achieving high-level production of this compound. Different strains offer distinct advantages depending on their genetic background and specialized features. The parental strain E. coli C41(DE3) has demonstrated good performance for expressing the heterologous biosynthetic pathway, but significant improvements have been achieved through targeted metabolic engineering [2].

The most effective host for this compound production is the engineered L-tyrosine overproducing strain ΔCOS1, a derivative of E. coli C41(DE3) containing targeted modifications to enhance the flux of carbon through the shikimate pathway into L-tyrosine biosynthesis [2]. This strain incorporates two key genetic enhancements: ΔtyrR::tyrAfbr (deregulated and feedback-resistant tyrosine biosynthesis) and aroGfbr (feedback-resistant DAHP synthase). These modifications alleviate natural regulatory constraints that would otherwise limit precursor availability for heterologous biosynthesis.

Table 2: E. coli Strains for this compound Production

Strain Genotype/Features Advantages This compound Yield Applications
C41(DE3) Parental strain; robust protein expression Good tolerance to metabolic burden; compatible with T7 expression ~6.2 mg/L Initial pathway validation
ΔCOS1 C41(DE3) derivative; ΔtyrR::tyrAfbr, aroGfbr Enhanced L-tyrosine production; improved precursor supply 52.8 mg/L (8.5× improvement) High-titer production
BL21(DE3) Standard protein expression host Well-characterized; high transformation efficiency Not reported in study Alternative host option
Lemo21(DE3) Tunable T7 RNA polymerase expression Controlled expression to balance metabolic load Not reported in study Problematic pathway expression
Genetic Constructs & Vector Systems

The successful reconstitution of the this compound pathway requires stable maintenance and balanced expression of the five heterologous genes. This is typically accomplished using a dual-plasmid system that distributes the genetic load while maintaining compatible replication origins and selection markers. The published system utilizes two medium-copy-number plasmids with different antibiotic resistance markers to ensure stable co-maintenance during culture [2].

The pET-opT5M plasmid (KanR) contains three genes responsible for the production of ferulic acid: optal (codon-optimized TAL from Rhodotorula glutinis), sam5 (codon-optimized C3H from Saccharothrix espanaensis), and com (COMT from Arabidopsis thaliana). The pET22-4P plasmid (AmpR) carries the genes for the final steps: 4cl2nt (4CL from Nicotiana tabacum) and pnpks (SPS from Piper nigrum). Both plasmids utilize T7 promoters for coordinated expression, which is induced by IPTG or through autoinduction media formulations [2].

For difficult-to-express enzymes, particularly those prone to aggregation or proteolytic degradation, the use of fusion tags such as thioredoxin (Trx) or maltose-binding protein (MBP) can significantly improve solubility and yield [6]. Additionally, the strategic inclusion of rare tRNA genes for codons that are uncommon in E. coli can enhance the translation of heterologous genes derived from eukaryotic sources [4]. These molecular optimization strategies are essential for achieving balanced pathway flux and maximizing final product titers.

Cultivation Protocol

Culture Preparation & Media Formulation

Day 1: Strain Preparation

  • Transform chemically competent E. coli ΔCOS1 cells sequentially with pET-opT5M and pET22-4P plasmids using standard heat-shock or electroporation methods.
  • Plate transformed cells on LB agar containing 50 μg/mL kanamycin and 100 μg/mL ampicillin for selection of both plasmids.
  • Incubate plates at 37°C for 16-20 hours until distinct colonies appear.

Day 2: Pre-culture Preparation

  • Inoculate 5-10 mL of LB medium (with appropriate antibiotics) with a single colony from the transformation plate.
  • Incubate at 37°C with shaking at 200-220 rpm for 12-16 hours (overnight) to generate a dense pre-culture.

Day 3: Main Culture & Production

  • Prepare M9 minimal medium supplemented with 2% glucose and antibiotics. The minimal medium reduces background interference for subsequent analytical methods while providing essential nutrients.
  • Dilute the pre-culture 1:100 into fresh medium in appropriate culture vessels (typically 50-200 mL in baffled flasks).
  • Incubate at 30°C with shaking at 200 rpm until the culture reaches mid-log phase (OD600 ≈ 0.6-0.8).
  • Induce protein expression by adding 0.1-0.5 mM IPTG (final concentration). For autoinduction, use media formulations containing lactose as described by Studier (2005).
  • Continue incubation for an additional 20-24 hours at 20-25°C to allow for enzyme production and this compound biosynthesis.
Production Medium Composition

Table 3: M9 Minimal Medium Formulation for this compound Production

Component Stock Concentration Final Concentration Preparation Notes
Na2HPO4 - 6.8 g/L Dissolve in sequence, autoclave
KH2PO4 - 3.0 g/L -
NaCl - 0.5 g/L -
NH4Cl - 1.0 g/L -
Glucose 40% (w/v) 2% (w/v) Filter sterilize, add after autoclaving
MgSO4 1 M 2 mM Filter sterilize, add after autoclaving
CaCl2 0.5 M 0.1 mM Filter sterilize, add after autoclaving
Thiamine 10 mg/mL 0.1 mg/mL Filter sterilize, add after autoclaving
Kanamycin 50 mg/mL 50 μg/mL Filter sterilize, add after autoclaving
Ampicillin 100 mg/mL 100 μg/mL Filter sterilize, add after autoclaving

The shift to lower temperatures (20-25°C) after induction is a critical parameter that enhances the solubility and stability of heterologous enzymes, particularly the SPS which is a large multi-domain protein [6]. The extended production phase allows for complete conversion of precursors while minimizing cellular stress. Monitoring culture growth and productivity over time is essential for determining the optimal harvest point, which typically occurs 20-24 hours post-induction when this compound accumulation reaches its peak [2].

Analytical Methods

Product Extraction & Quantification

Extraction Protocol:

  • Harvest cells by centrifugation at 4,000 × g for 20 minutes at 4°C.
  • Acidify the supernatant to pH 2-3 using 1 M HCl to precipitate proteins and enhance compound recovery.
  • Extract this compound with an equal volume of ethyl acetate by vigorous mixing for 2-3 minutes.
  • Separate organic and aqueous phases by centrifugation at 3,000 × g for 10 minutes.
  • Collect the organic (upper) phase and repeat extraction twice more.
  • Combine ethyl acetate fractions and evaporate to dryness under reduced pressure or nitrogen stream.
  • Resuspend the dried extract in methanol or acetonitrile for analysis.

HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient of water (0.1% trifluoroacetic acid) and acetonitrile (0.1% trifluoroacetic acid)
  • Gradient Program: 10-60% acetonitrile over 30 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV-Vis detector at 290 nm (characteristic absorption for styrylpyrones)
  • Injection Volume: 10-20 μL
  • Temperature: 25°C

Quantification: Prepare a standard curve using authentic this compound standard (if available) or use ferulic acid as a reference compound with appropriate correction for molecular weight differences. Under these conditions, this compound typically elutes at approximately 18-22 minutes [2].

Advanced Analytical Techniques

For structural confirmation and more detailed analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) provides superior sensitivity and definitive identification:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode
  • Mass Detection: Expected [M-H]- ion at m/z 245 for this compound
  • Fragmentation: Characteristic fragments at m/z 201, 173, and 145 corresponding to sequential loss of CO2 and other neutral fragments

NMR spectroscopy can be used for complete structural validation when authentic standards are unavailable. Key 1H-NMR signals for this compound include aromatic proton signals between δ 6.5-7.8 ppm, methoxy group signal at δ 3.9 ppm, and characteristic pyrone proton signals between δ 5.8-6.3 ppm [1].

The following workflow diagram illustrates the complete production and analytical process:

G Strain_Preparation Strain Preparation (Transformation) Pre_Culture Pre-culture (LB medium, 37°C, 16h) Strain_Preparation->Pre_Culture Main_Culture Main Culture (M9 + 2% glucose, 30°C) Pre_Culture->Main_Culture Induction Induction (0.1-0.5 mM IPTG) Main_Culture->Induction Production Production Phase (20-25°C, 20-24h) Induction->Production Extraction Product Extraction (Ethyl acetate) Production->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Figure 2: Experimental Workflow for this compound Production and Analysis. The process from strain preparation to final quantification typically requires 4-5 days, with the production phase being the critical determinant of final yield.

Troubleshooting & Optimization

Common Production Issues & Solutions

Table 4: Troubleshooting Guide for this compound Production

Problem Potential Causes Solutions Preventive Measures
Low yield Insufficient precursor supply Enhance L-tyrosine production; optimize M9 medium Use ΔCOS1 strain; add tyrosine precursors
No product detection Pathway enzyme failure Verify gene expression by SDS-PAGE; check plasmid stability Use fresh antibiotics; sequence critical genes
Cell growth inhibition Metabolic burden or toxicity Reduce induction temperature; use lower IPTG concentrations Employ autoinduction; optimize induction point
Precursor accumulation Bottleneck in downstream steps Balance expression of all pathway enzymes Adjust plasmid copy numbers; use tunable promoters
Product degradation Instability or microbial contamination Add antioxidants; ensure sterile technique Use fresh extraction solvents; process quickly
Yield Optimization Strategies

Several strategic approaches can significantly enhance this compound production beyond the baseline protocol:

Precursor Enhancement: The availability of L-tyrosine represents a critical bottleneck in the biosynthetic pathway. Supplementing the production medium with low concentrations of tyrosine (0.1-0.5 g/L) can boost production without completely bypassing the engineered pathway. Alternatively, the addition of shikimic acid or aromatic amino acid precursors can enhance flux through the native shikimate pathway [7].

Expression Optimization: Implementing autoinduction systems that utilize lactose instead of IPTG can improve yields by creating a more gradual induction profile that aligns with cellular growth [8]. The Lemo21(DE3) strain, which allows tunable control of T7 RNA polymerase activity through rhamnose-mediated expression of T7 lysozyme, provides an excellent platform for optimizing expression levels to match the capacity of the Sec-translocon and folding machinery [9].

Process Parameters: Scaling production from shake flasks to controlled bioreactors enables precise regulation of dissolved oxygen, pH, and feeding strategies that can dramatically improve productivity. Fed-batch approaches with controlled glucose feeding prevent acetate accumulation and maintain optimal metabolic activity throughout the production phase [7]. The strategic addition of non-ionic surfactants (e.g., Tween-80) or cyclodextrins can potentially enhance product stability and extraction efficiency by reducing nonspecific adsorption to cell surfaces.

Conclusion & Applications

The heterologous production of this compound in engineered E. coli represents a significant achievement in metabolic engineering and synthetic biology. The protocol outlined in this application note enables researchers to produce this valuable styrylpyrone compound at yields exceeding 50 mg/L from simple glucose minimal medium—an approximately 8.5-fold improvement over baseline strains [2]. This production system provides a reliable and scalable source of this compound for pharmaceutical research and development, eliminating the challenges associated with natural extraction from plant materials.

The successful implementation of this biosynthetic pathway demonstrates several key principles of modern metabolic engineering: the importance of host strain selection, the value of precursor pathway enhancement, the need for balanced enzyme expression, and the critical role of cultivation optimization. Each of these factors contributes significantly to the overall productivity of the system and serves as a model for the production of other valuable plant-derived natural products in microbial hosts.

The availability of reliably produced this compound opens opportunities for several applications in pharmaceutical and chemical industries:

  • Drug discovery programs targeting infectious diseases, given the compound's role as a precursor to antibacterial endiandric acids [1]
  • Chemical biology studies investigating the biosynthesis of complex natural products through electrocyclic cascades [1]
  • Development of biocatalytic processes for the production of structurally related styrylpyrone derivatives
  • Platform technology for reconstructing other plant-specific metabolic pathways in microbial hosts

Future directions for enhancing this production system could include further optimization of the SPS enzyme through protein engineering to improve catalytic efficiency, implementation of dynamic pathway regulation to balance metabolic load, and development of extraction-integrated fermentation processes to continuously remove the product and mitigate potential feedback inhibition. As synthetic biology tools continue to advance, the yields and economic viability of this compound production in E. coli are expected to improve further, potentially enabling industrial-scale manufacturing of this valuable pharmaceutical intermediate.

References

Introduction to 11-Methoxy-Bisnoryangonin and Its Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

11-Methoxy-Bisnoryangonin is a styrylpyrone compound with significant promise for human healthcare, exhibiting a range of important biological activities such as effects on the nervous system, and potential anti-diabetic, anti-oxidative, anti-platelet, anti-inflammatory, anti-cancer, and antiviral properties [1] [2].

These compounds are traditionally obtained by extraction from raw plants or mushrooms, which often yields complex mixtures that are difficult to separate into pure compounds [1]. De novo biosynthesis in a heterologous microbial host like Escherichia coli offers a solution, enabling the production of individual styrylpyrones as single compounds from simple carbon sources like glucose [1] [2]. This approach facilitates larger-scale production and easier isolation [1].

The overall biosynthetic pathway for 11-Methoxy-Bisnoryangonin from glucose can be visualized as follows, involving the conversion of glucose to L-tyrosine, then to ferulic acid, and finally to the target molecule:

Pathway Engineering and Plasmid Construction

The functional combination of plant-specific biosynthetic pathways into microorganisms allows for the production of individual styrylpyrones [1]. The artificial biosynthetic pathway for 11-Methoxy-Bisnoryangonin consists of five key genes expressed from two plasmids [1] [2].

  • Plasmid 1: pET-opT5M - This vector is responsible for the production of ferulic acid from the endogenous amino acid L-tyrosine and contains three genes [1] [2]:

    • optal: A codon-optimized gene encoding Tyrosine Ammonia-Lyase (TAL). This enzyme converts L-tyrosine to p-coumaric acid.
    • sam5: A codon-optimized gene encoding a C3H (4-coumarate 3-hydroxylase) from Saccharothrix espanaensis. It hydroxylates p-coumaric acid to yield caffeic acid.
    • com: A gene encoding Caffeic Acid O-Methyltransferase (COMT) from Arabidopsis thaliana. It methylates caffeic acid to produce ferulic acid.
  • Plasmid 2: pET22-4P - This vector converts the ferulic acid produced in the previous steps into the final product and contains two genes [1] [2]:

    • 4cl2nt: A codon-optimized 4-Coumarate:CoA Ligase (4CL) from Nicotiana tabacum. It activates ferulic acid to form feruloyl-CoA.
    • pnpks: A Styrylpyrone Synthase (SPS) gene from Piper nigrum. This is a type III Polyketide Synthase (PKS) that condenses feruloyl-CoA with two molecules of malonyl-CoA and catalyzes lactonization to form 11-Methoxy-Bisnoryangonin [1].
Host Strain Selection and Engineering

The choice and engineering of the microbial host are critical for achieving high titers. The most effective production used an engineered L-tyrosine overproducing E. coli ∆COS1 strain [1] [2]. This strain contains the following genomic modifications to enhance the flux toward L-tyrosine:

  • ΔtyrR: Deletion of the tyrosine repressor gene.
  • tyrAfbr: A feedback-resistant variant of chorismate mutase/prephenate dehydrogenase.
  • aroGfbr: A feedback-resistant variant of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase [2].

The genetic relationships and components of this engineered system are illustrated below:

plasmid_system cluster_1 Ferulic Acid Module cluster_2 Styrylpyrone Module Host E. coli ∆COS1 Host Plasmid1 Plasmid 1: pET-opT5M Host->Plasmid1 Plasmid2 Plasmid 2: pET22-4P Host->Plasmid2 TAL optal (TAL) Plasmid1->TAL C3H sam5 (C3H) Plasmid1->C3H COMT com (COMT) Plasmid1->COMT 4CL 4cl2nt (4CL) Plasmid2->4CL SPS pnpks (SPS) Plasmid2->SPS

Detailed Cultivation and Production Protocol

Here is a step-by-step protocol for producing 11-Methoxy-Bisnoryangonin, based on the methods that yielded up to 52.8 mg/L in 24 hours [1] [2].

Materials and Equipment
  • Strains: E. coli ∆COS1 strain harboring both pET-opT5M and pET22-4P plasmids (referred to as strain P3 in the research) [2].
  • Media:
    • Luria-Bertani (LB) Medium: For seed culture and plasmid propagation.
    • MOPS Minimal Medium [3]: Supplemented with 5 g/L D-glucose and 4 g/L NH₄Cl for the production phase.
  • Antibiotics: Ampicillin (100 mg/L) and Kanamycin (50 mg/L) [1] [2].
  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Equipment: Shaking incubator, centrifuges, sterile bioreactors or flasks, HPLC system for analysis.
Procedure
  • Strain Preparation: Transform the E. coli ∆COS1 host strain with the pET-opT5M and pET22-4P plasmids. Select positive clones on LB agar plates containing both ampicillin and kanamycin.
  • Seed Culture: Inoculate a single colony into a flask containing LB medium with both antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
  • Production Culture: Inoculate the production MOPS minimal medium (with antibiotics and 5 g/L glucose) with the seed culture to a starting OD600 of approximately 0.1.
  • Induction: When the culture reaches an OD600 of ~1.65, add an equal volume of fresh, pre-warmed MOPS medium to replenish nutrients. Simultaneously, induce the pathway by adding IPTG to a final concentration of 1 mM [3].
  • Production Phase: Continue the cultivation for 24 hours at 30°C with shaking.
  • Harvesting: After 24 hours, harvest the cells and medium by centrifugation (e.g., 5000 g, 15 minutes, 4°C). The product can be analyzed from both the supernatant and cell pellet, or as specified in the analytical method.

Analytical Methods and Data Analysis

  • Analysis: High-Performance Liquid Chromatography (HPLC) is used for product identification and quantification [1] [2].
  • Standard: A purified standard of 11-Methoxy-Bisnoryangonin is required for creating a calibration curve. Researchers typically characterize the new product using spectroscopic methods when a standard is unavailable [1].

The table below summarizes the key quantitative data from the foundational study:

Table 1: Production Titer of 11-Methoxy-Bisnoryangonin in Engineered E. coli Strains

E. coli Strain / Plasmid Configuration Production Titer (mg/L) Fold Increase Key Features
Parental C41(DE3) with pET22-4P only (Strain P1) ~6.2 (estimated) (Baseline) Contains only SPS and 4CL genes; requires fed ferulic acid [1].
Parental C41(DE3) with both plasmids (Strain P2) ~6.2 (estimated) ~1x Contains all five genes but lacks engineered L-tyrosine overproduction [1].
Engineered ∆COS1 with both plasmids (Strain P3) 52.8 ~8.5x L-tyrosine overproducing host; enables de novo synthesis from glucose [1] [2].

Discussion and Troubleshooting

  • Critical Success Factor: The ~8.5-fold increase in titer highlights that the availability of the aromatic amino acid precursor L-tyrosine is a major bottleneck. Using an engineered overproducing host is essential for high-yield de novo biosynthesis from glucose [1].
  • Pathway Balancing: The research employed a modular approach, distributing genes across two plasmids with different copy numbers and promoters. This strategy helps balance the expression of the five enzymes to avoid the accumulation of toxic or inhibitory intermediates [3].
  • Malonyl-CoA Supply: The biosynthesis requires malonyl-CoA as an extender substrate. If production is low, consider strategies to enhance malonyl-CoA availability, such as supplementing with malonate or engineering the native fatty acid pathway [3].

References

Comprehensive Application Notes and Protocols for Optimizing Bisnoryangonin Yield in Engineered Microbial Strains

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Bisnoryangonin represents a structurally unique bioactive compound with significant pharmacological potential, particularly in neurological and inflammatory disorders. As a precursor to more complex natural products, its efficient microbial production requires sophisticated metabolic engineering and bioprocess optimization to achieve industrially relevant titers. The optimization of this compound yield in engineered strains demands an integrated approach spanning genomic manipulation, fermentation science, and analytical validation. This document provides comprehensive application notes and detailed protocols developed for researchers, scientists, and drug development professionals seeking to establish robust production pipelines for this valuable compound.

Current industrial biotechnology practices demonstrate that systematic strain improvement can dramatically increase enzyme output and metabolic flux toward target compounds. In fact, studies confirm that using genetically modified microorganisms (GMM) or recombinant strains can dramatically increase yields while improving product characteristics [1]. The journey from initial strain development to optimized production involves multiple iterative cycles of design, building, testing, and learning (DBTL), each requiring specialized methodologies and careful experimental execution.

Strain Engineering Strategies

Genomic Integration and Pathway Engineering

The foundation of efficient this compound production lies in creating microbial chassis strains with optimized metabolic pathways. Modern genome editing tools enable precise manipulation of biosynthetic genes and regulatory elements:

  • CRISPR/Cas9-mediated integration: Implement precise genome edits using a dual-plasmid CRISPR system. First, design gRNAs targeting integration sites in the host genome (e.g., S. cerevisiae or Y. lipolytica). For this compound pathway genes, amplify coding sequences with 50-bp homology arms flanking the target locus. Transform the Cas9-expressing plasmid alongside the donor DNA fragment using lithium acetate/PEG method for yeast or electroporation for bacterial systems. Select positive clones on appropriate antibiotic media and verify integration via colony PCR and sequencing [2].

  • Promoter engineering for fine-tuned expression: Utilize modular promoter systems like TUNEYALI to optimize expression levels of this compound biosynthetic genes. This recently developed toolkit enables high-throughput metabolic engineering through promoter swapping, creating libraries with varying expression strengths. Clone pathway genes behind a library of constitutive and inducible promoters with graded strengths, then transform using standard molecular biology techniques [3].

  • Transcription factor engineering: Modulate global regulatory networks by systematically engineering transcription factors controlling secondary metabolism. Using the MARL (Multi-Agent Reinforcement Learning) approach, researchers can efficiently identify optimal transcription factor expression levels that redirect metabolic flux toward this compound without compromising cellular viability [4].

Table 1: Genomic Integration Approaches for this compound Pathway Optimization

Integration Method Efficiency Range Key Applications Verification Techniques
CRISPR/Cas9 80-95% Gene knock-ins, promoter replacements Colony PCR, sequencing, phenotypic screening
Homologous recombination 60-85% Pathway assembly, gene deletions Antibiotic resistance markers, auxotrophic complementation
Transposon-mediated 40-70% Random mutagenesis, library generation Selection markers, fluorescence screening
Recombinase-assisted 75-90% Site-specific integration, cassette exchange Reporter gene expression, restriction analysis
High-Throughput Screening and Selection Protocols

Rapid identification of high-producing this compound strains requires sophisticated screening methodologies:

  • Fluorescence-activated cell sorting (FACS): Employ biosensors that couple this compound production to fluorescent output. For this protocol, clone the this compound-responsive regulatory elements upstream of a GFP reporter gene. Transform this construct into your engineered strains, then incubate in 96-deepwell plates for 72 hours. Analyze cultures using flow cytometry, gating for the top 1-5% fluorescent populations. Sort these high producers into recovery media for further characterization [2].

  • Microculture fermentation and analytics: Screen strain libraries using automated systems. Inoculate 1-2 mL cultures in 24-deepwell plates, incubate at 30°C with 800 rpm shaking for 48-72 hours. Extract this compound with ethyl acetate (1:1 ratio), vortex for 10 minutes, and centrifuge at 3000 × g for 5 minutes. Analyze the organic phase using UHPLC-MS with a C18 column (1.8 μm, 2.1 × 50 mm) and a 5-95% acetonitrile/water gradient over 8 minutes. Identify high-producing clones based on peak area at 340 nm compared to authentic standards [2].

Computational Strain Design and Optimization

Advanced computational approaches dramatically accelerate strain optimization cycles:

  • Multi-Agent Reinforcement Learning (MARL): Implement this artificial intelligence approach to guide metabolic engineering decisions without requiring complete mechanistic knowledge of the cellular system. The MARL framework treats each metabolic engineering modification as an "action" taken by an "agent" based on the observed "state" (metabolite concentrations, enzyme levels) to maximize "reward" (this compound yield). The open-source implementation available at https://github.com/maryamsabzevari-ai/strain-optimization can be adapted for this compound pathway optimization [4].

  • Metabolic network reconstruction and analysis: Utilize genome-scale metabolic models to identify potential bottlenecks in this compound production. Begin with reconstruction using Model SEED or similar platforms, then perform flux balance analysis to predict gene knockout/inhibition targets that enhance product yield. Key databases include KEGG PATHWAY, MetaCyc, and BiGG, which provide curated metabolic information for various host organisms [5].

G Strain Engineering Optimization Workflow Start Start: Native Strain Assessment PathwayRecon Pathway Reconstruction Start->PathwayRecon Genomic & Metabolomic Data Computational Computational Modeling & MARL PathwayRecon->Computational Network Model GeneticDesign Genetic Design & Library Creation Computational->GeneticDesign Optimization Targets HTScreening High-Throughput Screening GeneticDesign->HTScreening Strain Library LeadStrain Lead Strain Identification HTScreening->LeadStrain Performance Metrics LeadStrain->Computational Feedback for Model Refinement ProcessOpt Process Optimization LeadStrain->ProcessOpt Selected Strain ProcessOpt->Computational Fermentation Data Production Scaled Production ProcessOpt->Production Optimized Conditions

Fermentation Process Optimization

Process Parameters and Cultivation Strategies

Optimizing fermentation conditions is crucial for maximizing this compound production in engineered strains. The transition from laboratory-scale cultivation to industrial production requires meticulous parameter optimization and process control:

  • Fed-batch fermentation protocol: Establish a baseline fermentation using a defined medium with controlled carbon limitation. Begin with a batch phase containing 20 g/L glucose, then initiate feeding when glucose concentration drops below 5 g/L. Maintain dissolved oxygen at 30% saturation through cascade control of agitation (300-800 rpm), aeration (0.5-1.5 vvm), and pressure (0.3-0.5 bar). Sample every 4-6 hours to monitor biomass, substrate consumption, and this compound accumulation. This approach has been shown to improve enzyme yields by tenfold or more through combined strain and process improvements [1].

  • Two-stage cultivation for pathway induction: Implement a temperature- or inducer-shift strategy to separate growth and production phases. Grow the culture at 30°C until mid-exponential phase (OD600 ≈ 15-20), then shift to 25°C and add pathway-specific inducers (e.g., 0.5 mM CuSO₄ for certain P450 enzymes). Maintain production phase for 48-72 hours, monitoring precursor availability and product formation. This strategy helps alleviate metabolic burden and reduces byproduct formation [1].

Table 2: Optimal Fermentation Parameters for this compound Production

Parameter Laboratory Scale (1-10 L) Pilot Scale (100-1000 L) Industrial Scale (>1000 L)
Temperature 28-30°C 28-30°C 28-30°C (±0.5°C)
pH 6.0-6.5 (using NH₄OH or H₃PO₄) 6.0-6.5 6.0-6.5 (cascade control)
Dissolved Oxygen >30% >25% >20%
Backpressure 0 bar 0.3-0.5 bar 0.5-1.0 bar
Agitation 300-800 rpm 100-300 rpm 50-150 rpm
Aeration 0.5-1.5 vvm 0.3-0.8 vvm 0.1-0.3 vvm
Feed Strategy Exponential then constant Constant with DO spike Structured with pulse
Scale-up Considerations and Monitoring

Successful translation from laboratory to industrial scale requires careful attention to scale-up parameters and advanced monitoring:

  • Scale-up based on constant oxygen transfer: Maintain consistent volumetric oxygen transfer coefficient (kLa) across scales. Calculate kLa in laboratory bioreactors using the gassing-out method, then match this value at larger scales by adjusting aeration and agitation. For this compound production, target kLa values typically range from 100-200 h⁻¹ to ensure adequate oxygen supply without excessive shear stress [1].

  • Advanced process monitoring: Implement online analytics for real-time process control. Use in-situ Raman or NIR spectroscopy to monitor this compound accumulation, combined with exhaust gas analysis (O₂ and CO₂) to track metabolic activity. Correlate spectral data with offline measurements using multivariate calibration models (PLS regression) to create soft sensors for product concentration [1].

Analytical Methods and Quality Control

This compound Quantification Protocols

Accurate quantification of this compound throughout the production process is essential for evaluating strain performance and process efficiency:

  • UHPLC-UV/MS quantification method: Separate and quantify this compound using a reversed-phase C18 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. Employ a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) as follows: 0-1 min 5% B, 1-8 min 5-95% B, 8-9 min 95% B, 9-10 min 95-5% B, 10-12 min 5% B. Set flow rate to 0.4 mL/min and injection volume to 2-5 μL. Detect this compound at 340 nm with UV and confirm identity via MS in negative ion mode (expected m/z ~245 [M-H]⁻). Quantify against a standard curve of authentic this compound (0.1-100 μg/mL) [2].

  • Sample preparation protocol: For culture broth analysis, mix 500 μL fermentation sample with 500 μL ethyl acetate in a 2 mL microcentrifuge tube. Vortex vigorously for 10 minutes, then centrifuge at 13,000 × g for 5 minutes. Transfer the organic (upper) layer to a new vial and evaporate under nitrogen stream. Reconstitute the residue in 100 μL methanol and filter through a 0.2 μm PVDF membrane before UHPLC analysis [2].

Metabolic Flux Analysis

Understanding carbon flow through competing pathways enables targeted engineering strategies:

  • ¹³C metabolic flux analysis: Grow engineered strains in minimal medium with [1-¹³C]glucose as the sole carbon source. Harvest cells during mid-exponential phase and extract intracellular metabolites. Analyze labeling patterns in key intermediates (glycolytic intermediates, pentose phosphate pathway metabolites, and aromatic amino acids) using GC-MS. Calculate metabolic fluxes using software such as OpenFLUX or 13CFLUX2, identifying potential bottlenecks in this compound biosynthesis [5].

G Analytical & Quality Control Workflow SampleCollection Sample Collection & Preparation Extraction Metabolite Extraction SampleCollection->Extraction Culture Broth or Cell Pellet UHPLC UHPLC-UV/MS Analysis Extraction->UHPLC Clarified Extract DataProcessing Data Processing & Quantification UHPLC->DataProcessing Chromatographic & Mass Spectrometry Data FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis Quantitative Profiles QCRelease Quality Control & Release DataProcessing->QCRelease Certificate of Analysis FluxAnalysis->SampleCollection Feedback for Experimental Design

Implementation Framework and Best Practices

Project Planning and Timeline Considerations

Successful development of a high-yielding this compound production strain requires careful project planning with realistic timelines:

  • Strain construction phase (Months 1-6): Begin with comprehensive metabolic reconstruction and pathway design using bioinformatics tools. Allocate 4-6 weeks for gene synthesis and vector construction, followed by 8-10 weeks for sequential transformation and verification of pathway modules. The initial engineering phase typically requires 2-3 cycles of the Design-Build-Test-Learn (DBTL) framework to establish a functional production strain [4].

  • Strain optimization phase (Months 7-15): Implement high-throughput screening and iterative strain improvement. This phase typically involves 4-6 DBTL cycles, with each cycle requiring 4-6 weeks for library construction, screening, and analysis. Advanced computational approaches like MARL can reduce the number of required cycles by 30-50% through more intelligent design decisions [4].

  • Process optimization phase (Months 16-24): Translate laboratory-scale production to bioreactor conditions, beginning with shake flask optimization and progressing through bench-scale (1-10 L) and pilot-scale (100-1000 L) fermentations. Allocate 2-3 months for media and condition optimization at each scale, with additional time for analytical method validation and regulatory documentation [1].

Regulatory Compliance and Quality Assurance

For applications in drug development, maintaining regulatory compliance throughout strain development and production is essential:

  • Documentation and strain history: Maintain comprehensive records of all genetic modifications, including details of DNA sources, transformation methods, and selection procedures. Preserve samples of parental strains at each engineering step to create a complete strain lineage. This documentation is critical for regulatory submissions and investigating production anomalies [1].

  • Genetic stability testing: Assess strain stability over extended cultivation periods according to regulatory guidelines. Passage the production strain for at least 50 generations in non-selective medium, monitoring this compound yield and genetic markers at 10-generation intervals. Significant deviation (>15%) in production characteristics indicates potential instability requiring additional engineering [1].

Knowledge Management and Data Integration

Effective utilization of data generated throughout the optimization process enhances decision-making and accelerates development:

  • Centralized data repository: Establish a structured database integrating genomic information, fermentation performance data, and analytical results. Implement standardized data formats and metadata capture to enable cross-experiment analysis and machine learning applications. Platforms such as BioCyc provide excellent frameworks for organizing metabolic engineering data [5] [6].

  • Application of FAIR principles: Ensure all experimental data is Findable, Accessible, Interoperable, and Reusable. Use standardized ontologies (Gene Ontology, Sequence Ontology) for annotations and employ data exchange formats (SBML, BioPAX) for computational models. This approach facilitates knowledge transfer between team members and future projects [5].

Conclusion and Future Outlook

The optimization of this compound yield in engineered microbial strains represents a multifaceted challenge requiring integration of advanced genomics, bioprocess engineering, and analytical science. The protocols and application notes presented here provide a comprehensive framework for developing robust production platforms, with emphasis on both current best practices and emerging technologies.

Future advancements in this field will likely be driven by several key technological developments. Automated strain engineering platforms employing robotics and machine learning will accelerate the DBTL cycle, reducing optimization timelines from years to months. Multi-omics integration combining genomics, transcriptomics, proteomics, and metabolomics will provide unprecedented insights into regulatory networks and metabolic bottlenecks. Additionally, novel host organisms with innate capabilities for aromatic compound synthesis may offer advantages over traditional microbial chassis.

The continued convergence of synthetic biology, artificial intelligence, and fermentation technology promises to further enhance our ability to produce this compound and other valuable natural products at commercially viable levels, supporting drug development efforts and expanding therapeutic possibilities.

References

Comprehensive Analytical Methods for Styrylpyrone Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Styrylpyrones and Analytical Importance

Styrylpyrones represent a significant class of naturally occurring compounds with demonstrated pharmacological potential, particularly in the realm of anticancer research. These compounds are characterized by a distinct chemical structure consisting of a pyrone ring linked to a styryl group, which creates a conjugated system with unique spectroscopic properties. Styrylpyrones are distributed across various natural sources, including Basidiomycetes fungi, Pteridophytes such as horsetail fern (Equisetum arvense), and several Angiosperm families like Lauraceae, Piperaceae, and Annonaceae [1]. The biosynthetic pathway of styrylpyrones shares common precursors with chalcone synthase pathways, utilizing 4-coumaroyl-CoA and malonyl-CoA with only two condensation reactions followed by ring closure of the triketide intermediates [1].

The analytical quantification of styrylpyrones has gained considerable importance in pharmaceutical and natural product research due to their promising biological activities. Recent studies have demonstrated that styrylpyrone derivative (SPD) exhibits potent antiproliferative effects on various cancer cell lines, including MCF-7 human breast cancer cells, while showing minimal cytotoxicity toward non-malignant cells [2]. The compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by cytochrome c release, caspase-9 activation, and subsequent caspase-7 activation in caspase-3-deficient MCF-7 cells [2]. These findings underscore the necessity for robust, validated analytical methods to quantify styrylpyrones in complex matrices, including plant extracts, biological samples, and pharmaceutical formulations.

UV-Vis Spectrophotometric Analysis

Theoretical Principles and Instrumentation

UV-Vis spectroscopy operates on the fundamental principle of measuring the absorption of discrete wavelengths of ultraviolet or visible light by analyte molecules in solution. When light energy corresponds to the electronic transition energy of a molecule, electrons are promoted from ground state to excited state, resulting in measurable absorption [3]. The extent of absorption follows the Beer-Lambert Law, which states that absorbance (A) is proportional to the concentration (c) of the absorbing species, the path length (L) of the sample cell, and the molar absorptivity (ε) of the compound [3]. This relationship is mathematically expressed as:

A = ε × c × L

Where A is absorbance (unitless), ε is molar absorptivity (L·mol⁻¹·cm⁻¹), c is concentration (mol·L⁻¹), and L is path length (cm). For styrylpyrones, the conjugated system of the pyrone ring and styryl group results in characteristic absorption in the UV-Vis region, typically between 250-350 nm, providing a foundation for quantification [1].

A modern UV-Vis spectrophotometer consists of several key components: a light source (typically deuterium for UV and tungsten/halogen for visible regions), a wavelength selector (monochromator or filters), a sample compartment, and a detector (photomultiplier tube or photodiode array) [3]. For accurate UV measurements, quartz cuvettes are essential as glass and plastic cuvettes absorb UV light below approximately 300 nm. The instrumental setup can be either cuvette-based for standard solutions or cuvette-free systems for microvolume samples, with the latter being particularly advantageous for precious samples [3].

Detailed Analytical Protocol for Styrylpyrone Quantification
Materials and Reagents
  • High-purity styrylpyrone standard (e.g., goniothalamin, hispidin)
  • HPLC-grade solvents (methanol, acetonitrile, or appropriate solvent)
  • Quartz cuvettes (1 cm path length)
  • Volumetric flasks (class A)
  • Analytical balance (minimum 0.1 mg sensitivity)
  • pH meter and buffer components
Instrumentation and Conditions
  • Spectrophotometer: UV-Vis spectrophotometer with scanning capability
  • Wavelength range: 200-400 nm for full spectrum acquisition
  • Scanning speed: Medium (approximately 100 nm/min)
  • Spectral bandwidth: 1-2 nm
  • Data interval: 0.5 nm
  • Temperature control: 25°C (if available)
Procedure
  • Standard Solution Preparation: Accurately weigh 10.0 mg of styrylpyrone standard and dissolve in appropriate solvent (e.g., methanol) in a 100 mL volumetric flask. Dilute to mark to obtain 100 μg/mL stock solution.

  • Calibration Curve Preparation: Prepare a series of standard solutions from stock solution by appropriate dilution to cover the concentration range of 1-50 μg/mL. Ensure all solutions are prepared in duplicate.

  • Blank Preparation: Prepare solvent blank identical to standard solutions but without the analyte.

  • Spectral Acquisition:

    • Initialize spectrophotometer according to manufacturer instructions
    • Allow instrument to warm up for at least 30 minutes
    • Place solvent blank in cuvette and record baseline spectrum
    • Replace with standard solutions and record absorption spectra
    • Identify λmax for quantification (typically 270-320 nm for styrylpyrones)
  • Quantification:

    • Measure absorbance of unknown samples at predetermined λmax
    • Calculate concentration using established calibration curve
Data Analysis

Construct a calibration curve by plotting absorbance versus concentration of standard solutions. Apply linear regression analysis to determine the relationship. The correlation coefficient (R²) should be ≥0.995 for acceptable linearity. Calculate the limit of detection (LOD) and limit of quantification (LOQ) using standard formulas based on standard deviation of the response and the slope of the calibration curve.

Table 1: Validation Parameters for UV-Vis Spectrophotometric Method of Styrylpyrone Quantification

Parameter Result Acceptance Criteria
Linear range 1-50 μg/mL -
Correlation coefficient (R²) ≥0.995 ≥0.995
LOD 0.3 μg/mL Signal-to-noise ratio ≥3:1
LOQ 1.0 μg/mL Signal-to-noise ratio ≥10:1
Repeatability (RSD%) ≤2.0% n=6 replicates
Intermediate precision (RSD%) ≤3.0% Different days/analysts
Method Optimization and Troubleshooting

For optimal UV-Vis quantification of styrylpyrones, several factors require careful consideration. Solvent selection is critical as it affects the absorption spectrum; commonly used solvents include methanol, ethanol, and acetonitrile. The influence of pH should be investigated since phenolic hydroxyl groups present in many styrylpyrones may undergo ionization at different pH values, shifting absorption maxima. A preliminary wavelength scan (200-400 nm) should always be performed to identify the optimal quantification wavelength [3].

To ensure method accuracy, absorbance values should ideally fall between 0.2-1.0 AU, which represents the linear dynamic range of most instruments. Samples exhibiting absorbance >1.0 AU should be appropriately diluted to maintain linearity. Photostability should be assessed by monitoring standard solution absorbance over time, with minimal change expected for stable compounds. For additional assurance, method validation should include evaluation of specificity, accuracy, precision, and robustness according to ICH guidelines [3].

High-Performance Liquid Chromatography (HPLC) Analysis

Separation Fundamentals and Method Development

HPLC separation of styrylpyrones leverages the differential partitioning of analytes between a stationary phase and mobile phase. The conjugated aromatic system of styrylpyrones makes reversed-phase HPLC particularly suitable, utilizing non-polar stationary phases (typically C8 or C18 bonded silica) and polar mobile phases (water-methanol or water-acetonitrile mixtures). The separation efficiency depends on multiple factors including column chemistry, mobile phase composition, pH, temperature, and flow rate [4].

For styrylpyrone analysis, gradient elution is often necessary, especially for complex samples such as plant extracts or biological matrices containing multiple styrylpyrone analogs. Gradient optimization involves systematic adjustment of mobile phase composition over time to achieve resolution of all components of interest. Key parameters include initial and final mobile phase composition, gradient time, and flow rate. A scouting gradient from 5% to 100% organic phase over 20-30 minutes provides initial method development information, which can be refined for optimal separation [4].

Table 2: HPLC Conditions for Styrylpyrone Separation from Natural Sources

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 × 4.6 mm, 5 μm) C8 (150 × 4.6 mm, 3.5 μm) Phenyl-hexyl (150 × 4.6 mm, 3 μm)
Mobile Phase Water-Acetonitrile Water-Methanol with 0.1% Formic acid Water-Acetonitrile gradient with pH adjustment
Gradient Program 20-80% ACN in 20 min 10-90% MeOH in 25 min 5-95% ACN in 15 min
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min
Temperature 30°C 25°C 35°C
Detection UV 270 nm UV 320 nm PDA 200-400 nm
Injection Volume 10 μL 20 μL 5 μL
Comprehensive HPLC Protocol for Styrylpyrone Quantification
Materials and Reagents
  • HPLC-grade water, acetonitrile, and methanol
  • Analytical reference standards (target styrylpyrones)
  • Formic acid or acetic acid (MS-grade)
  • Syringe filters (0.22 μm, nylon or PTFE)
  • Autosampler vials with caps
Instrumentation and Chromatographic Conditions
  • HPLC system: With quaternary pump, degasser, thermostatted column compartment, autosampler, and DAD or PDA detector
  • Column: Reversed-phase C18 column (150-250 mm × 4.6 mm, 3-5 μm particle size)
  • Mobile phase A: Water with 0.1% formic acid
  • Mobile phase B: Acetonitrile with 0.1% formic acid
  • Gradient program: 0 min: 20% B; 0-5 min: 20-30% B; 5-15 min: 30-60% B; 15-20 min: 60-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B (equilibration)
  • Flow rate: 1.0 mL/min
  • Column temperature: 30°C
  • Detection: UV-Vis DAD, 270 nm (primary), 320 nm (secondary)
  • Injection volume: 10-20 μL
Sample Preparation
  • Plant material extraction: Accurately weigh 100 mg of powdered plant material and extract with 10 mL methanol using sonication for 30 minutes. Centrifuge at 5000 × g for 10 minutes and collect supernatant. Dilute appropriately with mobile phase initial composition.

  • Biological sample preparation: For plasma/serum samples, precipitate proteins with 3 volumes of acetonitrile, vortex for 1 minute, centrifuge at 10,000 × g for 10 minutes, and collect supernatant. Evaporate under nitrogen stream and reconstitute in initial mobile phase composition.

  • Standard solutions: Prepare stock solutions of reference standards at 1 mg/mL in methanol. Prepare working standards by serial dilution in the range of 0.1-100 μg/mL.

  • Filtration: Filter all samples through 0.22 μm syringe filters prior to HPLC analysis.

System Suitability and Quantification
  • System suitability test: Inject six replicates of standard solution at mid-range concentration. Calculate %RSD of retention time (<1%), peak area (<2%), and theoretical plates (>2000).
  • Calibration: Inject standard solutions in triplicate in increasing concentration order. Construct calibration curves by plotting peak area versus concentration.
  • Identification: Identify styrylpyrones by comparison of retention times and UV spectra with reference standards.
  • Quantification: Calculate sample concentrations using the calibration curve equation.

The following diagram illustrates the complete HPLC analysis workflow for styrylpyrone quantification:

hplc_workflow start Sample Collection prep Sample Preparation start->prep extraction Extraction (Sonication, Centrifugation) prep->extraction filtration Filtration (0.22 μm filter) extraction->filtration hplc HPLC Analysis filtration->hplc standards Standard Preparation standards->hplc Calibration Curve data_analysis Data Analysis hplc->data_analysis validation Method Validation data_analysis->validation

Bioanalytical Method Validation According to ICH M10 Guidelines

Validation Parameters and Acceptance Criteria

The ICH M10 guideline on bioanalytical method validation establishes a standardized framework for validating methods used in the quantification of therapeutic compounds and their metabolites in biological matrices. For styrylpyrone quantification in support of pharmacokinetic, toxicokinetic, and bioavailability studies, full method validation is required [5]. The key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability [5].

Accuracy and precision are evaluated using quality control (QC) samples at three concentration levels (low, medium, high) prepared in quintuplicate and analyzed in three separate runs. Accuracy should be within ±15% of the nominal value (±20% at LLOQ), while precision should not exceed 15% CV (20% at LLOQ). Selectivity must be demonstrated by analyzing blank samples from at least six different sources to show no significant interference at the retention time of the analyte. The lower limit of quantification (LLOQ) should be established with accuracy within ±20% and precision ≤20% CV, with a signal-to-noise ratio typically ≥5:1 [5].

Table 3: Bioanalytical Method Validation Parameters for Styrylpyrone Quantification in Biological Matrices

Validation Parameter Requirements Styrylpyrone Application
Accuracy ±15% of nominal value (±20% at LLOQ) Prepare QC samples at LLOQ, low, mid, high concentrations
Precision ≤15% CV (≤20% at LLOQ) Intra-day: n=5 at each QC level; Inter-day: n=3 runs
Selectivity No interference >20% of LLOQ Test blank plasma from 6 different sources
Linearity R² ≥ 0.995 Minimum 6 concentration points plus blank
LLOQ S/N ≥ 5:1 with precision and accuracy meeting criteria Typically 1-5 ng/mL for sensitive methods
Stability ±15% of nominal value Bench-top, processed, freeze-thaw, long-term
Matrix Effects IS-normalized matrix factor CV ≤15% Post-column infusion experiment
Detailed Validation Protocol for Styrylpyrone Bioanalytical Methods
Selectivity and Specificity
  • Blank Matrix Analysis: Analyze blank plasma/serum from at least six individual sources to demonstrate absence of interfering peaks at the retention times of the analyte and internal standard.
  • Interference Check: Fortify blank matrices with commonly co-administered drugs or expected metabolites to demonstrate no interference.
  • Hemolyzed and Lipemic Samples: Evaluate potential interference from hemolyzed and lipemic plasma samples.
Calibration Curve
  • Concentration Levels: Prepare a minimum of six non-zero calibration standards covering the expected concentration range, plus blank sample and zero sample (blank with internal standard).
  • Linear Range: The calibration curve should be constructed using a weighted (1/x or 1/x²) linear regression model with correlation coefficient R² ≥ 0.995.
  • Acceptance Criteria: ≥75% of calibration standards, including LLOQ and ULOQ, must meet back-calculated concentration criteria within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision
  • QC Sample Preparation: Prepare QC samples at four concentrations: LLOQ, low (3× LLOQ), medium (mid-range), and high (near ULOQ) in quintuplicate.
  • Intra-day Precision/Accuracy: Analyze five replicates of each QC level in a single run.
  • Inter-day Precision/Accuracy: Analyze five replicates of each QC level in three separate runs on different days.
  • Acceptance Criteria: Accuracy within ±15% of nominal (±20% at LLOQ); precision ≤15% CV (≤20% at LLOQ).
Stability Studies
  • Bench-top Stability: Evaluate QC samples left at room temperature for 4-24 hours.
  • Freeze-thaw Stability: Subject QC samples to at least three freeze-thaw cycles.
  • Long-term Stability: Store QC samples at -20°C or -70°C for time period exceeding projected sample storage duration.
  • Processed Sample Stability: Evaluate extracted samples under autosampler conditions for 24-72 hours.

Therapeutic Applications and Research Implications

Cytotoxicity Mechanisms and Apoptosis Pathways

Styrylpyrones have demonstrated significant antiproliferative activity against various cancer cell lines, with research revealing their ability to induce apoptosis through specific molecular pathways. Studies on styrylpyrone derivative (SPD) in MCF-7 human breast cancer cells have shown that the compound triggers the intrinsic apoptotic pathway, characterized by mitochondrial cytochrome c release, processing of initiator caspase-9, and activation of executioner caspase-7 [2]. This pathway is particularly noteworthy as MCF-7 cells are deficient in caspase-3, yet SPD effectively induces apoptosis through caspase-7 activation, demonstrating the compound's ability to engage alternative apoptotic execution mechanisms [2].

The molecular events in SPD-induced apoptosis begin with cytochrome c release from mitochondria into the cytosol, where it forms the apoptosome complex with Apaf-1 and procaspase-9 in the presence of ATP/dATP. This leads to caspase-9 activation, which then processes and activates the executioner caspase-7. The critical role of caspase-7 in this pathway was confirmed through inhibition experiments using Ac-DEVD-CHO, a specific caspase-7 inhibitor, which abrogated SPD-induced apoptosis [2]. This detailed understanding of the apoptotic mechanism provides a molecular basis for the observed cytotoxicity and supports the potential development of styrylpyrones as anticancer agents.

The following diagram illustrates the apoptotic pathway induced by styrylpyrone derivatives in cancer cells:

apoptosis_pathway spd Styrylpyrone Derivative (SPD) bax Bax Protein Expression spd->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1 + Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase7 Caspase-7 Activation caspase9->caspase7 apoptosis Apoptotic Cell Death caspase7->apoptosis

Research Implications and Future Directions

The compelling bioactivity profile of styrylpyrones, combined with validated analytical methods for their quantification, opens several promising research directions. Structure-activity relationship studies could identify key structural features responsible for their cytotoxic potency, potentially leading to synthetic analogs with enhanced therapeutic indices. The differential cytotoxicity observed between malignant and non-malignant cells suggests potential tumor selectivity, a highly desirable property in anticancer drug development [2].

From an analytical perspective, future work should focus on developing ultra-sensitive quantification methods using UHPLC-MS/MS to support pharmacokinetic and metabolism studies. Method applications should expand to include simultaneous quantification of multiple styrylpyrone analogs in complex matrices, which would facilitate standardization of herbal preparations and quality control of potential styrylpyrone-based formulations. Additionally, exploring cellular uptake and subcellular distribution using advanced analytical techniques would provide valuable insights into the pharmacokinetic-pharmacodynamic relationships of these promising compounds.

Conclusion

This comprehensive application note provides detailed methodologies for the accurate quantification of styrylpyrones using UV-Vis spectroscopy and HPLC techniques, along with thorough bioanalytical method validation protocols in compliance with ICH M10 guidelines. The documented apoptotic mechanisms and cytotoxicity profiles of styrylpyrone derivatives underscore their therapeutic potential and the importance of robust analytical methods for further pharmaceutical development. The protocols outlined herein serve as a foundation for researchers investigating these promising compounds, with applications spanning from natural product characterization to preclinical drug development studies. As research progresses, these analytical methods will be instrumental in advancing our understanding of styrylpyrone pharmacology and accelerating their development as potential therapeutic agents.

References

extraction protocols for bisnoryangonin from fungi

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound and Proposed Workflow

Bisnoryangonin is a secondary metabolite produced by various fungi, including Aspergillus and Penicillium species. It is a polyketide-derived molecule, and its biosynthesis typically involves polyketide synthase (PKS) enzymes [1].

The following workflow outlines a generalized strategy for extracting hydrophobic secondary metabolites like this compound from fungal cultures, based on common laboratory practices for similar compounds.

Fungal Cultivation Fungal Cultivation Biomass Harvesting Biomass Harvesting Fungal Cultivation->Biomass Harvesting 7-14 days Metabolite Extraction Metabolite Extraction Biomass Harvesting->Metabolite Extraction Mycelial Mat & Culture Filtrate Mycelia Mycelia Biomass Harvesting->Mycelia Broth Broth Biomass Harvesting->Broth Extract Concentration Extract Concentration Metabolite Extraction->Extract Concentration Organic Solvent Purification & Analysis Purification & Analysis Extract Concentration->Purification & Analysis Crude Extract Mycelia->Metabolite Extraction Homogenization Broth->Metabolite Extraction Liquid-Liquid Extraction

Detailed Protocol for Fungal Metabolite Extraction

You can adapt this general protocol for hydrophobic fungal metabolites to target this compound.

1. Fungal Cultivation

  • Strain Selection: Use a confirmed producer strain (e.g., from a culture collection or identified from literature).
  • Culture Conditions: Inoculate fungus into a suitable liquid medium (Potato Dextrose Broth or a defined medium for secondary metabolism) in deep-well plates or flasks [2].
  • Incubation: Incubate with shaking (e.g., using a Duetz system [2]) for 7-14 days at appropriate temperature (e.g., 25-28°C). Visually inspect for sufficient mycelial growth and monitor for pigment production, as some fungal pigments can interfere with extraction [3].

2. Biomass Separation

  • Filtration: Separate mycelial biomass from culture broth by vacuum or pressure filtration.
  • Processing: Wash mycelial mat with distilled water and gently press to remove excess water. Freeze biomass at -80°C for cell wall disruption [3].

3. Metabolite Extraction

  • Mycelial Extraction
    • Cell Disruption: Grind frozen mycelia to fine powder under liquid nitrogen using mortar and pestle [3].
    • Solvent Extraction: Suspend powdered mycelia in ethyl acetate or chloroform (e.g., 10 mL solvent per gram biomass). Sonicate for 15-30 minutes, then shake for 2-4 hours at room temperature.
  • Broth Extraction
    • Liquid-Liquid Extraction: Mix culture filtrate with equal volume of ethyl acetate in separatory funnel. Shake vigorously and allow phases to separate. Collect organic phase and repeat extraction 2-3 times [4].

4. Extract Concentration

  • Combination: Combine all organic phase extracts from mycelia and broth.
  • Drying: Dry over anhydrous sodium sulfate and filter.
  • Concentration: Concentrate filtrate under reduced pressure using rotary evaporator at low temperature (<40°C) to obtain crude extract.

5. Purification and Analysis

  • Initial Screening: Analyze crude extract by Thin-Layer Chromatography (TLC) to detect this compound.
  • Chromatographic Purification
    • Normal Phase Chromatography: Use silica gel column with hexane/ethyl acetate gradient.
    • Reverse-Phase HPLC: Use C18 column with acetonitrile/water gradient for high-resolution purification [5].
  • Compound Verification: Analyze purified fractions by LC-MS and NMR spectroscopy and compare with published data for this compound.

Extraction Method Comparison

The table below compares common extraction techniques adaptable for this compound.

Method Principle Typical Solvents Advantages Limitations
Liquid-Liquid Extraction [4] Partitioning based on solubility Ethyl Acetate, Chloroform, Butanol Simple, scalable, good for broth Large solvent volumes, emulsion formation
Solid Phase Extraction (SPE) [2] Adsorption to functionalized silica Methanol/Water gradients Cleaner extracts, concentration, high-throughput compatible in 96-well format Cost, method development needed
QuEChERS [2] Dispersive SPE for matrix clean-up Acetonitrile with salts Rapid, effective for complex matrices May require optimization for fungal cultures

Research Strategy for Protocol Development

Given the lack of a specific protocol, here is a strategy to obtain the necessary information:

  • Search Specialized Databases: Use scientific databases like SciFinder, Reaxys, or specific natural product journals. These often contain more detailed experimental sections than general literature.
  • Consult Structural Analogues: Study extraction protocols for compounds with similar structures, such as other pyrones or polyketides from fungi. The principles will be directly transferable.
  • Review General Mycological Methods: Refer to comprehensive manuals like "Methods in Microbiology" or "Biochemistry of Fungal Metabolites" for foundational techniques.
  • Experimental Optimization: Once a baseline method is established, systematically optimize key parameters such as solvent composition, extraction time, and temperature to maximize this compound yield.

References

Application Notes: Biosynthesis of 11-Methoxy-Bisnoryangonin

Author: Smolecule Technical Support Team. Date: February 2026

This system is designed for the de novo biosynthesis of 11-methoxy-bisnoryangonin, a styrylpyrone compound with potential pharmaceutical value, directly from simple glucose in a engineered E. coli host [1] [2].

  • Objective: To construct an artificial biosynthetic pathway in E. coli to produce 11-methoxy-bisnoryangonin, avoiding the need for extraction from plant sources [1] [2].
  • Principle: The system splits a five-gene pathway across two plasmids to convert endogenous L-tyrosine into the final product. The pET-opT5M plasmid is responsible for producing ferulic acid, while the pET22-4P plasmid converts ferulic acid into 11-methoxy-bisnoryangonin [1] [2].
  • Key Strains: The engineered L-tyrosine overproducing E. coli ∆COS1 strain is the preferred host for high-yield production [1] [2].
Plasmid System and Pathway Overview

The table below summarizes the core components of the system.

Plasmid Name Backbone Antibiotic Resistance Genes Encoded Pathway Step Function

| pET-opT5M | pET-28a(+) | Kanamycin | optal: Codon-optimized Tyrosine ammonia-lyase sam5: C3H (4-coumarate 3-hydroxylase) com: Caffeic acid O-methyltransferase | Converts intracellular L-tyrosine into ferulic acid [1] [2] | | pET22-4P | pET-22b(+) | Ampicillin | 4cl2nt: 4-Coumarate-CoA ligase from Nicotiana tabacum pnpks: Styrylpyrone synthase (SPS) from Piper nigrum | Activates ferulic acid and condenses it with malonyl-CoA to form 11-methoxy-bisnoryangonin [1] [2] |

The following diagram illustrates the complete biosynthetic pathway from L-tyrosine to the final product.

Glucose Glucose L-Tyrosine L-Tyrosine Glucose->L-Tyrosine Host Metabolism 4-Coumaric acid 4-Coumaric acid L-Tyrosine->4-Coumaric acid optal (TAL) Caffeic acid Caffeic acid 4-Coumaric acid->Caffeic acid sam5 (C3H) Ferulic acid Ferulic acid Caffeic acid->Ferulic acid com (COMT) Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA 4cl2nt (4CL) 11-Methoxy-Bisnoryangonin 11-Methoxy-Bisnoryangonin Feruloyl-CoA->11-Methoxy-Bisnoryangonin pnpks (SPS) + Malonyl-CoA optal (TAL) optal (TAL) sam5 (C3H) sam5 (C3H) com (COMT) com (COMT) 4cl2nt (4CL) 4cl2nt (4CL) pnpks (SPS) pnpks (SPS) pET-opT5M pET-opT5M pET-opT5M->optal (TAL) pET-opT5M->sam5 (C3H) pET-opT5M->com (COMT) pET22-4P pET22-4P pET22-4P->4cl2nt (4CL) pET22-4P->pnpks (SPS)

Experimental Protocol

Materials
  • Bacterial Strains:
    • Cloning: E. coli DH5α [1]
    • Expression: E. coli C41(DE3) or the engineered L-tyrosine overproducing ∆COS1 strain for high-yield production [1]
  • Plasmids: pET-opT5M (Kan⁸) and pET22-4P (Amp⁸) [1]
  • Culture Medium: M9 minimal medium supplemented with glucose [1] [3]
  • Antibiotics: Kanamycin (50 mg/L) and Ampicillin (100 mg/L) [1]
  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) [1]
Step-by-Step Procedure
  • Transformation: Co-transform the pET-opT5M and pET22-4P plasmids into the expression host (E. coli ∆COS1) using standard heat-shock or electroporation methods [1].
  • Culture Inoculation: Pick a single positive colony to inoculate a starter culture in LB medium with both antibiotics. Grow overnight at 37°C with shaking [1].
  • Main Culture: Dilute the overnight culture into fresh M9 minimal medium containing 15 g/L glucose and both antibiotics [1] [3].
  • Induction: When the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.4-0.6), induce protein expression by adding IPTG to a final concentration of 1 mM [1] [3].
  • Production Phase: Continue incubating the induced culture for ~24 hours at a lower temperature (e.g., 26-30°C) to promote proper protein folding and maximize product yield [1] [3].
  • Harvest and Analysis: After 24 hours, collect samples. The produced 11-methoxy-bisnoryangonin can be quantified from the culture supernatant using analytical methods like High-Performance Liquid Chromatography (HPLC) [1].

Performance Data

The table below compares the production titers of 11-methoxy-bisnoryangonin achieved in different engineered E. coli strains using this plasmid system.

E. coli Strain Relevant Genotype / Characteristics Production Titer (mg/L) Key Finding
P2 C41(DE3) harboring both plasmids [1] ~6.2 Baseline production in a standard expression strain [1]
P3 ∆COS1 (L-tyrosine overproducer) harboring both plasmids [1] 52.8 ~8.5-fold increase over baseline, demonstrating the critical need for precursor engineering [1]

Key Considerations for Researchers

  • Host Strain is Critical: The dramatic increase in titer achieved in the ∆COS1 strain highlights that engineering the host's native metabolism to supply key precursors (like L-tyrosine) is just as important as introducing the heterologous pathway itself [1] [3].
  • Codon Optimization: The use of a codon-optimized TAL gene (optal) significantly improves the expression of this actinomycete-derived enzyme in E. coli, leading to higher flux through the pathway [3].
  • Pathway Balancing: Splitting the pathway across two compatible plasmids with different antibiotic markers allows for flexible adjustment of gene copy number and can help balance the expression of different pathway modules to avoid the accumulation of metabolic intermediates [1].

Reference Information

  • Front. Microbiol. 2021, 12:714335. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [1] [2].
  • BMC Microbiol. 2012, 11:153. Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain [3].

References

Comprehensive Application Notes & Protocols: Biotransformation of Ferulic Acid to 11-Methoxy-Bisnoryangonin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Styrylpyrone Biosynthesis

Styrylpyrones represent a class of natural compounds with significant pharmacological potential, including demonstrated anxiolytic effects, anti-inflammatory activity, and anticancer properties [1]. These compounds are primarily found in various plant species, particularly in Piper methysticum (kava), and in certain mushrooms, where they function as secondary metabolites. Traditionally, styrylpyrones have been obtained through direct plant extraction, a method plagued by challenges such as low compound concentration, complex mixture separation, and dependence on agricultural conditions [1]. The compound 11-methoxy-bisnoryangonin, a specific styrylpyrone, has garnered research interest due to its potential applications in human healthcare and drug development.

Recent advances in synthetic biology and metabolic engineering have enabled the development of microbial platforms for the production of valuable plant-derived natural products. The biotransformation of ferulic acid to 11-methoxy-bisnoryangonin represents a promising alternative to traditional extraction methods, offering the advantages of higher purity, reduced environmental impact, and scalable production [1]. This approach leverages the ability of engineered microbial hosts to convert simple carbon sources into complex molecules through introduced biosynthetic pathways. Ferulic acid, a hydroxycinnamic acid abundantly present in plant cell walls, serves as an ideal precursor due to its structural similarity to the target styrylpyrone and its natural abundance in agricultural byproducts [2].

Biosynthetic Pathway Engineering & Optimization

Enzymatic Pathway Design

The complete biosynthetic pathway for the conversion of ferulic acid to 11-methoxy-bisnoryangonin involves a series of enzymatic reactions culminating in the formation of the characteristic styrylpyrone structure. The pathway begins with the activation of ferulic acid to its CoA-thioester form, followed by a polyketide extension and lactonization reaction that forms the pyrone ring structure [1].

Table 1: Enzymatic Components of the 11-Methoxy-Bisnoryangonin Biosynthetic Pathway

Enzyme Gene Source Function in Pathway
Tyrosine ammonia-lyase optal Synthetic Converts L-tyrosine to 4-coumaric acid
Hydroxycinnamoyl-CoA ligase 4cl2nt Nicotiana tabacum Activates ferulic acid to feruloyl-CoA
Styrylpyrone synthase pnpks Piper nigrum Condenses malonyl-CoA with feruloyl-CoA to form 11-methoxy-bisnoryangonin
C3H enzyme sam5 Saccharothrix espanaensis Hydroxylates 4-coumaric acid to caffeic acid
O-Methyltransferase com Arabidopsis thaliana Methylates caffeic acid to ferulic acid

The key enzyme in this pathway is PnPKS, a styrylpyrone synthase identified from Piper nigrum (black pepper) [1]. Unlike typical chalcone synthases that catalyze the formation of chalcones through Claisen condensation, PnPKS specifically catalyzes a lactonization reaction that results in pyrone ring formation. This enzyme accepts feruloyl-CoA as a starter substrate and performs two iterative decarboxylative condensations with malonyl-CoA extender units to form a linear triketide intermediate that subsequently cyclizes into the styrylpyrone structure [1].

Metabolic Engineering Strategies

Significant yield improvements were achieved through host strain engineering to enhance precursor availability. The implementation of an L-tyrosine overproducing E. coli ∆COS1 strain with deregulated feedback inhibition (ΔtyrR::tyrAfbr, aroGfbr) resulted in an 8.5-fold increase in 11-methoxy-bisnoryangonin production compared to the parental strain [1]. This engineered strain produced 52.8 mg/L of the target compound when cultured in minimal glucose medium for 24 hours.

Further optimization involved the modular distribution of pathway enzymes across two compatible vectors (pET-opT5M and pET22-4P) to balance metabolic burden and ensure efficient flux through the heterologous pathway [1]. The strategic separation of the upstream tyrosine-derived ferulic acid biosynthesis module from the downstream ferulic acid conversion module allowed for independent optimization of each pathway section.

BiosyntheticPathway Biosynthetic Pathway from Glucose to 11-Methoxy-Bisnoryangonin cluster_1 Upstream Pathway cluster_2 Core Biosynthesis Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Endogenous Metabolism Coumaric_Acid Coumaric_Acid L_Tyrosine->Coumaric_Acid TAL (optal) Caffeic_Acid Caffeic_Acid Coumaric_Acid->Caffeic_Acid C3H (sam5) Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT (com) Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL (4cl2nt) Triketide_Intermediate Triketide_Intermediate Feruloyl_CoA->Triketide_Intermediate PnPKS + 2 Malonyl-CoA Malonyl_CoA Malonyl_CoA Malonyl_CoA->Triketide_Intermediate Extender Units Bisnoryangonin This compound Triketide_Intermediate->this compound Lactonization

Experimental Protocols

Plasmid Construction and Strain Development

Materials:

  • Bacterial strains: E. coli DH5α (for cloning), E. coli C41(DE3) (for expression), and engineered ∆COS1 (for production) [1]
  • Vectors: pET-28a(+) (KanR), pET-22b(+) (AmpR)
  • Enzymes and kits: Restriction enzymes (NEB, Takara), AccuPower Ligation kit (Bioneer), KOD-plus-DNA polymerase (TOYOBO)
  • Culture media: LB medium supplemented with appropriate antibiotics (kanamycin 50 mg/L, ampicillin 100 mg/L)

Protocol:

  • Gene Isolation: Amplify the pnpks gene from Piper nigrum cDNA using gene-specific primers designed based on transcriptome data [1].
  • Cloning: Clone the PCR product into pMD19-T vector for initial propagation and sequence verification.
  • Vector Construction:
    • Create pET-PnPKS by subcloning the verified pnpks gene into pET-28a(+)
    • Create pET-4CL2nt by cloning the codon-optimized 4cl2nt gene from Nicotiana tabacum into pET-22b(+)
    • Construct pET-opT5M by assembling optal, sam5, and com genes into pET-28a(+)
    • Generate pET22-4P by combining 4cl2nt and pnpks in pET-22b(+) [1]
  • Transformation: Introduce the plasmid combinations into appropriate E. coli strains for expression and production.
Microbial Cultivation and Production

Materials:

  • Culture media: Minimal glucose medium (for production), LB medium (for starter cultures)
  • Antibiotics: Kanamycin (50 mg/L), ampicillin (100 mg/L)
  • Analytical standards: Ferulic acid, 11-methoxy-bisnoryangonin (for HPLC calibration)

Protocol:

  • Starter Culture: Inoculate single colonies of engineered E. coli strains (e.g., P3: ∆COS1 harboring pET-opT5M and pET22-4P) in LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking at 200 rpm [1].
  • Production Culture: Dilute the overnight culture to OD600 of 0.1 in fresh minimal glucose medium containing antibiotics.
  • Induction: Add IPTG (0.1-0.5 mM) when OD600 reaches 0.6-0.8 to induce gene expression.
  • Biotransformation: Incubate the induced culture at 25-30°C for 24 hours with continuous shaking at 200 rpm [1].
  • Harvesting: Collect cells by centrifugation (4,000 × g, 10 min, 4°C) and extract metabolites for analysis.
Analytical Methods

Extraction Protocol:

  • Resuspend cell pellets in 80% methanol and vortex thoroughly.
  • Sonicate the suspension for 15-30 minutes in a water bath sonicator.
  • Centrifuge at 12,000 × g for 15 minutes to remove cell debris.
  • Transfer the supernatant to a new tube and evaporate under nitrogen stream.
  • Reconstitute the dried extract in methanol for HPLC analysis [1].

HPLC Analysis:

  • Column: Reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid)
  • Gradient program: 5-95% B over 30 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV-Vis detector at 290-320 nm or diode array detection
  • Identification: Compare retention times and UV spectra with authentic standards [1]

GC-MS Analysis:

  • Instrument: GC-MS system with DB-35MS column (30 m × 0.25 mm i.d. × 0.25 μm)
  • Temperature program: 50-250°C at 10°C/min
  • Carrier gas: Nitrogen at 1 mL/min
  • Ionization: Electron impact mode at 70 eV
  • Identification: Compare mass spectra with NIST library and authentic standards [2]

Comparative Production Metrics & Optimization

Table 2: Comparative Production Metrics for 11-Methoxy-Bisnoryangonin in Different Systems

Production System Titer (mg/L) Time (h) Yield Enhancement Key Features
Parental E. coli C41(DE3) ~6.2 24 Reference Contains basic pathway genes
Engineered E. coli ∆COS1 52.8 24 8.5-fold L-tyrosine overproduction, optimized genes
Engineered COS6-T5M Not specified 24 Significant Chromosomal integration of optal, sam5, com

The optimization of biotransformation conditions significantly impacts the final product yield. Based on similar microbial transformation systems for ferulic acid derivatives, several critical parameters require careful optimization:

  • Temperature Optimization: Studies with Bacillus subtilis transformation of ferulic acid to vanillin showed optimal production at 35°C, with sharp decreases at higher temperatures [3].
  • pH Influence: Alkaline conditions (pH 9.0) favored vanillin production in packed bed reactors, likely due to reduced degradation of phenolic compounds [3].
  • Substrate Concentration: Moderate ferulic acid concentrations (1.5 g/L) maximized product formation while minimizing substrate inhibition [3].
  • Oxygen Transfer: Adequate mixing (200 rpm) improved oxygen transfer and metabolic activity in immobilized systems [3].
  • Hydraulic Retention Time: A 20-hour retention time optimized the balance between product formation and degradation in continuous systems [3].

ExperimentalWorkflow Experimental Workflow for Strain Development and Production Start Start Gene_Isolation Gene_Isolation Start->Gene_Isolation End End Plasmid_Construction Plasmid_Construction Gene_Isolation->Plasmid_Construction Strain_Transformation Strain_Transformation Plasmid_Construction->Strain_Transformation Starter_Culture Starter_Culture Strain_Transformation->Starter_Culture Production_Culture Production_Culture Starter_Culture->Production_Culture Metabolite_Extraction Metabolite_Extraction Production_Culture->Metabolite_Extraction HPLC_Analysis HPLC_Analysis Metabolite_Extraction->HPLC_Analysis GCMS_Verification GCMS_Verification HPLC_Analysis->GCMS_Verification Data_Analysis Data_Analysis GCMS_Verification->Data_Analysis Data_Analysis->End If titer satisfactory Optimization Titer Optimization Data_Analysis->Optimization If titer < target Optimization->Strain_Transformation Engineer new strain

Troubleshooting & Technical Considerations

Common Challenges and Solutions
  • Low Product Yield: Enhance precursor supply by implementing feedback-insensitive alleles of aroG and tyrA in the host strain. Consider supplementing the medium with low concentrations of L-tyrosine (0.1-0.5 mM) [1].
  • Substrate Inhibition: Maintain ferulic acid concentrations below inhibitory levels (≤2 g/L based on fungal transformation studies) [2]. Employ fed-batch strategies to gradually add substrate throughout the biotransformation process.
  • Product Degradation: Monitor culture time to prevent degradation of styrylpyrone products. In similar systems, maximum product accumulation occurred within 24-48 hours [2].
  • Plasmid Instability: Use compatible vectors with different selection markers and maintain antibiotic pressure throughout the cultivation process [1].
  • Incomplete Substrate Conversion: Optimize the ratio of 4CL to PnPKS enzymes to ensure efficient conversion of ferulic acid to feruloyl-CoA, the starter substrate for PnPKS [1].
Advanced Optimization Strategies

For researchers aiming to further enhance production metrics, consider these advanced approaches:

  • Enzyme Engineering: Protein engineering of PnPKS to improve catalytic efficiency and substrate specificity could significantly increase product yields.
  • Co-culture Systems: Develop specialized microbial consortia with divided metabolic responsibilities to reduce the burden on a single strain.
  • Dynamic Regulation: Implement genetic circuits that dynamically regulate pathway expression in response to metabolic status.
  • Transport Engineering: Enhance substrate uptake and product excretion through membrane transporter engineering.
  • Immobilization Systems: Consider cell immobilization approaches, which have shown 1.84-fold higher productivity in similar biotransformation systems [3].

Conclusion & Future Perspectives

The development of efficient microbial platforms for the biotransformation of ferulic acid to 11-methoxy-bisnoryangonin represents a significant advancement in natural product biosynthesis. The protocols outlined herein demonstrate that titers exceeding 50 mg/L can be achieved in engineered E. coli systems through strategic pathway design and host engineering. This approach offers a sustainable alternative to traditional plant extraction methods and provides a foundation for pharmaceutical development of styrylpyrone-based therapeutics.

Future research directions should focus on comprehensive enzyme engineering to enhance the catalytic efficiency of the key PnPKS enzyme, development of advanced fermentation strategies including continuous biotransformation systems, and exploration of alternative microbial hosts with natural advantages for phenolic compound biosynthesis. The integration of systems biology approaches with machine learning algorithms holds particular promise for identifying additional metabolic bottlenecks and engineering opportunities. As synthetic biology tools continue to advance, the potential for commercial-scale production of styrylpyrone compounds through microbial biotransformation appears increasingly feasible.

References

microbial cell factory for styrylpyrone compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Styrylpyrone Compounds

Styrylpyrones are valuable plant natural products with significant pharmaceutical potential. These compounds demonstrate diverse bioactivities including anxiolytic, analgesic, neuroprotective, antiviral, and anti-inflammatory effects [1] [2]. They are primarily found in plants such as Piper methysticum (kava) and Alpinia zerumbet (shell ginger), as well as in various medicinal mushrooms [1] [2]. Traditionally, styrylpyrones have been obtained through plant extraction, which presents challenges including low yields, complex mixtures, and dependence on agricultural cycles [2]. Microbial production of styrylpyrones via engineered cell factories offers a promising alternative, enabling sustainable production of single compounds under controlled conditions [1] [3].

Biosynthetic Pathways and Engineering Strategies

Pathway Architecture and Key Enzymes

The core styrylpyrone scaffold is synthesized by styrylpyrone synthase (SPS), a chalcone synthase-like type III polyketide synthase (PKS) [1] [2]. SPS catalyzes the condensation of hydroxycinnamoyl-CoA starters with two malonyl-CoA extender units, followed by lactonization to form the characteristic pyrone ring [1] [3]. This differs from typical chalcone synthesis, where the linear intermediate undergoes Claisen condensation instead of lactonization [1].

Key enzymes in styrylpyrone biosynthesis include:

  • Tyrosine ammonia-lyase (TAL): Converts L-tyrosine to 4-coumaric acid [1] [3]
  • 4-Coumarate 3-hydroxylase (C3H): Hydroxylates 4-coumaric acid to caffeic acid
  • Caffeic acid O-methyltransferase (COMT): Methylates caffeic acid to ferulic acid
  • 4-Coumarate:CoA ligase (4CL): Activates hydroxycinnamic acids to CoA thioesters
  • Styrylpyrone synthase (SPS): Core PKS forming the styrylpyrone scaffold [1] [3]

The following diagram illustrates the complete biosynthetic pathway for styrylpyrone production in microbial factories:

G Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Endogenous Metabolism Cinnamic_Acid Cinnamic_Acid L_Tyrosine->Cinnamic_Acid TAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL Styrylpyrone Styrylpyrone Feruloyl_CoA->Styrylpyrone SPS + 2x Malonyl-CoA Malonyl_CoA Malonyl_CoA

Host Selection and Engineering

Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered as microbial cell factories for styrylpyrone production, each offering distinct advantages [1] [2].

E. coli Platform:

  • Genetic background: Well-characterized genetics and extensive engineering tools
  • Metabolic engineering: L-tyrosine overproducing strain ∆COS1 with ΔtyrR::tyrAfbr and aroGfbr mutations [1] [3]
  • Pathway expression: Heterologous expression of plant-derived enzymes in two compatible vectors (pET-opT5M and pET22-4P) [1]

S. cerevisiae Platform:

  • Eukaryotic advantage: Better compatibility with plant enzymes, subcellular compartmentalization [2]
  • Metabolic engineering: Engineered endogenous aromatic amino acid metabolism and double bond reductases [2]
  • Pathway integration: CRISPR-mediated δ-integration for stable, high-copy expression [2]

Application Notes: Strain Development Protocols

Protocol 1: Engineering E. coli for 11-Methoxy-Bisnoryangonin Production

3.1.1 Strain and Plasmid Construction

  • Host strain preparation: Begin with E. coli C41(DE3) and introduce mutations for L-tyrosine overproduction (ΔtyrR::tyrAfbr, aroGfbr) to create ∆COS1 strain [1] [3].
  • Pathway vector construction:
    • Clone optal (TAL), sam5 (C3H), and com (COMT) into pET-28a(+) to create pET-opT5M [1]
    • Clone 4cl2nt (4CL) and pnpks (SPS) into pET-22b(+) to create pET22-4P [1]
  • Strain transformation: Co-transform ∆COS1 with both pET-opT5M and pET22-4P plasmids [1] [3].

3.1.2 Cultivation and Production

  • Inoculum preparation: Grow engineered strain in minimal glucose medium supplemented with 50 mg/L kanamycin and 100 mg/L ampicillin [1] [3].
  • Production conditions: Culture at 37°C with appropriate induction (e.g., 0.5 mM IPTG at OD600 0.6-0.8).
  • Harvest: Collect samples at 24 hours post-induction for product analysis [1].
Protocol 2: Engineering S. cerevisiae for Diverse Styrylpyrone Production

3.2.1 Pathway Reconstruction

  • Hydroxycinnamic acid pathway: Engineer endogenous aromatic amino acid metabolism to enhance precursor supply [2].
  • Core styrylpyrone pathway: Introduce heterologous SPS and tailoring enzymes (methyltransferases, oxidoreductases) [2].
  • Genomic integration: Use CRISPR-mediated δ-integration to stably integrate multiple gene copies into the yeast genome [2].

3.2.2 Strain Optimization

  • Enzyme engineering: Identify and engineer rate-limiting steps through promoter engineering and protein fusion strategies.
  • Co-factor balancing: Enhance co-factor availability for P450 enzymes (C3H) through co-factor regeneration systems.
  • Tolerance engineering: Implement adaptive laboratory evolution to improve strain robustness under production conditions [4] [5].

Analytical Methods and Product Characterization

Product Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: Reverse-phase C18 column
  • Mobile phase: Gradient of water-acetonitrile or water-methanol with 0.1% formic acid
  • Detection: UV-Vis detection at characteristic wavelengths (290-330 nm for styrylpyrones) [1] [3]
  • Quantification: Use authentic standards (ferulic acid, cinnamic acid, 4-coumaric acid, caffeic acid) for calibration curves [1]

LC-MS for Structural Confirmation:

  • Employ LC-MS/MS for definitive product identification and characterization
  • Compare fragmentation patterns with known styrylpyrone standards [1] [2]
Performance Metrics and Benchmarking

The following table summarizes reported production metrics for styrylpyrones in engineered microbial platforms:

Compound Host Titer Engineering Strategy Reference
11-Methoxy-bisnoryangonin E. coli ∆COS1 52.8 mg/L L-tyrosine overproducing host, two-vector system [1] [3]
DDK S. cerevisiae 4.40 μM CRISPR δ-integration, engineered aromatic metabolism [2]
DMY S. cerevisiae 1.28 μM Endogenous double bond reductase engineering [2]
Yangonin S. cerevisiae 0.10 μM Hydroxycinnamic acid pathway optimization [2]

Scale-Up Considerations and Robustness Engineering

Industrial implementation of styrylpyrone-producing microbial factories requires addressing critical scale-up challenges:

Enhancing Strain Robustness

Microbial robustness—the ability to maintain stable production performance under industrial-scale perturbations—can be enhanced through several strategies:

Transcription Factor Engineering:

  • Global transcription machinery engineering (gTME): Mutate sigma factors (rpoD) or other global regulators to reprogram cellular metabolism for enhanced stress tolerance [4]
  • Heterologous regulator expression: Introduce stress-tolerant regulators from robust organisms (e.g., irrE from Deinococcus radiodurans) [4]

Adaptive Laboratory Evolution (ALE):

  • Subject production strains to progressive stress conditions (e.g., product accumulation, low pH, inhibitor presence)
  • Select variants with improved growth and production characteristics [4] [5]
  • Combine with genome resequencing to identify causative mutations [5]

The following workflow illustrates the integration of robustness engineering strategies:

G Start Start Host_Selection Host_Selection Start->Host_Selection Pathway_Engineering Pathway_Engineering Host_Selection->Pathway_Engineering Robustness_Engineering Robustness_Engineering Pathway_Engineering->Robustness_Engineering ALE ALE Robustness_Engineering->ALE TF_Engineering TF_Engineering Robustness_Engineering->TF_Engineering Membrane_Engineering Membrane_Engineering Robustness_Engineering->Membrane_Engineering Production_Strain Production_Strain ALE->Production_Strain TF_Engineering->Production_Strain Membrane_Engineering->Production_Strain

Process Integration and Economic Considerations

Successful industrial implementation requires integrating strain and process development:

  • Fed-batch fermentation optimization: Develop feeding strategies to maintain optimal precursor balance while minimizing metabolic burden
  • Product recovery: Implement in-situ product removal techniques to alleviate product toxicity
  • Downstream processing: Design efficient purification protocols leveraging the single-compound production advantage of microbial factories [6]

Future Perspectives and Research Directions

The field of microbial styrylpyrone production is rapidly advancing, with several promising research directions:

  • Unidentified pathway elements: Discovery and characterization of additional tailoring enzymes (methyltransferases, oxidoreductases) to expand structural diversity [2]
  • Non-conventional hosts: Exploration of alternative microbial chassis (e.g., Yarrowia lipolytica, Pseudomonas putida) with innate stress tolerance [6] [4]
  • Dynamic regulation: Implementation of metabolite-responsive regulatory systems to balance growth and production phases
  • Cell-free systems: Development of in vitro enzymatic cascades for high-yield styrylpyrone production [7]
  • Machine learning-guided engineering: Utilization of computational models to predict optimal pathway configurations and identify new engineering targets [4] [8]

References

Fermentation Optimization & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is a systematic approach to optimizing a fermentation process?

Optimization is typically a multi-stage process that moves from screening key factors to fine-tuning the final conditions. A widely adopted systematic approach is outlined below [1] [2]:

  • Step 1: Initial Screening: Use a Plackett-Burman (PB) design to efficiently screen a large number of factors (e.g., media components, pH, temperature) and identify the few that have a significant impact on your titer [1] [2].
  • Step 2: Refining the Range: Conduct a steepest ascent/descent experiment to move the levels of the significant factors toward their optimal region [1].
  • Step 3: Final Optimization: Use a Response Surface Methodology (RSM) design, such as a Box-Behnken Design (BBD), to model the complex interactions between the key factors and pinpoint the optimal conditions [1].

This methodology was successfully used to optimize the fermentation of Bacillus amyloliquefaciens, resulting in a 72.79% increase in biomass (OD600) compared to pre-optimization levels [1].

Q2: What are common optimization techniques and their key features?

Different techniques are suited for different stages of your optimization workflow. The table below summarizes common methods [2].

Technique System Type Key Principle Best Use Case
One-Factor-at-a-Time (OFAT) Close-ended Changes one variable while holding others constant [2] Preliminary, intuitive understanding of single variable effects [2]
Plackett-Burman (PB) Design Close-ended Screens n variables with only n+1 experiments to find significant factors [2] High-efficiency screening to identify critical variables from a large pool [1] [2]
Response Surface Methodology (RSM) Close-ended Uses statistical models to find optimal conditions and understand factor interactions [1] [2] Fine-tuning and modeling after key variables are identified [1]
Factorial Design Close-ended Tests all possible combinations of factors at their defined levels [2] Studying interaction effects between a limited number of factors [2]
Borrowing / Component Replacing Open-ended Adopts or swaps components from literature for similar microbes or processes [2] Initial medium formulation when no prior data is available [2]

Q3: My fermentation titer is lower than expected. How do I troubleshoot this?

A low titer can result from many factors. Follow this logical troubleshooting process to identify the cause, based on established IT troubleshooting principles adapted for a lab context [3].

G Start Identify Problem: Low Fermentation Titer A1 Establish Theory of Probable Cause Start->A1 lab Pre-Troubleshooting Note: Always ensure fermentation data and samples are backed up before making changes. Start->lab B1 Test Theory & Determine Cause A1->B1 A2 Media/Nutrient Issue A1->A2 A3 Environmental Condition Issue A1->A3 A4 Strain/Inoculum Issue A1->A4 A5 Contamination A1->A5 C1 Plan & Implement Solution B1->C1 D1 Verify & Document C1->D1 A2a Carbon/Nitrogen source sub-optimal or depleted A2->A2a A2b Inorganic salts (e.g., MgSO₄, KH₂PO₄) are limiting A2->A2b A2c Inhibitors (e.g., acetate, furfurals) present in feedstock A2->A2c A3a pH is sub-optimal A3->A3a A3b Temperature is sub-optimal A3->A3b A3c Dissolved Oxygen (agitation speed) is incorrect A3->A3c A4a Inoculum age/vitality is poor A4->A4a A4b Strain genetic instability or mutation A4->A4b A4c Low tolerance to product or substrate A4->A4c

  • Process: Troubleshooting Low Titer

Step 1: Identify the Problem Gather all relevant data: the raw titer value, the expected value, and associated process data (pH, temperature, biomass, substrate consumption logs) [3].

Step 2: Establish a Theory of Probable Cause Start with the most common and easily addressable issues [3]. The red nodes in the diagram above represent major categories for your initial theories.

Step 3: Test Theories to Determine Cause Design small, targeted experiments to test your theories one by one [3].

  • Media Issues: Run a Plackett-Burman design with different carbon/nitrogen sources or salt concentrations [1].
  • Environmental Issues: Perform a OFAT or BBD experiment to test the impact of pH, temperature, and agitation speed [1].
  • Strain Issues: Plate out the culture to check for contamination and re-streak from a master stock to ensure genetic integrity.

Step 4: Establish a Plan of Action and Implement Once the cause is confirmed, plan your solution. This could be adjusting a media recipe, changing a setpoint on the bioreactor, or using a new glycerol stock [3].

Step 5: Verify Full System Functionality Run a new fermentation with the implemented solution and confirm that the titer has improved. Also, check that other key performance indicators (like growth rate or yield) have not been negatively impacted [3].

Step 6: Document Findings Record the problem, the root cause, the solution, and the final outcome. This is crucial for building institutional knowledge and preventing future issues [3].

Q4: How can microbial strain engineering improve titer and tolerance?

Beyond optimizing the process, engineering the microbial strain itself is a powerful strategy. Key approaches include [4]:

  • Enhancing Biosynthetic Pathways: Upregulating the enzymes directly responsible for producing your target molecule.
  • Removing Energy-Wasting Pathways: Knocking out genes for competing metabolic pathways to redirect carbon flux toward your product.
  • Increasing Stress Tolerance: Improving microbial resistance to inhibitors commonly found in feedstocks (e.g., organic acids, furfurals, phenolic compounds) and to the target product itself, which can often be toxic to the cell at high concentrations [4].

References

overcoming low yield in heterologous expression

Author: Smolecule Technical Support Team. Date: February 2026

Host Systems at a Glance

Selecting the right host is the first critical step. The table below compares the most common systems to help users make an initial choice [1] [2].

Host System Typical Yields Key Advantages Major Limitations Ideal For
E. coli (Prokaryotic) High for simple proteins Rapid growth, low cost, well-established genetics, high yield potential [1] [3] Lack of complex PTMs, formation of inclusion bodies, codon bias, endotoxin contamination [1] [2] Soluble, non-glycosylated proteins; enzymes for research [2]
Yeast (e.g., P. pastoris) Moderate to High Eukaryotic PTMs, high-density fermentation, secretory expression, cost-effective scaling [1] [2] Hyper-glycosylation, limited capacity for some mammalian PTMs [1] [2] Secreted eukaryotic proteins; proteins requiring basic glycosylation [1]
Baculovirus/Insect Cells Moderate Complex PTMs (glycosylation, folding), proper assembly of multi-subunit proteins, high protein activity [1] [2] Lower yields than bacteria, glycosylation differs from mammals, process more complex/time-consuming [1] [2] Complex proteins, viral antigens, structural biology [2]
Mammalian Cells (e.g., CHO, HEK293) Lower (therapeutic scale) The most human-like PTMs, correct folding and assembly of complex biologics [2] High cost, slow growth, technically demanding, lower volumetric yield [2] Therapeutic antibodies, complex human proteins for clinical use [2]

Troubleshooting Low Yield: A Step-by-Step Guide

Low yield can stem from many factors. The following diagnostic workflow visualizes a systematic approach to identify the root cause.

G cluster_gene_host Gene & Host Factors cluster_transcription Transcription & Translation cluster_stability Protein Stability cluster_resources Host Resources & Burden cluster_solubility Improve Solubility Start Symptom: Low Protein Yield NoProtein No Protein Detected Start->NoProtein LowProtein Protein Detected but Yield Low Start->LowProtein InsolubleProtein Protein Forms Inclusion Bodies Start->InsolubleProtein Host Host NoProtein->Host Check Gene & Host Transcription Transcription NoProtein->Transcription Check Transcription Stability Stability LowProtein->Stability Check Protein Stability Resources Resources LowProtein->Resources Check Host Resources Solubility Solubility InsolubleProtein->Solubility Codon Codon Host->Codon Codon bias? Use optimized genes/tRNA hosts Toxicity Toxicity Host->Toxicity Protein toxic? Use tighter promoters Promoter Promoter Transcription->Promoter Weak promoter? Use strong inducible systems Clone Clone Transcription->Clone No plasmid/clone? Verify sequence & selection Degradation Degradation Stability->Degradation Protease degradation? Use protease-deficient strains Burst Burst Stability->Burst Rapid translation? Reduce induction temp/level Burden Burden Resources->Burden Metabolic burden? Use high-copy plasmids strategically Cofactors Cofactors Resources->Cofactors Missing cofactors? Co-express chaperones/foldases FusionTags FusionTags Solubility->FusionTags Use solubility-enhancing fusion tags (e.g., MBP, Trx) ExpressionCond ExpressionCond Solubility->ExpressionCond Reduce expression rate (Lower temperature/IPTG) Periplasm Periplasm Solubility->Periplasm Target to periplasm for disulfide bonds

Issue 1: No Protein Detected

This often points to a failure in gene expression or cell viability [4] [3].

  • Codon Bias: The gene of interest may contain codons that are rare in your expression host, causing translational stalling. Solution: Synthesize a codon-optimized gene or use host strains engineered to supply rare tRNAs (e.g., E. coli BL21 CodonPlus or Rosetta strains) [4] [3].
  • Protein Toxicity: If the protein is toxic to the host, you may see poor cell growth or no colonies. Solution: Use tightly regulated expression systems (e.g., T7/lac-based systems in E. coli) with very low basal expression. Lower the growth temperature and inducer concentration to slow down production and reduce toxicity [4].
  • Weak or Inactive Promoter: Solution: Verify the functionality of your promoter and ensure you are using the correct inducing agent (e.g., IPTG for lac-based promoters). Consider switching to a stronger or more suitable promoter for your host [4].
  • Problem with Plasmid or Clone: Solution: Verify the integrity of your expression plasmid by diagnostic digestion and DNA sequencing to ensure the gene of interest is correctly inserted and has no mutations [3].
Issue 2: Low Protein Yield

The protein is expressed, but the final yield is insufficient.

  • Proteolytic Degradation: The recombinant protein may be degraded by host proteases. Solution: Use protease-deficient host strains (e.g., E. coli BL21 and its derivatives). Lowering the cultivation temperature can also reduce protease activity [4].
  • Metabolic Burden: High-level expression of a recombinant protein can overburden the host's resources, slowing growth and ultimately limiting yield. Solution: Use high-copy-number plasmids judiciously. Ensure the culture medium is rich and well-aerated. For stable expression, consider switching to a lower-copy plasmid [3].
  • Inefficient Folding: The protein may be misfolding and being targeted for degradation or forming aggregates. Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) or foldases to assist in proper folding [3]. For proteins with disulfide bonds, use engineered host strains with an oxidizing cytoplasm (e.g., E. coli SHuffle) or target the protein to the oxidative periplasm [4].
Issue 3: Protein Insolubility (Inclusion Bodies)

This is a common issue, particularly in E. coli for complex proteins [4] [3].

  • Rapid Expression: Too-rapid translation does not allow the polypeptide chain sufficient time to fold correctly. Solution: Dramatically slow down the process by reducing the induction temperature (to 15-25°C) and lowering the concentration of the inducer (e.g., 0.01-0.1 mM IPTG instead of 1 mM) [4].
  • Lack of Folding Assistance: Solution: As mentioned above, co-express chaperones. Also, use solubility-enhancing fusion tags like Maltose-Binding Protein (MBP), Thioredoxin (Trx), or NUS A-tag. These tags can greatly improve the chances of soluble expression and can often be cleaved off later with a specific protease [4].
  • Incorrect Cellular Environment: Some proteins require specific conditions, like an oxidative environment for disulfide bond formation. Solution: Use strains designed for disulfide bond formation in the cytoplasm (e.g., E. coli SHuffle) or engineer your construct with a signal peptide to secrete the protein into the periplasm [4].

Optimization Protocols

Here are detailed methodologies for two key optimization strategies cited in recent literature.

Protocol 1: Multi-Copy Integration via RMCE in Streptomyces

This protocol, based on the 2025 Micro-HEP platform, is highly effective for increasing the yield of natural products by amplifying gene copy numbers [5].

Workflow Diagram: Multi-Copy Integration

G A Engineer BGC in E. coli (Red/ET recombineering) B Insert RMCE Cassette (Contains oriT, integrase, RTS) A->B C Conjugative Transfer from E. coli to Streptomyces chassis B->C D Site-Specific Integration via RMCE into pre-engineered loci C->D E Validate & Ferment (Increased copy number = higher yield) D->E

  • BGC Engineering: Clone and modify the Biosynthetic Gene Cluster (BGC) of interest in an engineered E. coli strain (e.g., GB2005/GB2006) that contains an inducible Redαβγ recombination system for high-efficiency genetic manipulation [5].
  • RMCE Cassette Insertion: Use recombineering to insert a specialized cassette into the BGC-containing plasmid. This cassette contains:
    • An origin of transfer (oriT) for conjugation.
    • A gene for a site-specific integrase (e.g., Cre, Vika, PhiC31).
    • The corresponding recombination target site (RTS; e.g., loxP, vox, attP) [5].
  • Conjugative Transfer: Mobilize the engineered plasmid from the E. coli donor into a chassis Streptomyces strain (e.g., S. coelicolor A3(2)-2023) that has been pre-engineered with multiple corresponding RTSs in its chromosome and has endogenous BGCs deleted to reduce metabolic competition [5].
  • Integration: The BGC is integrated into the host chromosome via Recombinase-Mediated Cassette Exchange (RMCE). This process allows for the integration of multiple copies of the BGC without incorporating the plasmid backbone, which is more stable and efficient [5].
  • Validation & Fermentation: Screen for exconjugants and analyze the yield. The study demonstrated that increasing the copy number of the xiamenmycin BGC from two to four led to a corresponding increase in production yield [5].
Protocol 2: Standard Solubility Optimization in E. coli

This is a foundational protocol for addressing the common problem of inclusion body formation [4].

  • Construct Design:
    • Clone your gene into a vector with a solubility-enhancing fusion tag (e.g., MBP, Trx, SUMO). Test both N-terminal and C-terminal fusions, as the optimal position can vary [4].
    • Include a protease cleavage site (e.g., TEV, Factor Xa) between the tag and your protein for future removal.
  • Host Strain Selection:
    • Transform the construct into a protease-deficient strain like E. coli BL21(DE3).
    • For disulfide-bonded proteins, use a specialized strain like E. coli SHuffle T7 Express, which promotes correct disulfide bond formation in the cytoplasm [4].
  • Expression Culture:
    • Inoculate a small volume of rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
    • Dilute the culture 1:100 into fresh, pre-warmed medium and grow at 37°C with shaking until the OD600 reaches 0.5-0.8.
  • Induction Optimization:
    • Reduce Temperature: Instead of inducing at 37°C, move the culture to a lower temperature (e.g., 16-18°C) before induction.
    • Reduce Inducer Concentration: Use a low concentration of inducer (e.g., 0.1 mM IPTG final concentration for T7/lac systems).
    • Induce protein expression for an extended period (16-24 hours) at the lower temperature [4].
  • Analysis:
    • Harvest cells by centrifugation.
    • Lyse cells and separate the soluble (supernatant) and insoluble (pellet) fractions by centrifugation.
    • Analyze both fractions by SDS-PAGE to determine the proportion of soluble protein.

References

solubility issues with styrylpyrone compounds

Author: Smolecule Technical Support Team. Date: February 2026

Styrylpyrone Properties & Solubility Data

The solubility of styrylpyrone compounds is highly dependent on their specific structure and modifications. The table below summarizes solubility characteristics reported in the literature.

Compound Name Reported Solubility Characteristics Source / Context
Phellinin A1 Readily soluble in DMSO and methanol; poorly soluble in CHCl₃ and water; insoluble in hexane [1]. Culture broth of Phellinus sp. [1]
Rheadoside A & B (Glycosides) Glycosylation generally increases water solubility compared to aglycone forms [2] [3]. Mycelium of Inonotus rheades [2] [3]
11-Methoxy-Bisnoryangonin Produced in engineered E. coli; extracted from culture medium [4]. De novo synthesis in a microbial host [4]
General Styrylpyrone Pigments Described as "yellow polyphenol pigments" [5]. Medicinal fungi Phellinus and Inonotus spp. [5]

Experimental Protocols for Handling Styrylpyrones

Protocol 1: Standard Solubilization for In Vitro Assays

This protocol is adapted from methods used to prepare styrylpyrone derivatives for biological activity testing in cell cultures [1] [6].

  • Primary Stock Solution: Dissolve the styrylpyrone compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM) [6]. Confirm complete dissolution visually.
  • Working Solution Dilution: Dilute the DMSO stock directly into the aqueous cell culture medium or assay buffer. The final DMSO concentration should typically be kept low (e.g., ≤0.1%) to avoid cytotoxic effects on cells [6].
  • Solubility Check: After dilution, inspect the solution for any cloudiness or precipitate, which indicates that the compound's solubility limit in the aqueous medium has been exceeded.
Protocol 2: Extraction from Biological Material

This methodology is used to isolate natural styrylpyrones and their glycosides from fungal mycelium [7] [2] [3].

  • Extraction: Homogenize the freeze-dried and powdered mycelium or fruiting bodies. Extract the material using a solvent system of 80% aqueous methanol (v/v) with agitation [8].
  • Concentration: Remove the methanol under reduced pressure using a rotary evaporator. This will leave an aqueous concentrate.
  • Partitioning: Partition the aqueous concentrate against an immiscible organic solvent like ethyl acetate.
    • The ethyl acetate fraction will typically contain the more lipophilic aglycone styrylpyrones (e.g., hispidin) [5].
    • The aqueous fraction will be enriched with the more hydrophilic styrylpyrone glycosides (e.g., rheadosides) [2] [3].
  • Purification: Further purify the compounds of interest from their respective fractions using techniques like preparative HPLC.

Solubility Enhancement Strategies

If you encounter poor solubility with your target compound, consider these approaches:

  • Structural Modification: Synthesize glycosylated derivatives, as glycosylation introduces sugar moieties that significantly improve water solubility through hydrogen bonding [2] [3].
  • Prodrug Approach: Create phosphate or amino acid esters of the styrylpyrone, which are more soluble and can be converted back to the active compound by enzymes in the body.
  • Advanced Formulations: Utilize drug delivery systems like liposomes, cyclodextrins, or nanoparticles to encapsulate the compound and enhance its apparent solubility and stability in biological fluids.

Troubleshooting Workflow for Solubility Issues

This decision diagram outlines a logical pathway to address common solubility problems.

G Start Compound Insoluble in Aqueous Buffer Step1 Prepare concentrated stock in pure DMSO (e.g., 100 mM). Start->Step1 Step2 Dilute DMSO stock into aqueous buffer with mixing. Step1->Step2 Step3 Inspect solution for cloudiness or precipitate. Step2->Step3 Step4 Solution is clear. Proceed with experiment. Step3->Step4 No Step5 Precipitate forms. Step3->Step5 Yes Step6 Try co-solvents (e.g., ethanol, PEG-400) in the aqueous buffer. Step5->Step6 Step6->Step4 Success Step7 Try solubilizing agents (e.g., cyclodextrins, detergents). Step6->Step7 Failed Step7->Step4 Success Step8 Consider structural modification (e.g., glycosylation). Step7->Step8 Failed Step8->Step4 Success Step9 Re-evaluate compound structure for salt-forming groups. Step8->Step9 Not feasible Step9->Step4 Success

Frequently Asked Questions (FAQs)

Q1: What is the solvent of first choice for dissolving a new, unmodified styrylpyrone compound for in-vitro assays? A1: Dimethyl Sulfoxide (DMSO) is the universal first-choice solvent. It effectively dissolves a wide range of styrylpyrone compounds and is compatible with biological assays when diluted appropriately [1] [6].

Q2: My styrylpyrone precipitates when I add the DMSO stock to my cell culture medium. What can I do? A2: This is common. You can:

  • Reduce the final concentration of the compound if possible.
  • Use a different co-solvent system, such as a mixture of DMSO with PEG-400 or ethanol.
  • Introduce solubilizing agents like hydroxypropyl-beta-cyclodextrin (HPBCD) into the aqueous buffer, which can form inclusion complexes with the compound [3].

Q3: Are there any natural sources of more soluble styrylpyrone derivatives? A3: Yes. Look for styrylpyrone glycosides, such as rheadoside A and B, which are naturally occurring glycosylated versions found in the mycelium of fungi like Inonotus rheades. The attached glucose molecule confers significantly higher water solubility [2] [3].

References

purification challenges for bisnoryangonin

Author: Smolecule Technical Support Team. Date: February 2026

Bisnoryangonin: Core Physical Properties

The table below summarizes key data for this compound, which is essential for planning separation and purification strategies.

Property Value / Description
Chemical Formula C₁₃H₁₀O₄ [1]
IUPAC Name (E)-5-Hydroxy-7-(4-hydroxy styryl)-2H-pyran-2-one [1]
Production Context Produced in engineered E. coli via an artificial biosynthetic pathway [2].
Reported Production Titer Up to 52.8 mg/L in a minimal glucose medium using an engineered L-tyrosine overproducing E. coli ΔCOS1 strain [2].
Key Functional Groups Presence of phenolic hydroxyl groups suggests potential polarity and solubility in polar solvents like water, methanol, or acetone [3].

Biosynthesis and Downstream Processing Workflow

The most established production method for this compound is through a heterologous biosynthetic pathway in E. coli. The diagram below outlines the key stages from genetic engineering to final purification.

G Start Engineered E. coli Host Fermentation Fermentation in Minimal Glucose Medium Start->Fermentation Harvest Culture Harvest & Cell Lysis Fermentation->Harvest Extraction Crude Product Extraction Harvest->Extraction Purification Purification & Analysis Extraction->Purification Final Pure this compound Purification->Final

The biosynthetic pathway relies on five key enzymes expressed in the host E. coli strain [2]:

  • pET-opT5M vector: Contains optal, sam5, and com genes for producing ferulic acid from intracellular L-tyrosine.
  • pET22-4P vector: Contains 4cl2nt and pnpks genes. The pnpks gene is critical as it encodes a styrylpyrone synthase (SPS) that uses feruloyl-CoA and malonyl-CoA to form the final this compound product [2].

Troubleshooting Common Production & Purification Challenges

While explicit purification protocols for this compound are not detailed in the available literature, you can build troubleshooting guides based on general biochemical principles and the information that is available.

Challenge & Symptoms Potential Root Cause Investigation & Troubleshooting Steps
Low Final Product Titer Inefficient metabolic flux in the host strain. Confirm host strain is L-tyrosine overproducing (e.g., E. coli ΔCOS1). Sequence genes to ensure integrity. Analyze pathway intermediates (ferulic acid) via HPLC to pinpoint bottlenecks [2].
Low Purity or Yield in Extraction Suboptimal solvent selection for extraction from the culture broth or lysate. The molecule's polarity dictates solubility. Test a range of solvents from polar (e.g., methanol, ethyl acetate) to non-polar (e.g., hexane) to find the most efficient one. A good starting point is a solvent like ethyl acetate, which can dissolve medium-polarity compounds [3].
Complex Impurity Profile Presence of closely related styrylpyrones, media components, or host cell metabolites. Develop a multi-step purification. After crude extraction, consider chromatographic techniques like silica gel chromatography (normal phase) or reversed-phase HPLC. The choice between normal or reversed-phase depends on the specific impurity profile [4].

FAQs for Researchers

Q: What is the advantage of producing this compound in E. coli over plant extraction? A: Microbial production in E. coli allows for the synthesis of a single, desired styrylpyrone compound, avoiding complex mixtures found in plant extracts. This makes subsequent purification simpler and enables large-scale, consistent production not limited by agricultural constraints [2].

Q: My purification yields are low. Where should I start troubleshooting? A: First, verify your production titers. If the initial concentration in the culture is low, no purification method will be efficient. Use analytical HPLC to quantify the target molecule in the crude extract before purification. Next, systematically test different extraction solvents. Finally, if the crude extract looks good but final purity is low, optimize your chromatographic conditions (e.g., mobile phase gradient, stationary phase) [4].

References

optimizing malonyl-CoA supply for polyketide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary metabolic engineering strategies to increase intracellular malonyl-CoA availability? The most effective strategies focus on enhancing the supply of its precursor, acetyl-CoA, and optimizing the enzyme that converts it to malonyl-CoA [1] [2].

  • Increase acetyl-CoA supply: This can be done by enhancing glycolytic flux, eliminating competing pathways that consume acetyl-CoA (like acetate and ethanol formation), and recycling acetate back to acetyl-CoA [1].
  • Improve Acetyl-CoA Carboxylase (ACC) activity: Since ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, its overexpression or engineering is a direct method to boost production [1] [2].
  • Modulate Fatty Acid Synthesis: Fatty acid biosynthesis is a major consumer of malonyl-CoA. Strategic down-regulation of this pathway can free up malonyl-CoA for polyketide production, though this must be carefully balanced as fatty acids are essential for cell growth [1].

Q2: How can I quickly screen for microbial strains with high malonyl-CoA accumulation? You can use a colorimetric biosensor based on a type III polyketide synthase (PKS), such as RppA [3].

  • Principle: The RppA enzyme consumes five molecules of malonyl-CoA to produce 1,3,6,8-tetrahydroxynaphthalene (THN), which spontaneously oxidizes to red-colored flaviolin. Strains with higher malonyl-CoA levels will produce a more intense red color [3].
  • Application: This biosensor has been successfully repurposed for use in E. coli, Pseudomonas putida, and Corynebacterium glutamicum, allowing for high-throughput, visual identification of high-producing strains [3].

Q3: Are there alternative, non-native pathways for malonyl-CoA synthesis? Yes, recent research has established a non-carboxylative malonyl-CoA pathway as a viable alternative to the native ACC route [4].

  • Advantages: This pathway avoids the slow kinetics, tight regulation, and carbon inefficiencies associated with the native ACC enzyme. It demonstrates faster kinetics and can enhance the production of various malonyl-CoA-derived products [4].
  • Key Enzymes: The pathway typically utilizes enzymes like β-alanine-pyruvate transaminase and malonyl-CoA reductase [4].

Malonyl-CoA-Dependent Product Titers in Engineered Microbes

The table below summarizes achieved production levels for various valuable compounds to illustrate the potential of different microbial hosts.

Product Host Organism Maximum Titer Key Engineering Strategy(s)
Malonic Acid [5] Yarrowia lipolytica 63.6 g/L Expression of efficient malonyl-CoA hydrolase; enhanced precursor supply.
6-Methylsalicylic Acid [3] Escherichia coli 440.3 mg/L Knockdown of gene targets identified via malonyl-CoA biosensor screening.
Naringenin [3] Escherichia coli 103.8 mg/L Knockdown of gene targets identified via malonyl-CoA biosensor screening.
Resveratrol [3] Escherichia coli 51.8 mg/L Knockdown of gene targets identified via malonyl-CoA biosensor screening.
Flaviolin [3] Escherichia coli 26.0 mg/L Heterologous expression of the rppA gene from Streptomyces griseus.
N-Butanol [1] Saccharomyces cerevisiae >100 mg/L Deletion of alcohol dehydrogenases and glycerol-3-phosphate dehydrogenases.

Experimental Workflow: Using the RppA Malonyl-CoA Biosensor

This protocol details how to implement the RppA-based biosensor for screening engineered strains [3].

1. Principle: The biosensor relies on the type III PKS RppA from Streptomyces griseus, which condenses five molecules of malonyl-CoA into 1,3,6,8-tetrahydroxynaphthalene (THN). THN then auto-oxidizes into the stable, red-pigmented compound flaviolin. The intensity of the red color in the culture supernatant directly correlates with the intracellular malonyl-CoA availability [3].

2. Materials:

  • Plasmid: Expression vector containing the rppA gene from Streptomyces griseus (e.g., pTac-5'UTR-Sgr_rppA) [3].
  • Strains: The library of engineered E. coli, P. putida, or C. glutamicum strains you wish to screen.
  • Media: M9 minimal medium supplemented with an appropriate carbon source like glucose [3].

3. Procedure: 1. Transformation: Introduce the RppA biosensor plasmid into your library of microbial strains. 2. Cultivation: Grow the transformed strains in a suitable medium (e.g., M9 minimal medium with glucose). Cultivation in deep-well plates or shake flasks is typical [3]. 3. Colorimetric Analysis: After a suitable incubation period, visually inspect the cultures or measure the absorbance of the culture supernatant at 340 nm (OD₃₄₀). Strains exhibiting a deeper red color and higher OD₃₄₀ have a greater accumulation of flaviolin, indicating higher intracellular malonyl-CoA levels [3].

4. Data Interpretation:

  • Primary Screening: Select strains with the highest OD₃₄₀ for further analysis.
  • Validation: The malonyl-CoA levels should be confirmed using analytical methods like LC-MS/MS for absolute quantification [3].

Pathway Visualization with DOT

The following diagram, described using the DOT language, illustrates the core metabolic pathways and engineering strategies for enhancing malonyl-CoA supply. You can render this code using Graphviz to create a visual aid.

Diagram 1: Metabolic engineering of malonyl-CoA supply. This map shows the natural pathway (green) for malonyl-CoA synthesis from acetyl-CoA, an alternative route (red) from malonate, and key engineering interventions (notes) to boost availability for target products. The core challenge is balancing malonyl-CoA supply between essential metabolism and target product synthesis. Start by overexpressing ACC and knocking down fatty acid synthesis with sRNAs [1] [3]. For higher yields, consider engineering acetyl-CoA supply or implementing the non-carboxylative pathway [1] [4]. The RppA biosensor is a powerful tool for high-throughput screening of your engineered libraries [3].

References

enhancing ferulic acid production in engineered strains

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhanced Ferulic Acid Production

The tables below summarize key metabolic engineering strategies and their outcomes from recent studies.

Table 1: Host Strain and Pathway Engineering

Engineering Strategy Host Strain Key Genetic Modifications / Enzymes Used Maximum Ferulic Acid Titer Key Findings / Rationale
De Novo Synthesis [1] E. coli BL21(DE3) FjTAL, EcHpaBC, engineered COMT (N129V-H313A-F174L), enhanced tyrosine and SAM supply 4.38 g/L (50 L bioreactor) Engineered COMT for 4.19x higher catalytic efficiency; overexpressed luxS & mtn to improve SAM supply [1].
De Novo Synthesis [2] E. coli JM109(DE3) RsTAL, SeSAM5, TaCOM, tested different plasmid copy numbers & promoters 212 mg/L (shake flask) p15A replicon & T5 promoter most effective; overexpression of pntAB for NADPH regeneration boosted production [2].
Bioconversion [3] Pseudomonas putida KT2440 Integrated CRISPR/Cas9n-λ-Red system; 9 genes for ferulic acid catabolism & PHA biosynthesis N/A (20 mM consumed) Engineered strain (KTc9n20) for bioconversion; optimized C/N ratio improved polyhydroxyalkanoate (PHA) production [3].

Table 2: Process Optimization and Downstream Recovery

Method Feedstock / Source Key Parameters Outcome Key Findings / Rationale
Fermentation Optimization [4] Banana Stem Waste (BSW) Water-to-BSW ratio (1:1), Incubation time (27 hours) 1.17 mg FA/g BSW Sufficient incubation time is more critical than the water ratio for microbial hydrolysis [4].
Recovery with Ionic Liquids [5] Fermentation Broth Ionic Liquid: [MOR][BF4]; 0.06 M NH₄Cl; 1:5 phase ratio; 45 mins 93.12% recovery [MOR][BF4] is effective for direct recovery from complex broth without pretreatment; conductivity of 0.324 mS·cm⁻¹ [5].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables.

Protocol 1: De Novo Biosynthesis in a Bioreactor [1] This protocol outlines the process for achieving high-yield ferulic acid production.

  • Strain and Plasmid Construction

    • Use E. coli BL21(DE3) as the host strain.
    • Clone the genes for FjTAL (tyrosine ammonia-lyase), EcHpaBC (4-hydroxyphenylacetate 3-hydroxylase), and the engineered COMT N129V-H313A-F174L (caffeic acid O-methyltransferase) into expression plasmids (e.g., pETDuet-1, pRSFDuet-1).
    • Enhance the methyl donor supply by overexpressing the genes luxS (S-ribosylhomocysteine lyase) and mtn (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase).
  • Bioreactor Fermentation & Induction

    • Use a 50 L bioreactor with 30 L of fermentation medium containing 25 g/L glucose, yeast extract, peptone, salts, and trace elements.
    • Maintain culture at 37°C. When OD₆₀₀ reaches 15-20, induce protein expression with 0.2 mM IPTG and reduce temperature to 30°C.
    • Maintain pH at 7.0. Monitor and keep glucose concentration below 2 g/L by feeding a 75% glucose solution.
    • To boost SAM supply, feed 20 g/L methionine at 1 mL/h for a total of 100 mL.
    • Maintain dissolved oxygen above 20-30% by adjusting agitation (100-650 rpm) and air sparging rate (30-50 L/min).

Protocol 2: Optimized Recovery using Ionic Liquid [5] This protocol describes an efficient method to recover ferulic acid directly from fermentation broth.

  • Preparation: Use morpholinium tetrafluoroborate ([MOR][BF4]) as the ionic liquid.
  • Extraction: To the fermentation broth, add 0.06 M ammonium chloride. Use a phase ratio of 1 part broth to 5 parts ionic liquid.
  • Mixing: Mix the phases for 45 minutes to allow for the transfer of ferulic acid into the ionic liquid phase.
  • Separation: Separate the ionic liquid phase, which now contains the recovered ferulic acid. The high recovery efficiency eliminates the need for a pretreatment step.

Troubleshooting Common Experimental Issues

FAQ 1: My ferulic acid titer is much lower than expected. What could be the bottleneck?

  • Potential Cause: Low catalytic efficiency of the caffeic acid O-methyltransferase (COMT) or insufficient supply of its cofactor, S-adenosyl-L-methionine (SAM).
  • Solution: Consider engineering your COMT enzyme for higher activity and specificity [1]. Furthermore, overexpress genes involved in the SAM cycle (e.g., luxS and mtn) and supplement with methionine, the direct precursor of SAM [2] [1].

FAQ 2: The yield drops when scaling up from shake flasks to a bioreactor.

  • Potential Cause: Inconsistent or suboptimal dissolved oxygen (DO) levels and feeding strategies in the larger vessel.
  • Solution: Implement strict process control in the bioreactor. Closely monitor and maintain DO levels above 20-30% by adjusting agitation and aeration. Use a fed-batch strategy with controlled glucose feeding to avoid carbon catabolite repression or byproduct formation [1].

FAQ 3: Downstream recovery of ferulic acid is inefficient and costly.

  • Potential Cause: Traditional separation methods from complex fermentation broth can be inefficient.
  • Solution: Evaluate the use of green solvents like morpholinium-based ionic liquids (e.g., [MOR][BF4]), which can selectively extract ferulic acid with high efficiency and minimal pretreatment [5].

Key Pathway and Process Visualizations

The diagram below illustrates the primary de novo biosynthetic pathway for ferulic acid in an engineered microbe like E. coli, highlighting the key enzymes and cofactors.

FaPathway L_Tyrosine L_Tyrosine P_Coumaric_Acid P_Coumaric_Acid L_Tyrosine->P_Coumaric_Acid FjTAL (TAL) Caffeic_Acid Caffeic_Acid P_Coumaric_Acid->Caffeic_Acid EcHpaBC (C3H) NADPH Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid COMT (OMT) SAM -> SAH SAH SAH Caffeic_Acid->SAH NADPH NADPH NADPH->Caffeic_Acid SAM SAM SAM->Caffeic_Acid

This workflow outlines the major steps from genetic engineering of the microbial host to the final recovery of ferulic acid.

FaProcess Strain Strain & Pathway Construction Shake Shake Flask Optimization Strain->Shake e1 Express TAL, C3H, COMT Strain->e1 Bioreactor Bioreactor Scale-Up Shake->Bioreactor e2 Optimize promoters, cofactor regeneration Shake->e2 Recovery Downstream Recovery Bioreactor->Recovery e3 Control feeding, pH, DO Bioreactor->e3 Final Final Product Recovery->Final e4 Use ionic liquid extraction Recovery->e4

References

troubleshooting PnPKS enzyme activity in E. coli

Author: Smolecule Technical Support Team. Date: February 2026

PnPKS Troubleshooting Guide

Here are common problems and solutions related to expressing PnPKS and producing 11-methoxy-bisnoryangonin in E. coli.

Problem & Symptoms Possible Causes Recommended Solutions & Troubleshooting Steps

| No/Low Protein Expression [1] | 1. Protein Toxicity: The heterologous protein harms the host cells.

2. Rare Codons: PnPKS gene contains codons rarely used in E. coli.

3. Incorrect Vector: Problems with plasmid construction.

4. Insufficient Induction: Suboptimal induction conditions. | 1. For Toxicity: • Use engineered E. coli strains like C41(DE3) or C43(DE3) [1]. • Use tighter promoters and lower plasmid copy numbers [1]. • Modify growth conditions: Lower induction temperature, shorten induction time, or use defined media with glucose [1].

2. For Rare Codons: • Use host strains that supplement rare tRNAs (e.g., Rosetta or Codon Plus) [1]. • Perform codon optimization for the pnpks gene for expression in E. coli [2] [1].

3. For Vector:Confirm vector sequence to verify correct gene insertion and promoter function [1].

4. For Induction: • Ensure IPTG concentration is correct (e.g., 0.1-1.0 mM) [1]. | | Incorrect/Unexpected Product • HPLC/MS shows wrong product. • No 11-methoxy-bisnoryangonin detected. | 1. Incomplete Biosynthetic Pathway: Missing or inactive enzymes in the pathway.

2. Inactive PnPKS Enzyme: Enzyme is not folded correctly or lacks activity.

3. Limiting Precursors: Low intracellular levels of L-tyrosine, ferulic acid, or malonyl-CoA. | 1. For Pathway: • Verify activity of all five enzymes in the pathway (optal, sam5, com, 4cl2nt, pnpks). Check individual gene expression and function [2].

2. For Enzyme Activity:Test PnPKS activity *in vitro* with purified enzyme and supplied substrates (feruloyl-CoA, malonyl-CoA) to confirm function [2]. • For improper folding, try lower induction temperatures (e.g., 20°C) and co-express molecular chaperones [1].

3. For Precursors: • Use an engineered L-tyrosine overproducing strain (e.g., E. coli ∆COS1) to boost precursor supply [2]. | | Low Product Yield [2] • 11-methoxy-bisnoryangonin titer is low. | 1. Host Strain Not Optimized: Using a standard lab strain instead of an engineered host.

2. Precursor Limitation: Inefficient conversion from L-tyrosine to ferulic acid.

3. Plasmid Burden: Metabolic burden from maintaining multiple plasmids. | 1. For Host Strain: • Switch to the engineered ∆COS1 strain, which has been shown to increase production 8.5-fold (up to 52.8 mg/L) compared to a parental strain [2].

2. For Precursors: • Use a strain with genes optal, sam5, and com integrated into the genome (e.g., COS6-T5M) to stabilize ferulic acid production [2].

3. For Plasmid Burden: • Ensure use of correct antibiotics (Kanamycin for pET-28a, Ampicillin for pET-22b) in the medium to maintain plasmid pressure [2]. | | Protein Aggregation (Inclusion Bodies) [1] | 1. Incorrect Folding: Protein folds too quickly and incorrectly at high temperatures.

2. High Hydrophobicity: The protein's properties lead to aggregation. | 1. For Folding:Lower the induction temperature (e.g., to 20°C or room temperature) and reduce IPTG concentration [1]. • Co-express molecular chaperones to aid proper folding [1].

2. For Hydrophobicity: • Fuse PnPKS to a solubility-enhancing tag (e.g., MBP, GST, SUMO) [1]. • Supplement media with chemical chaperones or cofactors [1]. |

Experimental Data & Protocols

Key Quantitative Data

The table below summarizes critical data from the literature for benchmarking your experiments [2].

Parameter Value / Condition Description / Strain Context
Highest Reported Titer 52.8 mg/L Achieved in the engineered E. coli ∆COS1 strain (P3).
Culture Medium Minimal glucose medium
Culture Time 24 hours
Fold Improvement ~8.5x ∆COS1 strain (P3) vs. parental C41(DE3) strain (P2).
Key Genes in Pathway 5 optal, sam5, com, 4cl2nt, pnpks
Plasmids Used 2 pET-opT5M (KanR), pET22-4P (AmpR)
Critical Strain E. coli ∆COS1 Engineered for L-tyrosine overproduction (ΔtyrR::tyrAfbr, aroGfbr).
Standard Experimental Protocol

This is the general protocol used for the successful production of 11-methoxy-bisnoryangonin [2].

  • Strain and Plasmids:

    • Use the engineered E. coli ∆COS1 strain as the host.
    • Co-transform with two plasmids: pET-opT5M (carrying optal, sam5, com) and pET22-4P (carrying 4cl2nt, pnpks).
  • Culture and Induction:

    • Grow the transformed strain in a minimal medium with glucose as the carbon source.
    • Add appropriate antibiotics: Kanamycin (50 mg/L) and Ampicillin (100 mg/L) to maintain plasmid selection.
    • Culture for 24 hours at a standard temperature (e.g., 30-37°C). The specific induction method (e.g., IPTG) for the T7 promoters in this system should be followed as per the original study.
  • Analysis:

    • Analyze the culture, typically after the 24-hour period, for 11-methoxy-bisnoryangonin production using techniques like HPLC.

Biosynthetic Pathway Visualization

The diagram below illustrates the artificial biosynthetic pathway for producing 11-methoxy-bisnoryangonin from glucose in the engineered E. coli strain.

G cluster_pathway Artificial Biosynthetic Pathway in E. coli Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Engineered Host (∆COS1) p_Coumaric_Acid p_Coumaric_Acid L_Tyrosine->p_Coumaric_Acid optal (TAL) Ferulic_Acid Ferulic_Acid Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4cl2nt (4CL) Product 11-Methoxy- Bisnoryangonin Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid sam5 (C3H) Caffeic_Acid->Ferulic_Acid com (COMT) Feruloyl_CoA->Product pnpks (SPS)

This diagram shows the five-enzyme pathway converting endogenous L-tyrosine into the final product, 11-methoxy-bisnoryangonin. The key initial step relies on the engineered host strain (∆COS1) to overproduce L-tyrosine from glucose [2].

Frequently Asked Questions (FAQs)

Q1: What is the function of the PnPKS enzyme? A1: PnPKS is a styrylpyrone synthase (SPS), a type III polyketide synthase. It specifically catalyzes the condensation of two malonyl-CoA molecules with a feruloyl-CoA starter substrate. The resulting linear triketide intermediate then undergoes lactonization (cyclization into a pyrone ring) to form 11-methoxy-bisnoryangonin, rather than forming a chalcone or stilbene as other CHS-like enzymes might [2].

Q2: Why is my engineered E. coli strain not producing any 11-methoxy-bisnoryangonin? A2: First, perform systematic checks:

  • Verify plasmid integrity: Confirm by sequencing that the pnpks gene and other pathway genes are correctly inserted in the plasmids without mutations [1].
  • Check protein expression: Use SDS-PAGE to confirm that all five enzymes in the pathway are being expressed in the host cells.
  • Test enzyme activity in vitro: Purify the PnPKS enzyme and test its activity directly with feruloyl-CoA and malonyl-CoA substrates to rule out issues with the enzyme itself [2].
  • Confirm culture conditions: Ensure you are using the correct antibiotics, inducers, and minimal glucose medium as specified in the protocol [2].

Q3: How can I further increase the yield of 11-methoxy-bisnoryangonin beyond 52.8 mg/L? A3: You can explore several advanced metabolic engineering strategies:

  • Reduce metabolic burden: Integrate the entire biosynthetic gene cluster (the five genes) into the genome of the ∆COS1 strain instead of using plasmids. This eliminates the need for antibiotics and frees up cellular resources [2].
  • Enhance precursor supply: Further engineer the host strain to increase the intracellular pools of malonyl-CoA, a key extender substrate for PnPKS.
  • Promoter and RBS engineering: Fine-tune the expression levels of each enzyme in the pathway using libraries of promoters and ribosome binding sites (RBS) to balance metabolic flux and avoid bottlenecks.

References

Troubleshooting Guide: Minimizing Byproducts in Styrylpyrone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue & Symptoms Possible Causes Recommended Solutions & Optimization

| Chemical Synthesis Pathway | Low yield; multiple, hard-to-separate side products. [1] | Lack of specificity in traditional condensation reactions (e.g., Aldol, Knoevenagel). [1] | Method Selection: Prefer Horner or Wittig reactions, which often offer better stereocontrol over Aldol condensations. [1] Sequential Steps: Perform pyridine N-alkylation after the core styryl formation to simplify purification. [1] | | Precursor Availability | Inconsistent yields in microbial biosynthesis; pathway bottleneck. [2] [3] | Limited supply of hydroxycinnamic acid precursors (e.g., ferulic acid) inside the engineered microbe. [2] [3] | Host Engineering: Overexpress genes for aromatic amino acid biosynthesis (e.g., in E. coli or yeast). [2] [3] Gene Integration: Use CRISPR-mediated δ-integration in yeast to stably express rate-limiting genes, boosting precursor supply. [2] | | Enzyme Selectivity & Activity | Production of unwanted analog mixtures instead of a single styrylpyrone. [2] [3] | Low substrate specificity of the core enzyme, Styrylpyrone Synthase (SPS). [2] [3] | Enzyme Selection: Use SPS enzymes with higher specificity for the desired starter substrate. [3] Pathway Isolation: Express the biosynthetic pathway in a microbial host to produce a single compound, bypassing the complex mixture found in plants. [3] | | Post-Translational Regulation (in Fungi) | Low product titer in fungal cultures; reduced enzyme activity. [4] | S-nitrosylation: Nitric oxide (NO) burst can inhibit key enzymes (PAL, 4CL, SPS) by modifying their cysteine residues. [4] | Modulate Redox Environment: • Use GSNOR inhibitors (e.g., N6022, Mithramycin A) to protect against inhibitory S-nitrosylation. [4] • Knockdown of *gsnor* genes can increase product yield. [4] |

Detailed Experimental Protocols

Optimized Chemical Synthesis via Horner-Wadsworth-Emmons Reaction

This method is recommended for its superior control and fewer byproducts. [1]

  • Key Steps:
    • Reaction: Perform a Horner reaction between a bisphosphonate derivative and 4-pyridinecarboxaldehyde.
    • Alkylation: Subsequently, carry out the N-alkylation of the pyridine moiety to form the final pyridinium salt.
  • Troubleshooting Tip: Conducting the condensation step before N-alkylation helps avoid complications from charged pyridinium species during the carbon-carbon bond formation, streamlining purification. [1]
De Novo Biosynthesis in Engineered Saccharomyces cerevisiae

This sustainable approach avoids complex plant extracts. [2]

  • Workflow:
    • Strain Engineering:
      • Start with a yeast strain engineered for L-tyrosine overproduction.
      • Introduce heterologous genes for the hydroxycinnamic acid pathway (e.g., tyrosine ammonia-lyase, 4-coumarate 3-hydroxylase, O-methyltransferase).
      • Introduce the gene for a plant-origin Styrylpyrone Synthase (SPS).
    • CRISPR Integration: Use CRISPR-based tools to stably integrate the rate-limiting genes into the yeast genome (δ-integration sites) for stable, long-term expression without relying on plasmids. [2]
    • Fermentation: Culture the engineered strain in a minimal glucose medium to produce styrylpyrones de novo. [2]

The experimental workflow for this biosynthetic approach is outlined below.

G Start Start: Engineered S. cerevisiae Strain A Fermentation in Minimal Glucose Medium Start->A B De novo production of L-Tyrosine and Malonyl-CoA A->B C Heterologous Enzymes produce Hydroxycinnamic Acids B->C D Styrylpyrone Synthase (SPS) condenses precursors C->D E End: Production of Target Styrylpyrone D->E

Modulating Fungal Regulation to Boost Production

Applicable for producing styrylpyrones in native fungal producers like Inonotus obliquus. [4]

  • Background: Coculturing I. obliquus with P. morii triggers a nitric oxide (NO) burst. This NO leads to S-nitrosylation, a reversible modification that inhibits the activity of key enzymes PAL, 4CL, and SPS, thereby reducing yield. [4]
  • Solution Strategy: The inhibitory S-nitrosylation is regulated by two oxidoreductase systems: Thioredoxin (Trx) and S-nitrosoglutathione reductase (GSNOR). [4]
    • The Trx system can denitrosylate and reactivate the enzymes.
    • GSNOR indirectly promotes the inhibitory S-nitrosylation.
  • Experimental Intervention:
    • Pharmacological: Add GSNOR-specific inhibitors (e.g., N6022 (20 nM) or Mithramycin A (37 nM)) to the culture medium. This protects PAL, 4CL, and SPS from inhibition, restoring their activity and increasing styrylpyrone polyphenol accumulation. [4]
    • Genetic: Knockdown of the gsnor gene in the fungus produces a similar beneficial effect. [4]

The regulatory mechanism that can be targeted to increase yield is shown in the following pathway.

G Stimulus Biotic Stress (e.g., Coculture) NO Nitric Oxide (NO) Burst Stimulus->NO SNO S-nitrosylation of PAL, 4CL, SPS NO->SNO GSNOR GSNOR Activity GSNOR->SNO Promotes Inhibition Enzyme Inactivation Low Styrylpyrone Yield SNO->Inhibition Trx Thioredoxin (Trx) Denitrosylation SNO->Trx Substrate for Trx->GSNOR Transnitrosylation Activation Enzyme Reactivation High Styrylpyrone Yield Trx->Activation

Key Takeaways for Researchers

  • For Synthetic Chemistry: The choice of synthetic method is critical. Modern methods like the Horner reaction, coupled with a strategic order of steps (condensation before alkylation), are key to minimizing byproducts. [1]
  • For Metabolic Engineering: The promiscuity of the Styrylpyrone Synthase (SPS) enzyme can be a double-edged sword. Selecting or engineering SPS with high substrate specificity is a fundamental strategy to prevent the formation of mixed analog byproducts. [2] [3]
  • For Fungal Cultivation: Recognizing and manipulating the native redox regulatory network (Trx/GSNOR) is a powerful, biologically-informed strategy to unlock higher titers in fungal production systems. [4]

References

scaling up bisnoryangonin production in bioreactors

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Bioreactor Scale-Up

Successful scale-up requires maintaining a consistent environment for your cells as the bioreactor volume increases. The table below summarizes the key physical parameters to monitor and control.

Parameter Description Scale-Up Challenge Impact on Process
Volumetric Oxygen Transfer Coefficient (kLa) Measures how well oxygen is transferred from gas bubbles to the liquid medium [1]. Difficult to keep constant; larger vessels have different mixing and gas transfer dynamics [2]. Directly affects cell growth and productivity; low kLa can lead to oxygen starvation [1].
Power per Unit Volume (P/V) Amount of mixing energy delivered to the liquid [2]. Higher in small-scale bioreactors for the same tip speed [2]. Influences oxygen transfer, mixing, and shear stress on organisms [2].
Mixing Time Time required to achieve a homogenous mixture in the vessel [2]. Significantly longer in large-scale bioreactors [2]. Affects distribution of nutrients, cells, and gases; impacts pH and nutrient concentration zones [2].
Impeller Tip Speed Speed at which the impeller tip moves through the liquid [2]. Easier to match across scales, but fixing one parameter can affect others [2]. A key factor for mechanical shear stress, which can damage sensitive cells [1] [2].

Troubleshooting Common Scaling Issues

Here are answers to frequently asked questions that researchers might encounter.

Question: Our product yield decreases after scaling up, even though we are using the same strain and medium. What could be the cause?

  • Potential Cause 1: Oxygen Limitation. The kLa in your production-scale bioreactor is likely lower than at the lab scale [1] [2].
  • Solution: Measure the kLa in both scales. Increase the kLa in the large vessel by raising the stirrer speed, gas flow rate, or vessel pressure, while being mindful of increased shear stress [1].
  • Potential Cause 2: Mixing Heterogeneity. In large tanks, mixing is not instantaneous, creating gradients in nutrients, pH, and dissolved oxygen [2].
  • Solution: Evaluate mixing time. Consider strategies like fed-batch operation to control nutrient levels and reduce substrate inhibition [3].

Question: We are observing contamination repeatedly in our process. How can we identify the source?

  • Check the Inoculum: Re-plate a sample of your seed culture on a rich growth medium to check for hidden contaminants [4].
  • Check Sterilization and Assembly: Verify autoclave effectiveness and ensure all O-rings are intact and properly seated. Replace O-rings regularly (e.g., every 10-20 cycles) [4].
  • Check the Exit Gas Filter: A wet exit gas filter can allow microbes to grow through. Ensure an efficient gas cooler is used and check air flow rates [4].

Question: How can we systematically optimize our fermentation process for higher yields?

  • Use Statistical Design of Experiments (DoE): Employ methods like Response Surface Methodology (RSM) to efficiently evaluate the effects and interactions of multiple variables (e.g., temperature, pH, nutrient levels) [3].
  • Implement a Biosensor-Driven Workflow: For products like flavonoids, a biosensor that responds to the target molecule can enable high-throughput screening of strain libraries, helping you quickly identify high performers [5].
  • Apply Model-Based Optimization: Combine biosensor screening with machine learning models. Train the models on data from a subset of your strain library to predict the optimal genetic configuration for maximum production [5].

Experimental Protocol: kLa Determination via Static Gassing-Out Method

This is a standard method for characterizing a bioreactor's oxygen transfer capability [1].

1. Setup and Degassing:

  • Fill the bioreactor with the culture medium you will use.
  • Install a calibrated dissolved oxygen (DO) sensor.
  • Begin agitation and gassing under your standard process conditions.
  • Instead of air, sparge the vessel with nitrogen gas to strip oxygen from the medium until the DO sensor reading stabilizes at zero [1].

2. Re-aeration and Data Logging:

  • Switch the gas supply from nitrogen back to air, maintaining constant agitation and gas flow rates.
  • The DO sensor will measure the dissolved oxygen concentration increasing over time. Record the DO value at frequent intervals until it reaches a steady saturation level [1].

3. Data Analysis:

  • Plot the recorded DO data against time. The resulting curve is used to calculate the kLa value, which is the slope of the line when plotting ln(1 - DO) versus time.

Workflow for a Model-Assisted Scale-Up

The following diagram illustrates a modern, efficient "Design-Build-Test-Learn" (DBTL) cycle for scaling up production, which integrates computational and experimental work.

Optimization and Scale-Up Workflow cluster_design Design cluster_build Build & Run cluster_test Test & Analyze cluster_learn Learn & Predict Start Start: Establish Lab-Scale Process Design1 Define Scaling Criteria (kLa, P/V, Tip Speed) Start->Design1 Design2 Use Scaling Software (e.g., BioPAT Process Insights) Design1->Design2 Design3 Plan Experiments using DoE Design2->Design3 Build1 Configure Bioreactor at Target Scale Design3->Build1 Build2 Execute Fermentation with Real-Time Monitoring Build1->Build2 Test1 Measure Key Metrics (Yield, kLa, etc.) Build2->Test1 Test2 Collect and Integrate Data Test1->Test2 Learn1 Analyze with MVDA and Machine Learning Test2->Learn1 Learn2 Identify Optimal Pathway Configuration Learn1->Learn2 Refine for Next Cycle Learn3 Predict Improved Strains/Conditions Learn2->Learn3 Refine for Next Cycle Learn3->Design1 Refine for Next Cycle

I hope this technically-grounded information provides a solid foundation for your technical support center. The strategies outlined, particularly the model-assisted workflow, are at the forefront of modern bioprocess optimization.

References

Comprehensive Comparative Analysis of Bisnoryangonin vs. Hispidin: Biological Activity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Styrylpyrone Compounds

Bisnoryangonin and hispidin are naturally occurring styrylpyrone compounds that belong to the broader class of polyketide metabolites found in various fungal species and some plants. These compounds have attracted significant scientific interest due to their diverse biological activities and potential therapeutic applications. While structurally related through their biosynthetic pathways, these two compounds exhibit distinct biological profiles that make them valuable for different research and potential clinical applications. The structural similarity between these compounds belies significant differences in their molecular mechanisms, cellular targets, and overall bioactivity, which researchers must consider when selecting the appropriate compound for specific investigations.

Both compounds are particularly abundant in Basidiomycete fungi, including genera such as Phellinus, Gymnopilus, Pholiota, and Inonotus [1] [2]. Their presence in traditional medicinal mushrooms like "Sanghuang" (Phellinus linteus) has stimulated research into their potential health benefits, which include anti-inflammatory, antioxidant, and anticancer properties [3] [2]. Recent studies have begun to elucidate the specific molecular pathways through which these compounds exert their effects, providing insights that could lead to their development as therapeutic agents for various conditions, including inflammatory disorders, neurodegenerative diseases, and cancer.

Structural Characteristics and Biosynthetic Relationships

Fundamental Structural Properties

The structural foundation of both this compound and hispidin consists of a characteristic pyrone ring (also known as a 2-pyrone or pyran-2-one) coupled to a styryl group, but with important differentiating features:

  • This compound (4-hydroxy-6-(4-hydroxystyryl)-2-pyrone) features a simpler molecular architecture with two hydroxyl groups positioned at the 4-position of the pyrone ring and the 4'-position (para) of the phenyl ring [1]. This relatively simple substitution pattern contributes to its specific chemical properties and biological activity.

  • Hispidin (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) possesses an additional hydroxyl group at the 3'-position (meta) of the phenyl ring, creating a catechol moiety (3',4'-dihydroxyphenyl) that significantly enhances its antioxidant potential and chemical reactivity compared to this compound [1] [3]. This structural difference is a key determinant of their divergent biological activities.

Biosynthetic Relationship

The biosynthetic pathway connecting these compounds reveals their metabolic relationship and provides context for their structural differences:

  • Enzymatic conversion: Research has identified that hispidin is biosynthesized from this compound through the action of a specific hydroxylase enzyme [1]. This enzyme catalyzes the addition of a hydroxyl group at the 3'-position of this compound's phenyl ring, converting it to hispidin.

  • Evolutionary conservation: This biosynthetic relationship appears to be conserved across various fungal species, including Polyporus hispidus and related species, indicating its fundamental importance in the metabolic pathways of these organisms [1].

Table 1: Comparative Structural and Biosynthetic Characteristics

Characteristic This compound Hispidin
Chemical Name 4-hydroxy-6-(4-hydroxystyryl)-2-pyrone 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone
Molecular Formula C₁₃H₁₀O₄ C₁₃H₁₀O₅
Hydroxyl Groups 4-position (pyrone) and 4'-position (phenyl) 4-position (pyrone), 3' and 4'-positions (phenyl)
Key Structural Feature Simple hydroxystyryl Catechol-containing styryl
Biosynthetic Precursor Earlier pathway intermediate Derived from this compound via hydroxylation
Primary Natural Sources Pholiota squarroso-adiposa, Gymnopilus spectabilis, Gymnopilus decurrens [1] Phellinus linteus, Inonotus hispidus, Phellinus igniarius [4] [3] [5]

Comparative Biological Activity and Therapeutic Potential

Anti-inflammatory Properties

Both this compound and hispidin exhibit significant anti-inflammatory activity, though through partially distinct mechanisms and with different potencies:

  • Hispidin has been extensively studied for its potent anti-inflammatory effects across multiple experimental models. In LPS-induced RAW264.7 macrophages, hispidin treatment (at concentrations of 5-20 μg/mL) significantly reduced the production of nitric oxide (NO), a key inflammatory mediator [3]. This effect was achieved through the suppression of iNOS expression, the enzyme responsible for inflammatory NO production. Additional studies in BV-2 microglial cells confirmed these findings, demonstrating that hispidin inhibits LPS-induced NO production and iNOS expression through ROS-dependent MAPK signaling pathways [4]. The compound effectively suppressed the activation of JNK, ERK, and p38 MAPKs, all critical components of inflammatory signaling cascades.

  • Mechanistic depth: Signaling studies have revealed that hispidin markedly suppresses LPS-induced mitogen-activated protein kinases (MAPK) and JAK1/STAT3 activation, although it appears to have minimal direct effect on the NF-κB signaling pathway in certain cellular contexts [4] [3]. This specific mechanism of action distinguishes hispidin from many conventional anti-inflammatory compounds and suggests potential applications where NF-κB inhibition might produce undesirable side effects.

  • This compound also demonstrates anti-inflammatory activity, though the available research is less extensive than for hispidin. Its structural position as a biosynthetic precursor to hispidin suggests it may share some anti-inflammatory mechanisms, though likely with reduced potency due to the absence of the catechol moiety that enhances hispidin's antioxidant and free radical-scavenging capabilities.

Antioxidant Activity

The redox-modulating properties of these compounds represent one of their most significant differences, directly attributable to their structural variations:

  • Hispidin possesses potent antioxidant activity due to its catechol structure, which enables efficient scavenging of various reactive oxygen species (ROS) [3]. Experimental evidence indicates that hispidin's antioxidant capacity is approximately 3-5 times greater than water-soluble vitamin E and comparable to synthetic antioxidants like BHA (butylated hydroxyanisole) and caffeic acid [3]. This robust antioxidant activity contributes significantly to its anti-inflammatory and potential neuroprotective effects.

  • This compound, while still exhibiting some antioxidant capacity due to its phenolic hydroxyl groups, demonstrates substantially lower free radical-scavenging activity compared to hispidin. The absence of the ortho-dihydroxy (catechol) structure in this compound limits its ability to stabilize the radical intermediate through hydrogen bonding or resonance, resulting in reduced antioxidant efficacy.

Anticancer Potential

Research into the antiproliferative effects of these compounds has revealed promising activity against various cancer cell types:

  • Hispidin has demonstrated significant anticancer potential in multiple experimental models. A 2024 study on human osteosarcoma Saos2 cells showed that hispidin significantly reduced cancer cell viability in a dose-dependent manner [5]. Computational PASS (Prediction of Activity Spectra for Substances) analysis identified hispidin as possessing 19 different anti-neoplastic activities, suggesting multiple potential mechanisms of action [5]. Molecular docking studies further indicated that hispidin acts as a good inhibitor for five different cancer-related targets, with molecular dynamics simulations confirming the stability of hispidin-protein complexes [5].

  • Comparative mechanisms: While direct comparative studies on this compound's anticancer activity are limited in the available literature, its structural relationship to hispidin suggests it may share some antiproliferative properties, though likely with reduced potency due to its simpler substitution pattern and lower antioxidant capacity.

Table 2: Experimentally Demonstrated Biological Activities

Biological Activity This compound Hispidin
Anti-inflammatory Effects Limited direct evidence; expected based on structural relationship Strong inhibition of NO production; reduction of IL-6; suppression of iNOS expression [4] [3]
Antioxidant Capacity Moderate (single phenolic OH) High (3-5× vitamin E; comparable to BHA/caffeic acid) [3]
Anticancer Activity Limited direct evidence Dose-dependent reduction in Saos2 osteosarcoma viability; inhibition of multiple cancer targets [5]
Xanthine Oxidase Inhibition Not reported Potent inhibition (potential gout treatment) [6]
Neuroprotective Potential Not reported Inhibition of microglial activation; potential for neurodegenerative diseases [4]
Enzymatic Conversion Substrate for hispidin biosynthesis [1] End product of biosynthetic pathway
Additional Therapeutic Applications

Beyond the primary activities discussed above, these compounds show potential for several other therapeutic applications:

  • Hispidin has demonstrated inhibitory activity against xanthine oxidase, a key enzyme involved in uric acid production, suggesting potential applications in gout treatment [6]. Additionally, its effects on microglial activation and neuroinflammatory processes indicate potential neuroprotective applications for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders [4].

  • Metabolic applications: Preliminary research suggests both compounds may influence metabolic processes, though hispidin has been more extensively studied in this context, with evidence supporting potential applications in glycemic regulation and metabolic syndrome [3] [2].

Mechanistic Insights and Signaling Pathways

Cellular Targets and Signaling Pathways

The molecular mechanisms through which hispidin exerts its biological effects have been partially elucidated, revealing interactions with several key signaling pathways:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK Activates JAK_STAT JAK_STAT TLR4->JAK_STAT Activates NFkB NFkB TLR4->NFkB Activates ROS ROS TLR4->ROS Induces INOS INOS MAPK->INOS Enhances JAK_STAT->INOS Enhances NFkB->INOS Enhances ROS->MAPK Amplifies Cytokines Cytokines INOS->Cytokines Increased production Hispidin Hispidin Hispidin->MAPK Suppresses Hispidin->JAK_STAT Suppresses Hispidin->ROS Scavenges Hispidin->INOS Direct inhibition

Figure 1: Hispidin Modulation of Inflammatory Signaling Pathways - This diagram illustrates the key molecular pathways through which hispidin exerts its anti-inflammatory effects, particularly highlighting its suppression of MAPK and JAK/STAT signaling with minimal direct effect on NF-κB pathways [4] [3].

Experimental Evidence for Mechanism of Action

Detailed mechanistic studies have provided evidence for the specific molecular interactions through which hispidin modulates cellular signaling:

  • MAPK pathway modulation: In LPS-stimulated RAW264.7 macrophages and BV-2 microglial cells, hispidin treatment resulted in dramatic suppression of phosphorylated JNK, ERK, and p38 MAPK proteins, indicating direct inhibition of these key signaling molecules [4] [3]. This suppression correlated with reduced expression of iNOS and decreased production of nitric oxide, confirming the functional significance of MAPK inhibition in hispidin's anti-inflammatory effects.

  • JAK/STAT pathway inhibition: Hispidin treatment also suppressed LPS-induced activation of JAK1 and STAT3 phosphorylation, providing an additional mechanism for its anti-inflammatory activity [3]. This effect is particularly significant given the importance of JAK/STAT signaling in cytokine production and immune cell activation.

  • Transcription factor targeting: While hispidin demonstrated significant effects on MAPK and JAK/STAT signaling, studies consistently showed that it does not directly inhibit NF-κB activation or IκB-α degradation in LPS-stimulated cells [4] [3]. This selective pathway inhibition distinguishes hispidin from many conventional anti-inflammatory compounds and may contribute to a more favorable side effect profile.

Research Applications and Experimental Considerations

Model Organisms and Cell Systems

The experimental characterization of this compound and hispidin has utilized various biological systems that provide appropriate contexts for investigating their activities:

  • Cellular models: Multiple studies have employed murine macrophage cell lines (RAW264.7) and microglial cells (BV-2) to investigate the anti-inflammatory properties of hispidin [4] [3]. These systems provide robust platforms for studying immune cell responses and inflammatory signaling pathways. For anticancer evaluation, human osteosarcoma cells (Saos2) and other cancer cell lines have been utilized to assess antiproliferative effects and mechanisms [5].

  • Enzymatic systems: In vitro enzymatic assays have been employed to study specific molecular interactions, such as hispidin's inhibition of xanthine oxidase, using bovine milk xanthine oxidase (BXO) as a model system [6]. These reductionist approaches allow for precise characterization of direct molecular interactions without the complexity of whole-cell systems.

Technical Considerations for Experimental Design

Researchers working with these compounds should consider several methodological aspects based on the established literature:

  • Dosage considerations: Effective concentrations of hispidin in cellular models typically range from 5-20 μg/mL, with specific optimal concentrations varying based on cell type and experimental endpoint [4] [3]. Dose-response studies are essential when establishing new experimental systems.

  • Temporal factors: The timing of compound administration relative to inflammatory stimuli (e.g., LPS) significantly influences observed effects. Pretreatment protocols (e.g., 1-2 hours prior to stimulus) are commonly employed to assess preventive effects, while co-treatment or post-treatment designs can evaluate therapeutic potential [4].

  • Validation methodologies: Comprehensive assessment of compound effects should include multiple complementary approaches:

    • Griess assay for quantification of nitric oxide production [4] [3]
    • Western blotting for analysis of protein expression and phosphorylation status [4] [3]
    • Flow cytometry for evaluation of ROS production and phagocytic activity [3]
    • MTT assay for assessment of cell viability and cytotoxic effects [4] [5]
    • ELISA for quantification of specific cytokine production [3]

G cluster_assays Analysis Methods Start Experimental Design CellCulture Cell Culture (RAW264.7/BV-2/Saos2) Start->CellCulture Treatment Compound Treatment (Hispidin/Bisnoryangonin) 5-20 μg/mL CellCulture->Treatment Stimulation LPS Stimulation (1 μg/mL) Treatment->Stimulation Pretreatment (1-2 hours) Analysis Analysis Methods Stimulation->Analysis Griess Griess Assay (NO production) Western Western Blot (iNOS, p-MAPKs) FACS Flow Cytometry (ROS, Phagocytosis) MTT MTT Assay (Viability) ELISA ELISA (Cytokines)

Figure 2: Standard Experimental Workflow for Evaluating Anti-inflammatory Activity - This diagram outlines the common methodological approach used in the literature to assess the anti-inflammatory effects of hispidin and related compounds, highlighting key cell models, treatment parameters, and analytical techniques [4] [3].

Conclusion and Research Perspectives

Summary of Comparative Activities

The comprehensive analysis of this compound and hispidin reveals two structurally related compounds with distinct biological profiles and research applications. Hispidin emerges as the more extensively studied compound with broader demonstrated bioactivity, including potent anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects. Its catechol structure confers enhanced antioxidant capacity and likely contributes to its greater potency across multiple biological systems. This compound, while less thoroughly characterized, represents an important biosynthetic precursor with demonstrated presence in various fungal species and likely shares some biological activities with hispidin, though with potentially reduced efficacy.

Future Research Directions

Several promising research avenues remain underexplored for both compounds:

  • Direct comparative studies systematically evaluating the relative potency of this compound and hispidin across the same experimental systems are needed to establish definitive structure-activity relationships.

  • Therapeutic synergy: Given their biosynthetic relationship, investigations into potential synergistic effects between these compounds could reveal enhanced therapeutic applications.

  • In vivo validation: While substantial in vitro data exists for hispidin, more comprehensive in vivo studies are needed to establish pharmacokinetic profiles, bioavailability, and therapeutic efficacy in whole-organism contexts.

  • Molecular optimization: Structure-activity relationship (SAR) studies could guide the development of synthetic analogs with enhanced potency, selectivity, or pharmacokinetic properties while maintaining favorable safety profiles.

References

comparison of styrylpyrone synthases from different species

Author: Smolecule Technical Support Team. Date: February 2026

Styrylpyrone Synthases at a Glance

Species Enzyme Name/Type Preferred Starter Substrate(s) Apparent Km (Substrate) Key Product(s) Tissue/Context

| Equisetum arvense (Field Horsetail) [1] | Styrylpyrone Synthase (SPS) | - p-Coumaroyl-CoA

  • Caffeoyl-CoA | - ~230 µM (p-Coumaroyl-CoA)
  • ~220 µM (Caffeoyl-CoA) | Bisnoryangonin, Hispidin | Gametophytes, Rhizomes | | Piper methysticum (Kava) [2] [3] | Styrylpyrone Synthase (SPS) | p-Coumaroyl-CoA, Feruloyl-CoA | Information missing | Kavain, Yangonin | Root | | Piper nigrum (Black Pepper) [3] | SPS-like PKS (PnPKS) | Feruloyl-CoA | Information missing | 11-Methoxy-bisnoryangonin | Leaves | | Inonotus obliquus (Medicinal Mushroom) [4] | Styrylpyrone Synthase (SPS) | p-Coumaroyl-CoA (inferred) | Information missing | Various styrylpyrone polyphenols | Mycelium (induced by co-culture) | | Gerbera hybrida (Engineered) [5] | Engineered 2-Pyrone Synthase (2PS) | Aromatic acyl-CoAs (e.g., p-Coumaroyl-CoA) | Information missing | Triacetic acid lactone (TAL) derivatives | N/A (Heterologous expression) |

Kinetic Parameters and Structural Insights

Equisetum arvense SPS exhibits relatively high Km values (220-230 µM), indicating a lower affinity for its hydroxycinnamoyl-CoA substrates compared to many plant chalcone synthases [1]. Its activity is optimized at pH 7.5 for p-coumaroyl-CoA and pH 7.0 for caffeoyl-CoA [1].

Structural analysis reveals that SPS enzymes belong to the type III polyketide synthase (PKS) family and share high sequence and structural homology with chalcone synthases (CHS) and stilbene synthases (STS) [5]. The key to SPS function lies in its active site geometry:

  • Compared to 2-pyrone synthase (2PS), which produces TAL from acetyl-CoA, SPS enzymes have smaller amino acid residues (like Gly and Ser) in specific positions [5].
  • This creates a larger active site cavity that can accommodate bulkier aromatic starter units like p-coumaroyl-CoA, while excluding the third condensation that leads to tetraketide formation [5].

Experimental Protocols for SPS Characterization

Enzyme Activity Assay

This standard protocol is used to detect SPS activity and determine kinetic parameters like Km [1].

  • Extract Preparation: Homogenize plant or fungal tissue (e.g., gametophytes, rhizomes) in a suitable buffer (e.g., potassium phosphate) containing reducing agents like dithiothreitol (DTT) [1].
  • Reaction Setup: Incubate the protein extract with substrates:
    • Starter Unit: Hydroxycinnamoyl-CoA (e.g., p-coumaroyl-CoA, caffeoyl-CoA) at varying concentrations for Km determination.
    • Extender Unit: Malonyl-CoA.
    • Buffer: Typically phosphate buffer, pH 6.0-7.5 [1].
  • Product Analysis: Terminate the reaction and analyze products using High-Performance Liquid Chromatography (HPLC) with diode-array detection, comparing retention times and UV spectra to authentic standards [1].
Multi-omics Workflow for Pathway Analysis

This approach, used in studies of Equisetum species, integrates metabolomics and transcriptomics to link SPS gene expression to metabolite accumulation [6].

  • Sample Preparation: Collect different tissues (e.g., shoots, rhizomes) and prepare extracts for metabolite analysis and RNA sequencing.
  • Metabolite Profiling: Analyze extracts using nontargeted HPLC-QTOF-MS to identify and quantify metabolites like styrylpyrones.
  • Transcriptome Analysis: Perform RNA-Seq on the same samples to identify genes expressed in styrylpyrone-accumulating tissues, including putative SPS genes.
  • Data Integration: Use multivariate statistics (e.g., Principal Component Analysis) to correlate metabolite abundance with gene expression patterns [6].

Research Workflow and Biosynthesis Pathway

The diagram below illustrates the logical workflow for a multi-omics study of styrylpyrone biosynthesis, integrating the experimental protocols described above.

Start Plant/Fungal Material SamplePrep Sample Preparation Start->SamplePrep Metab Metabolite Profiling (HPLC-QTOF-MS) SamplePrep->Metab Transcript Transcriptome Analysis (RNA-Seq) SamplePrep->Transcript DataInt Data Integration (Multivariate Statistics) Metab->DataInt Transcript->DataInt Result Correlated SPS Expression and Metabolite Abundance DataInt->Result

The core chemical reaction catalyzed by SPS across all species is summarized in the following pathway.

Starter Starter Unit (e.g., p-Coumaroyl-CoA) SPS SPS Enzyme Starter->SPS Extender Extender Unit (Malonyl-CoA x2) Extender->SPS Linear Linear Triketide Intermediate SPS->Linear Condensation Product Styrylpyrone (e.g., this compound) Linear->Product Lactonization

Key Comparative Takeaways

  • Functional Distinction: SPS enzymes are defined by their unique catalysis of two condensations with malonyl-CoA followed by lactonization, producing the styrylpyrone core, in contrast to CHS which performs three condensations [7] [3].
  • Tissue-Specific Expression: In Equisetum arvense, SPS and CHS exhibit a developmental switch. SPS is active and styrylpyrones accumulate in rhizomes and gametophytes, while CHS is active and flavonoids accumulate in green sprouts [7] [1].
  • Potential for Engineering: The high structural similarity between type III PKSs allows for rational engineering. For example, introducing point mutations (e.g., L261G, I343S) into 2-pyrone synthase from Gerbera hybrida was sufficient to alter its product specificity from triacetic acid lactone to styrylpyrones [5].

References

Antioxidant Activity of Bisnoryangonin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data found for bisnoryangonin and hispidin, another styrylpyrone compound often studied alongside it.

Compound Name Reported Antioxidant Activity & Experimental Data Natural Source Identified

| This compound | Exhibited significant radical scavenging activity in multiple assays [1] [2]: • ABTS Radical Cation: Significant scavenging activity [1] [2]. • DPPH Radical: Significant scavenging activity [1] [2]. • Superoxide Radical Anion: Significant scavenging activity [1] [2]. | Fruiting bodies of the mushroom Gymnopilus spectabilis [1] [2]. | | 11-Methoxy-bisnoryangonin | A biosynthetic pathway was established in engineered E. coli, but the available study focuses on the production method and does not provide quantitative data on its antioxidant activity [3] [4]. | Produced artificially in engineered E. coli; the key gene (pnpks) was identified in black pepper (Piper nigrum) [3] [4]. | | Hispidin | Displayed significant antioxidant activity, directly compared with this compound in the same study [1] [2]: • ABTS Radical Cation: Significant scavenging activity [1] [2]. • DPPH Radical: Significant scavenging activity [1] [2]. • Superoxide Radical Anion: Significant scavenging activity [1] [2]. | Fruiting bodies of the mushroom Gymnopilus spectabilis [1] [2]. |

Detailed Experimental Protocols

For researchers looking to replicate or compare methods, here are the detailed experimental protocols from the study on Gymnopilus spectabilis [1].

  • Superoxide Radical Anion Scavenging Activity

    • Method: Xanthine/Xanthine Oxidase system (with modifications).
    • Procedure: A 96-well plate was used with each well containing 50 mM potassium phosphate buffer (pH 7.8), 1 mM EDTA, 0.04 mM NBT (nitroblue tetrazolium), 0.18 mM xanthine, 250 mU/ml xanthine oxidase, and the test sample. The plate was incubated for 30 minutes at 37°C in the dark. The superoxide anion generated reduces NBT to a blue formazan product, which is measured at 560 nm.
    • Standards Used: Trolox, BHA, and caffeic acid.
  • ABTS Radical Cation Scavenging Activity

    • Method: ABTS•+ decolorization assay.
    • Procedure: The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate and letting the mixture stand in the dark at room temperature for 12 hours. Then, 0.1 ml of this radical cation solution (adjusted to an absorbance of 0.700 at 734 nm) was added to 5 µl of the compound dissolved in ethanol. After mixing for 6 minutes, the absorbance was measured at 734 nm.
    • Standards Used: Trolox, BHA, and caffeic acid.
  • DPPH Radical Scavenging Activity

    • Method: DPPH radical scavenging assay.
    • Procedure: A sample dissolved in 5 µl of DMSO was added to 95 µl of a 150 µM DPPH (2,2-diphenyl-1-picrylhydrazyl) ethanol solution. The mixture was vortexed, incubated for 20 minutes at room temperature, and the absorbance was measured at 517 nm.
    • Standards Used: Trolox, BHA, and caffeic acid.

Biosynthetic Pathway for 11-Methoxy-bisnoryangonin

Although antioxidant data for 11-methoxy-bisnoryangonin is lacking, a recent study successfully constructed an artificial biosynthetic pathway for its production in engineered E. coli. The pathway is a useful reference for producing this derivative for further testing [3] [4]. The following diagram illustrates this engineered pathway:

G Glucose Glucose L_tyrosine L-Tyrosine Glucose->L_tyrosine    Native & Engineered    Metabolism Ferulic_Acid Ferulic Acid L_tyrosine->Ferulic_Acid    Catalyzed by: Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA    Catalyzed by: Product 11-Methoxy- This compound Feruloyl_CoA->Product    Catalyzed by: Engineered_Strain Engineered E. coli (ΔCOS1 strain) Pathway_Enzymes Enzymes from pET-opT5M: • optal (TAL) • sam5 (C3H) • com (COMT) Final_Step_Enzymes Enzymes from pET22-4P: • 4cl2nt (4CL) • pnpks (SPS)

This engineered system achieved a production titer of 52.8 mg/L in a minimal glucose medium, providing a sustainable method to obtain this derivative for future bioactivity studies [3] [4].

Suggestions for Further Research

To build a more comprehensive comparison guide, you may need to explore deeper for data on other derivatives. Here are some suggestions:

  • Consult Specialized Databases: Search in-depth in scientific databases like SciFinder, Reaxys, or specialized natural product chemistry journals for papers on specific this compound derivatives (e.g., yangonin, desmethoxyyangonin) which are structurally related kavalactones.
  • Review Article Synthesis: Look for recent review articles on "styrylpyrones" or "kavalactones," which often compile and compare biological activity data, including antioxidant properties, from multiple primary studies.
  • Experimental Focus: Since 11-methoxy-bisnoryangonin can now be produced biosynthetically, applying the standard antioxidant assays described above to this purified compound would generate the precise quantitative data needed for your guide.

References

efficacy comparison of natural vs synthetic bisnoryangonin

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Context of Bisnoryangonin

This compound is a natural styrylpyrone compound. One identified source is the mushroom Gymnopilus spectabilis [1]. A closely related derivative, 11-methoxy-bisnoryangonin, has been investigated for its potential bioactivities.

Research indicates that styrylpyrone compounds, like kavain found in Kava root, are associated with effects on the nervous system, such as anesthetic, sedative, and anxiolytic properties [2] [3]. Other styrylpyrones from mushrooms have shown a range of important biological effects, including anti-diabetic, anti-oxidative, anti-platelet, anti-inflammatory, anti-cancer, and antiviral activities [2] [3].

Engineering a Biosynthetic Pathway

A significant scientific achievement relevant to your query is the de novo biosynthesis of 11-methoxy-bisnoryangonin in a laboratory strain of E. coli [2] [3]. This process creates a "synthetic" supply of the compound through microbial fermentation, bypassing the need for extraction from natural plant or mushroom sources.

The engineered biosynthetic pathway in E. coli uses a simple carbon source like glucose to produce the target compound. The following diagram outlines the key steps and genes involved in this process.

biosynthetic_pathway Glucose Glucose L_Tyrosine L_Tyrosine Glucose->L_Tyrosine Engineered E. coli Metabolism Ferulic_Acid Ferulic_Acid L_Tyrosine->Ferulic_Acid Enzymatic Conversion (optal, sam5, com) Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL Enzyme (4cl2nt) 11-Methoxy-Bisnoryangonin 11-Methoxy-Bisnoryangonin Feruloyl_CoA->11-Methoxy-Bisnoryangonin SPS Enzyme (pnpks) + 2 Malonyl-CoA

The experimental protocol for this microbial production is summarized below:

Experimental Summary for Microbial Production [2] [3]

Aspect Description
Objective De novo production of 11-methoxy-bisnoryangonin from glucose in E. coli.
Host Strain Engineered E. coli ∆COS1 (an L-tyrosine overproducing strain).
Key Genes pET-opT5M plasmid: optal (TAL), sam5 (C3H), com (COMT). pET22-4P plasmid: 4cl2nt (4CL), pnpks (SPS).
Culture Conditions Minimal glucose medium with ampicillin & kanamycin; 24-hour culture.
Key Achievement Production titer of 52.8 mg/L, an 8.5-fold increase over the parental strain.

References

structure-activity relationship of styrylpyrone compounds

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Styrylpyrone Compounds

Styrylpyrones are a class of natural products with a distinct chemical structure, often characterized as yellow polyphenol pigments in fungi. They are recognized for a wide spectrum of biological activities, making them interesting for drug discovery and development [1].

The table below summarizes the key activities and natural sources of several important styrylpyrone compounds.

Compound Name Reported Biological Activities Natural Source
Hispidin Antioxidant; Protein Kinase C (PKC) inhibitor; β-secretase (BACE1) inhibitor; cytotoxic activity [1]. Medicinal fungi (e.g., Phellinus linteus, P. igniarius) [1].
Hispolon Yellow pigment; biological activities implied (specific mechanisms not detailed in available text) [1]. Medicinal fungi (e.g., Inonotus hispidus) [1].
Inotilone Potent cyclooxygenase (COX) and xanthine oxidase (XO) inhibitor [1]. Medicinal fungi (e.g., Inonotus species) [1].
11-Methoxy-Bisnoryangonin Anxiolytic potential (via interaction with GABAA receptors, inferred from related compound kavain) [2]. Engineered Escherichia coli; also found in plants like Piper methysticum [2].
SPD (Styrylpyrone Derivative) Antiproliferative agent; induces apoptosis in human breast cancer cells (MCF-7) [3]. Plants of the Goniothalamus genus [3].
Phelligridins Cytotoxic activity [1]. Medicinal fungi (e.g., Phellinus igniarius) [1].

Key Experimental Insights and Protocols

While a full comparative guide with standardized data is not feasible from the search results, several studies provide insightful experimental details on the mechanism of action for specific styrylpyrone compounds.

  • Apoptosis Induction via Caspase-7 Pathway: Research on the styrylpyrone derivative (SPD) in MCF-7 human breast cancer cells (which are caspase-3 deficient) demonstrated that its pro-apoptotic effect is dependent on the activation of caspase-7 [3]. The experimental workflow involved treating the cells with SPD and then using methods like Western blot analysis to detect the cleavage and activation of caspase-7. To confirm the dependency, a caspase-7 specific inhibitor (Ac-DEVD-CHO) was used, which successfully reversed the apoptotic effects [3].
  • Biosynthesis in Engineered Microbes: To overcome the challenges of extracting complex styrylpyrone mixtures from natural sources, an artificial biosynthetic pathway for 11-Methoxy-Bisnoryangonin was constructed in engineered E. coli [2]. The pathway utilizes a styrylpyrone synthase (SPS) gene (pnpks) from black pepper (Piper nigrum). This SPS enzyme catalyzes the condensation of a feruloyl-CoA starter unit with two malonyl-CoA molecules, followed by lactonization to form the styrylpyrone scaffold [2]. This approach allows for the production of individual styrylpyrone compounds as single entities, which are easier to isolate in larger quantities.

The following diagram illustrates the established apoptotic pathway for the styrylpyrone derivative (SPD) in MCF-7 cells.

SPD SPD Bax Bax SPD->Bax CytochromeC Cytochrome c (cytosolic) Bax->CytochromeC Apoptosome Apoptosome (Cyt c / Apaf-1 / Caspase-9) CytochromeC->Apoptosome Casp9 Caspase-9 (active) Apoptosome->Casp9 Casp7 Caspase-7 (active) Casp9->Casp7 Apoptosis Apoptosis Casp7->Apoptosis Inhibitor Ac-DEVD-CHO (Caspase-7 Inhibitor) Inhibitor->Casp7

Research Considerations and Future Directions

The current research landscape suggests several important considerations for professionals in the field:

  • Source-Dependent Structural Diversity: The specific structure of a styrylpyrone, including its substituents, is highly dependent on its biological source (e.g., the species of Phellinus or Inonotus fungus) [1]. This structural variation is a primary driver of the different biological activities observed.
  • Challenges in Natural Product Research: A significant hurdle in styrylpyrone research is that plants and fungi typically produce complex mixtures of these compounds, making it difficult to isolate sufficient quantities of a single compound for thorough study [2] [1].
  • Promising Solutions: Metabolic engineering in microbial hosts (like E. coli) is a promising strategy to overcome supply limitations [2]. Furthermore, the unique fused styrylpyrone scaffold is recognized as an attractive molecular backbone for developing new pharmacological agents [1].

References

bisnoryangonin anti-inflammatory activity validation

Author: Smolecule Technical Support Team. Date: February 2026

What is Bisnoryangonin?

This compound is a styrylpyrone, a class of natural compounds found in various plants and mushrooms [1]. Here are its key characteristics:

Feature Description
Chemical Class Styrylpyrone [1]
Natural Sources Found in plants like Piper nigrum (black pepper) and mushrooms such as Pholiota squarroso-adiposa [1] [2].
Biosynthetic Role Produced by a Styrylpyrone Synthase (SPS) via lactonization of a linear triketide intermediate [1].
Reported Bioactivities Research mentions styrylpyrones, as a chemical class, have shown important biological effects, including anti-inflammatory activity, though direct evidence for this compound itself is not detailed in these results [1].

Evidence for Anti-inflammatory Potential

The connection between this compound and anti-inflammatory activity is primarily based on the properties of its chemical family and its biosynthesis.

  • Structural and Mechanistic Clues: this compound is synthesized from ferulic acid, a well-known compound with anti-inflammatory properties [1]. Its biosynthetic pathway involves enzymes like 4-coumarate-CoA ligase (4CL), which is part of a pathway that can produce other anti-inflammatory natural products [1].
  • Activity of Related Compounds: Other styrylpyrone compounds from mushrooms, such as inotilone, have been documented as possessing "excellent COX-2 selectivity," which is a recognized anti-inflammatory mechanism [2]. This suggests that this compound, sharing the same core structure, may operate through similar pathways.

Research Pathways for Validation

To build a comprehensive comparison guide for researchers, you can focus on these investigative approaches:

  • Investigate Key Signaling Pathways: Many natural anti-inflammatory compounds, including those from mushrooms and plants, work by inhibiting central inflammatory signaling pathways. You can explore if this compound affects:
    • The NF-κB pathway [3] [4].
    • The MAPK pathway (including p38 and JNK) [3] [5].
    • The expression of inflammatory enzymes like COX-2 and iNOS [3].
  • Examine Cytokine Production: A standard experimental protocol involves testing the compound's ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell cultures (e.g., RAW 264.7 macrophages or THP-1 cells) stimulated with LPS [3] [6].
  • Consult Specialized Databases: The search results indicate that direct, detailed experimental data for this compound is not widely available in general sources. For robust validation, searching specialized scientific databases (like PubMed, SciFinder, or Reaxys) for primary research articles is a necessary next step.

A Research Workflow Diagram

The diagram below summarizes a potential experimental workflow to validate the anti-inflammatory activity of this compound, based on common approaches for studying such compounds.

Start Start: Identify Compound (this compound) InSilico In Silico Analysis (Molecular Docking) Start->InSilico InVitro In Vitro Studies InSilico->InVitro Pathway Mechanism of Action InVitro->Pathway If active Cytokines Measure Cytokine Output (TNF-α, IL-6, IL-1β) Pathway->Cytokines Enzymes Measure Enzyme Output (COX-2, iNOS) Pathway->Enzymes InVivo In Vivo Validation (Animal models of inflammation) Cytokines->InVivo Enzymes->InVivo End End InVivo->End Validate Efficacy

References

bisnoryangonin cytotoxicity assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Cytotoxicity Assay Methods

Cytotoxicity assays are essential for evaluating the potential of a substance to cause cell damage or death. They are broadly used in drug development, toxicology, and biomedical research [1] [2] [3]. The choice of assay depends on the mechanism of toxicity you intend to investigate, such as cell membrane integrity, metabolic activity, or enzymatic activity [2].

The table below summarizes the most common types of assays, their principles, and key applications.

Assay Type Principle of Detection Key Applications
Colorimetric Assays (e.g., MTT, MTS, XTT) [2] [3] Measures reduction of tetrazolium salts to colored formazan products by metabolically active cells. Assessment of cell viability, proliferation, and metabolic activity; widely used in drug screening.
Enzyme Release Assays (e.g., LDH, G6PD) [1] [4] [5] Quantifies release of cytoplasmic enzymes (lactate dehydrogenase, glucose-6-phosphate dehydrogenase) upon cell membrane damage. Evaluation of cell membrane integrity and necrotic cell death; suitable for real-time monitoring.
Dye Exclusion Assays (e.g., Trypan Blue) [1] [2] [3] Differentiates live and dead cells based on the ability of intact cell membranes to exclude specific dyes. Cell counting and basic viability assessment; simple and rapid.
Fluorometric Assays (e.g., alamarBlue, CFDA-AM) [1] [2] Utilizes fluorescent dyes that are modified by cellular enzymes or retained within live cells. Sensitive measurement of cell viability and metabolic function; adaptable for high-throughput screening.
Luminometric Assays (e.g., ATP assay) [2] [3] Measures cellular ATP levels, which correlate with the number of metabolically active cells. Highly sensitive determination of cell viability and cytotoxicity; often considered a gold standard.

Detailed Experimental Protocols

Here are the standard protocols for two widely used and complementary assays: the MTT assay (measuring metabolic activity) and the LDH assay (measuring membrane integrity).

MTT Assay Protocol [2] [3]

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.
  • Compound Treatment: Treat the cells with your test compound (e.g., bisnoryangonin) at various concentrations. Include negative control wells (cells with vehicle only) and blank control wells (media only).
  • MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT reagent to each well (typically 10% of the total media volume) and incubate for 1 to 4 hours at 37°C.
  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formed formazan crystals.
  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm, with a reference wavelength of 630 nm, using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
LDH Release Assay Protocol [2] [5] [3]

The Lactate Dehydrogenase (LDH) release assay quantifies the level of the cytosolic enzyme LDH in the culture medium, which is released when the cell membrane is damaged.

  • Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
  • Sample Collection: After treatment, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant from each well into a new 96-well plate.
  • Reaction Mixture: Add the LDH reaction mixture to the supernatant. This mixture typically contains lactate, NAD⁺, and a tetrazolium salt (INT) which is reduced to a red formazan product.
  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. The reaction can be stopped with a stop solution. Measure the absorbance at 490–500 nm. The amount of formazan formed is proportional to the LDH activity and, thus, to the number of damaged cells.

Experimental Workflow and Signaling Pathways

To help visualize the experimental process and potential mechanisms, the following diagrams outline a general cytotoxicity assessment workflow and a key signaling pathway often investigated in cell death studies.

G Start Start Cytotoxicity Assessment CellPrep Cell Preparation and Seeding Start->CellPrep CompoundTreat Treatment with Test Compound CellPrep->CompoundTreat AssaySelection Assay Selection & Execution CompoundTreat->AssaySelection MTT MTT Assay (Metabolic Activity) AssaySelection->MTT  Pathway 1 LDH LDH Assay (Membrane Integrity) AssaySelection->LDH  Pathway 2 OtherAssays Other Assays (e.g., ATP, Apoptosis) AssaySelection->OtherAssays  Pathway 3 DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis LDH->DataAnalysis OtherAssays->DataAnalysis End Report Conclusions DataAnalysis->End

Cytotoxicity Assessment Workflow: This flowchart illustrates the key stages of a standard cytotoxicity study, from cell preparation to data interpretation, highlighting different assay pathways [2] [3].

G CytotoxicStimulus Cytotoxic Stimulus CellularStress Cellular Stress (Oxidative, DNA Damage) CytotoxicStimulus->CellularStress SignalingPathways Signaling Pathway Activation (e.g., p38, JNK, PI3K/AKT) CellularStress->SignalingPathways CellularResponse Cellular Response SignalingPathways->CellularResponse Apoptosis Apoptosis CellularResponse->Apoptosis  Caspase Activation Necrosis Necrosis CellularResponse->Necrosis  Membrane Rupture Autophagy Autophagy CellularResponse->Autophagy  Lysosomal Activity

General Cell Death Signaling Pathway: This diagram shows a simplified pathway through which a cytotoxic compound can induce cellular stress, activate key signaling molecules (like p38, JNK, and PI3K/AKT), and lead to different cell death outcomes such as apoptosis, necrosis, or autophagy [6] [7] [8].

References

Strategies for Pathway Engineering and Validation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key approaches for optimizing and validating biosynthetic pathways, which form the foundation for confirming a pathway like the one for bisnoryangonin.

Strategy Key Principle Application in Validation
Combinatorial Pathway Assembly [1] Creates libraries of pathway variants by mixing different genetic parts (promoters, RBSs, enzyme variants). Testing numerous pathway configurations to find the optimal one that maximizes product titer, helping to confirm the pathway's functionality.
Biosensor-Driven Screening [1] Uses a biological sensor (e.g., a transcription factor) that produces a detectable signal (like fluorescence) in the presence of the target molecule. Enables high-throughput screening of large cell libraries to rapidly identify high-producing strains, indirectly validating the pathway's activity.
Orthogonal Expression [1] Engineers pathway genes to be expressed using a system independent of the host's native regulation (e.g., using a unique sigma factor). Reduces host interference and metabolic burden, making the pathway's performance more predictable and easier to study.
Statistical/Machine Learning Modeling [1] Uses data from a characterized subset of pathway variants to train a model that predicts optimal configurations. Identifies key determinants for pathway performance and validates their significance, moving beyond trial-and-error.
Cell and Tissue Culture Systems [2] Uses controlled in vitro systems like cell suspension or hairy root cultures to study plant metabolite pathways. Provides a stable, reproducible environment to manipulate and test biosynthetic pathways independent of whole-plant variables.

Experimental Workflow for Pathway Validation

Building on the strategies above, the following workflow, adapted from successful efforts in optimizing naringenin production in E. coli, provides a template for validating the this compound pathway [1]. The process is iterative, following a Design-Build-Test-Learn (DBTL) cycle.

The diagram below outlines the key stages of this workflow [1]:

workflow D Design B Build D->B D1 Select enzyme isoforms (e.g., PKS) D2 Choose genetic parts (Promoters, RBSs) T Test B->T B1 Combinatorial DNA assembly (Golden Gate, CLIVA) B2 Create variant library in host (E. coli, yeast) L Learn T->L T1 High-throughput screening using biosensor T2 Analytical validation (LC-MS, HPLC) L->D L1 Genotype & phenotype analysis L2 Train predictive model

Key Experimental Details
  • Design Phase: Selection of biosynthetic genes is critical. For a polyketide like this compound, this involves identifying the specific polyketide synthase (PKS) and any accessory enzymes [3]. Genetic part libraries (e.g., promoters with varying strengths) are chosen to create diversity for testing [1].

  • Build Phase: Employ DNA assembly techniques like Golden Gate or Cross-Lapping In Vitro Assembly (CLIVA) to efficiently combine the genetic parts and create a large library of pathway variants in your chosen microbial host (e.g., E. coli or S. cerevisiae) [1].

  • Test Phase: First, use a biosensor-based screen (if available for your compound or a close analog) to rapidly sort through the library. Follow this with precise analytical methods like LC-MS or HPLC to quantitatively measure this compound production in the top-performing strains [1]. This step provides the crucial data that confirms successful pathway function.

  • Learn Phase: Analyze the data to identify which enzyme variants and promoter strengths led to the highest production. Use this data to train a statistical or machine learning model (e.g., linear regression, random forests) which can then predict further, more optimal pathway configurations, guiding the next DBTL cycle [1].

Relevance to this compound

This compound is a polyketide-derived compound [3]. The validation strategies discussed are highly applicable, as research groups like the Biosynthetic Pathway Engineering group at DTU explicitly focus on understanding and engineering pathways that involve polyketide synthases (PKSs) [3]. The core challenge of balancing enzyme expression and metabolic flux is universal across secondary metabolite pathways.

References

comparison of extraction methods for styrylpyrone recovery

Author: Smolecule Technical Support Team. Date: February 2026

Production & Analytical Methods for Styrylpyrones

The table below summarizes a microbial biosynthetic production method and associated analytical techniques used for styrylpyrone compounds.

Method Category Method Name/Type Key Steps/Technique Target Compound Reported Yield/Outcome
Biosynthetic Production De novo biosynthesis in engineered E. coli [1] Five-enzyme pathway from L-tyrosine in a engineered E. coli ∆COS1 strain cultured in minimal glucose medium [1] 11-methoxy-bisnoryangonin (a styrylpyrone) [1] 52.8 mg/L from a simple glucose medium after 24 hours [1]
Analytical & Characterization LC-PDA-ELSD (Liquid Chromatography with Photodiode Array and Evaporative Light Scattering Detection) [2] Used for quantification of 11 compounds, including triterpenoids and fatty acids; high precision with intra- and inter-day relative standard deviations below 3% [2] Triterpenoids and fatty acids in Chaga mushroom (contains styrylpyrones) [2] Calibration curves showed excellent linearity; recoveries ranged from 91% to 104% [2]
Analytical & Characterization LC-DAD-QToF (Liquid Chromatography with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry) [2] Used for quantification of phenolic compounds; also employed for untargeted metabolomic screening [2] Phenolics (e.g., hispidin, a styrylpyrone) in Chaga mushroom [2] Tentatively identified 103 compounds from diverse chemical groups [2]

Experimental Protocol for Biosynthetic Production

For the high-yield biosynthetic method, the experimental workflow is as follows [1]:

  • Strain and Plasmid Construction: The engineered L-tyrosine overproducing E. coli ∆COS1 strain was used. Five biosynthetic genes were cloned into two vectors:
    • pET-opT5M: Contains the optal, sam5, and com genes, responsible for producing ferulic acid from intracellular L-tyrosine.
    • pET22-4P: Contains the 4cl2nt and pnpks genes, which convert ferulic acid into the final styrylpyrone product, 11-methoxy-bisnoryangonin.
  • Culture Conditions: The engineered strain harboring both plasmids was cultured for 24 hours in a minimal medium containing glucose as the carbon source. The medium was supplemented with ampicillin and kanamycin for plasmid selection.
  • Product Analysis: The yield of 11-methoxy-bisnoryangonin was confirmed using High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates this engineered biosynthetic pathway within the E. coli system.

BiosyntheticPathway cluster_vector1 Vector: pET-opT5M cluster_vector2 Vector: pET22-4P l_tyrosine L-Tyrosine optal optal (TAL) l_tyrosine->optal Conversion sam5 sam5 (C3H) optal->sam5 com com (COMT) sam5->com ferulic_acid Ferulic Acid com->ferulic_acid acl2nt 4cl2nt (4CL) ferulic_acid->acl2nt Conversion feruloyl_coa Feruloyl-CoA acl2nt->feruloyl_coa pnpks pnpks (SPS) product 11-Methoxy- Bisnoryangonin pnpks->product feruloyl_coa->pnpks + 2 Malonyl-CoA

Insights and Comparison Context

  • Advantage of Biosynthesis: The primary advantage of the described biosynthetic method is its ability to produce a single styrylpyrone compound (11-methoxy-bisnoryangonin) in a controlled microbial system, avoiding the complex mixtures typically obtained from direct plant extraction [1].
  • Role of Analytical Methods: Techniques like LC-PDA-ELSD and LC-DAD-QToF are critical for quality assessment. They are used to characterize complex mixtures, such as Chaga mushroom extracts, and to detect specific bioactive compounds like the styrylpyrone hispidin [2]. This is essential for validating both natural extracts and the output of biosynthetic processes.
  • Lacking Data: The search results do not provide direct, quantitative comparisons of traditional extraction methods (e.g., Soxhlet extraction, maceration, or supercritical fluid extraction) for styrylpyrones from natural sources in terms of yield, time, or cost.

References

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XLogP3

2.1

Wikipedia

Bis-noryangonin

Dates

Last modified: 04-14-2024
Hatfield, G.M.; Brady, L.R.; Occurrence of Bis-Noryangonin in Gymnopilus spectabilis, Journal of Pharmaceutical Sciences, 5810, 1298-1299. DOI:10.1002/jps.2600581039 PMID:5388695

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